molecular formula C16H23NO B594210 a-PHP, Crystal CAS No. 13415-59-3

a-PHP, Crystal

Cat. No.: B594210
CAS No.: 13415-59-3
M. Wt: 245.36 g/mol
InChI Key: KYIJLDDXQWBNGX-UHFFFAOYSA-N

Description

alpha-Pyrrolidinohexanophenone is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13415-59-3

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylhexan-1-one

InChI

InChI=1S/C16H23NO/c1-2-3-11-15(17-12-7-8-13-17)16(18)14-9-5-4-6-10-14/h4-6,9-10,15H,2-3,7-8,11-13H2,1H3

InChI Key

KYIJLDDXQWBNGX-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl

Canonical SMILES

CCCCC(C(=O)C1=CC=CC=C1)N2CCCC2

Synonyms

2-(1-pyrrolidinyl)-Hexanophenone; α-PHP

Origin of Product

United States

Foundational & Exploratory

α-Pyrrolidinohexiophenone (α-PHP): A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Pyrrolidinohexiophenone (α-PHP) is a potent synthetic cathinone (B1664624) that has emerged as a significant psychoactive substance. This technical guide provides an in-depth analysis of the mechanism of action of α-PHP, focusing on its molecular targets and pharmacological effects. Through a synthesis of current research, this document details the pharmacodynamics of α-PHP, presents quantitative data on its interaction with monoamine transporters, and outlines the experimental protocols used to elucidate its function. Visual diagrams are provided to illustrate key signaling pathways and experimental workflows, offering a comprehensive resource for the scientific community.

Introduction

α-Pyrrolidinohexiophenone (α-PHP) is a synthetic stimulant belonging to the cathinone class, structurally related to other pyrovalerone derivatives like α-PVP.[1][2] It is recognized for its potent psychostimulant effects, which are comparable to those of substances like cocaine and methamphetamine.[3] The primary mechanism underlying these effects is the modulation of monoamine neurotransmitter systems in the brain.[4] This guide will explore the core pharmacological actions of α-PHP, providing a detailed examination of its interaction with dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters.

Pharmacodynamics: The Core Mechanism of Action

The central mechanism of action of α-PHP is the inhibition of monoamine transporters.[3][4] Specifically, it functions as a reuptake inhibitor at the dopamine transporter (DAT), norepinephrine transporter (NET), and to a much lesser extent, the serotonin transporter (SERT).[3][5] By blocking these transporters, α-PHP increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission and the characteristic stimulant effects.[4]

The rank order of potency for α-PHP's inhibitory activity is DAT > NET >> SERT.[3] This pronounced selectivity for DAT and NET over SERT is a key feature of its pharmacological profile and contributes to its specific psychoactive effects and abuse potential.[2][4] Unlike some other psychostimulants, α-PHP is primarily a transporter blocker and does not induce significant neurotransmitter release.[3]

In addition to its primary action on monoamine transporters, recent research has indicated that α-PHP can also act as an antagonist at muscarinic M2 receptors, with a binding affinity that may be physiologically relevant during intoxication.[6]

Signaling Pathway at the Dopaminergic Synapse

The following diagram illustrates the mechanism of action of α-PHP at a dopamine synapse. Under normal conditions, dopamine is released into the synaptic cleft and then reabsorbed into the presynaptic neuron via the dopamine transporter (DAT). α-PHP blocks this reuptake, leading to an accumulation of dopamine in the synapse and prolonged stimulation of postsynaptic dopamine receptors.

alpha_PHP_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) alpha_PHP α-PHP alpha_PHP->DAT Blocks Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binds Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activates

Caption: Mechanism of α-PHP at the dopamine synapse.

Quantitative Analysis of Transporter Inhibition

The affinity and potency of α-PHP at monoamine transporters have been quantified using various in vitro assays. The following table summarizes key quantitative data from the literature, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate greater potency or affinity.

CompoundTransporterAssay TypeValue (nM)Reference
α-PHP hDAT [125I]RTI-55 Binding16 [5]
hNET [125I]RTI-55 Binding49 [5]
hSERT [125I]RTI-55 Binding33,000 [5]
hDAT [3H]DA Uptake26 [5]
hNET [3H]NE Uptake48 [5]
hSERT [3H]5-HT Uptake>10,000 [5]
α-PVP hDAT [125I]RTI-55 Binding22.2 [5]
hNET [125I]RTI-55 Binding15.2 [5]
hSERT [125I]RTI-55 Binding>10,000 [5]
Cocaine hDAT [125I]RTI-55 Binding251 [5]
hNET [125I]RTI-55 Binding315 [5]
hSERT [125I]RTI-55 Binding373 [5]

Experimental Protocols

The characterization of α-PHP's mechanism of action relies on established in vitro and in vivo experimental techniques. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay measures the affinity of a drug for a specific receptor or transporter by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of α-PHP for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligand (e.g., [125I]RTI-55).

  • α-PHP solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI).[7]

  • Scintillation counter.

Methodology:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of α-PHP.[7]

  • Equilibrium: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.[7]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[7]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[7]

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of α-PHP. Determine the IC50 value (the concentration of α-PHP that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.[8]

Synaptosome Uptake Assay

This functional assay measures the ability of a drug to inhibit the reuptake of a neurotransmitter into synaptosomes, which are isolated nerve terminals.

Objective: To determine the IC50 of α-PHP for the inhibition of dopamine, norepinephrine, and serotonin uptake.

Materials:

  • Synaptosomal preparations from specific brain regions (e.g., striatum for DAT, hippocampus for SERT).

  • Radiolabeled neurotransmitter (e.g., [3H]Dopamine, [3H]Norepinephrine, [3H]Serotonin).

  • α-PHP solutions of varying concentrations.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).[9]

  • Scintillation counter.

Methodology:

  • Pre-incubation: Pre-incubate the synaptosomal preparation with varying concentrations of α-PHP or vehicle for a short period (e.g., 10 minutes) at 37°C.[9]

  • Initiate Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction and incubate for a defined time (e.g., 5 minutes) at 37°C.[9]

  • Terminate Uptake: Rapidly terminate the uptake by adding ice-cold assay buffer and filtering the mixture through glass fiber filters.[9]

  • Washing: Wash the filters with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.

  • Lysis and Counting: Lyse the synaptosomes on the filters and measure the radioactivity of the trapped neurotransmitter using a scintillation counter.[9]

  • Data Analysis: Determine the IC50 value, which is the concentration of α-PHP that inhibits 50% of the specific neurotransmitter uptake.[9]

Experimental Workflow for Synaptosome Uptake Assay

The following diagram outlines the general workflow for a synaptosome uptake assay.

Synaptosome_Uptake_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Brain_Dissection Brain Tissue Dissection Homogenization Homogenization in Sucrose Buffer Brain_Dissection->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Synaptosome_Isolation Synaptosome Isolation Centrifugation->Synaptosome_Isolation Preincubation Pre-incubation with α-PHP Synaptosome_Isolation->Preincubation Uptake_Initiation Initiate Uptake with [3H]-Neurotransmitter Preincubation->Uptake_Initiation Uptake_Termination Terminate Uptake & Filtration Uptake_Initiation->Uptake_Termination Scintillation_Counting Scintillation Counting Uptake_Termination->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination

Caption: Workflow for a synaptosome uptake assay.

In Vivo Effects and Pharmacokinetics

In vivo studies, often utilizing techniques like microdialysis in animal models, have corroborated the in vitro findings. Administration of α-PHP leads to a significant increase in extracellular dopamine and norepinephrine levels in the brain, which correlates with its observed stimulant behavioral effects.[10][11]

The pharmacokinetic profile of α-PHP is characterized by a relatively long half-life, which may contribute to prolonged psychotic symptoms in some users.[3] Studies in mice have also revealed sex-related differences in the pharmacokinetic profile of α-PHP, with males exhibiting higher plasma levels.[1][12]

Logical Relationship of α-PHP's Effects

The following diagram illustrates the logical progression from the molecular action of α-PHP to its physiological and behavioral consequences.

alpha_PHP_Effects_Logic alpha_PHP_Admin α-PHP Administration DAT_NET_Block Blockade of DAT and NET alpha_PHP_Admin->DAT_NET_Block Increase_DA_NE Increased Extracellular Dopamine & Norepinephrine DAT_NET_Block->Increase_DA_NE Synaptic_Transmission Enhanced Synaptic Transmission Increase_DA_NE->Synaptic_Transmission Psychostimulant_Effects Psychostimulant Effects (e.g., euphoria, increased energy) Synaptic_Transmission->Psychostimulant_Effects Adverse_Effects Adverse Effects (e.g., tachycardia, paranoia, addiction) Synaptic_Transmission->Adverse_Effects

Caption: Logical flow of α-PHP's effects.

Conclusion

α-Pyrrolidinohexiophenone is a potent psychostimulant that primarily acts as a reuptake inhibitor of dopamine and norepinephrine. Its high affinity for DAT and NET, coupled with a significantly lower affinity for SERT, defines its pharmacological profile and underlies its powerful stimulant effects. The data and experimental protocols presented in this guide provide a comprehensive overview of the current understanding of α-PHP's mechanism of action. Further research is warranted to fully elucidate the long-term neuroadaptations and potential therapeutic applications or harm-reduction strategies related to this class of compounds.

References

An In-Depth Technical Guide on α-Pyrrolidinohexanophenone (α-PHP) as a Norepinephrine-Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Pyrrolidinohexanophenone (α-PHP) is a synthetic cathinone (B1664624) that has gained attention for its potent psychostimulant effects.[1][2] This technical guide provides a comprehensive overview of α-PHP's primary mechanism of action as a norepinephrine-dopamine reuptake inhibitor (NDRI). It delves into its binding affinities for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), summarizes key quantitative data from in vitro studies, and outlines detailed experimental protocols for assessing its activity. Furthermore, this guide presents visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of α-PHP's pharmacological profile.

Introduction

α-Pyrrolidinohexanophenone (α-PHP) belongs to the chemical class of substituted cathinones and is a structural analog of pyrovalerone. As a norepinephrine-dopamine reuptake inhibitor (NDRI), α-PHP blocks the reuptake of these crucial neurotransmitters from the synaptic cleft, leading to their increased extracellular concentrations and enhanced noradrenergic and dopaminergic neurotransmission. This mechanism of action is shared by various clinically used medications for conditions like ADHD and depression, as well as other substances with high abuse potential. A thorough understanding of α-PHP's interaction with NET and DAT is therefore critical for researchers in pharmacology, toxicology, and drug development.

Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

The primary pharmacological effect of α-PHP stems from its ability to inhibit the function of the norepinephrine transporter (NET) and the dopamine transporter (DAT). These transporters are responsible for clearing norepinephrine and dopamine from the synaptic cleft, thereby terminating their signaling. By blocking these transporters, α-PHP prolongs the presence of these neurotransmitters in the synapse, leading to sustained activation of postsynaptic adrenergic and dopaminergic receptors.

Norepinephrine and Dopamine Signaling Pathways

The inhibition of NET and DAT by α-PHP has significant downstream consequences on various signaling cascades. Increased levels of norepinephrine primarily affect α- and β-adrenergic receptors, while elevated dopamine levels primarily act on D1 and D2 dopamine receptors.[3][4][5][6]

Norepinephrine_Dopamine_Signaling_Pathways cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle NE Vesicle NE NE NE_Vesicle->NE Release DA_Vesicle DA Vesicle DA DA DA_Vesicle->DA Release NET NET DAT DAT NE->NET Reuptake Adrenergic_R Adrenergic R NE->Adrenergic_R Binding DA->DAT Reuptake Dopamine_R Dopamine R DA->Dopamine_R Binding aPHP α-PHP aPHP->NET Inhibition aPHP->DAT Inhibition Signaling_NE NE Signaling Cascade Adrenergic_R->Signaling_NE Activation Signaling_DA DA Signaling Cascade Dopamine_R->Signaling_DA Activation

Norepinephrine and Dopamine Signaling Pathways Inhibited by α-PHP.

Quantitative Analysis of α-PHP's Potency

The inhibitory potency of α-PHP at NET and DAT has been quantified in vitro using various assays. The most common metrics are the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki). IC50 values represent the concentration of a drug that is required for 50% inhibition of a biological process in vitro, while Ki is a more direct measure of binding affinity.

CompoundTransporterIC50 (nM)Cell LineAssay Type
α-PHP DAT 97HEK293Fluorescent Substrate (APP+) Uptake Inhibition
α-PHP NET Not explicitly stated, but weaker than DATHEK293Fluorescent Substrate (APP+) Uptake Inhibition
α-PHP SERT >30,000HEK293Fluorescent Substrate (APP+) Uptake Inhibition

Note: The provided IC50 value for NET is qualitative. Further studies are needed to establish a precise quantitative value.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize α-PHP as a norepinephrine-dopamine reuptake inhibitor.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.[7]

  • Transfection: HEK293 cells are stably transfected with plasmids encoding the human norepinephrine transporter (hNET) or the human dopamine transporter (hDAT). This ensures consistent and high-level expression of the target transporters.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a labeled substrate into cells expressing the target transporter. A common method utilizes a fluorescent substrate.

Materials:

  • HEK293 cells stably expressing hNET or hDAT

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Fluorescent substrate (e.g., 4-(4-(dimethylamino)phenyl)-1-methylpyridinium, APP+)[1]

  • α-PHP and other test compounds

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells into 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of α-PHP and control compounds in assay buffer.

  • Assay Initiation: Wash the cells with assay buffer and then add the compound solutions to the wells.

  • Substrate Addition: Add the fluorescent substrate (e.g., APP+) to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 30 seconds) under constant perfusion to allow for substrate uptake.[1]

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of substrate taken up by the cells.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of α-PHP compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the α-PHP concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow_Uptake_Inhibition_Assay start Start cell_plating Plate hNET/hDAT expressing HEK293 cells in 96-well plate start->cell_plating compound_prep Prepare serial dilutions of α-PHP cell_plating->compound_prep assay_init Wash cells and add α-PHP solutions compound_prep->assay_init substrate_add Add fluorescent substrate (e.g., APP+) assay_init->substrate_add incubation Incubate for defined period (e.g., 30s) substrate_add->incubation measurement Measure intracellular fluorescence incubation->measurement data_analysis Calculate % inhibition and determine IC50 measurement->data_analysis end End data_analysis->end Logical_Relationship_Ki_from_IC50 ic50 IC50 Value (from competition binding assay) cheng_prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff radioligand_conc [Radioligand] (known concentration) radioligand_conc->cheng_prusoff radioligand_kd Radioligand Kd (known affinity) radioligand_kd->cheng_prusoff ki Ki Value (Binding Affinity of α-PHP) cheng_prusoff->ki

References

The Pharmacological Profile of α-Pyrrolidinohexiophenone (α-PHP) Crystal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Pyrrolidinohexiophenone (α-PHP) is a synthetic cathinone (B1664624) and a potent psychostimulant that has gained notoriety as a novel psychoactive substance (NPS). Structurally, it is a homolog of α-pyrrolidinopentiophenone (α-PVP), with an extended alkyl chain.[1] This technical guide provides a comprehensive overview of the pharmacological profile of α-PHP crystal, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this compound's neurobiological effects and toxicological implications. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and provides visual representations of its molecular interactions and experimental workflows.

Mechanism of Action

α-PHP's primary mechanism of action is the inhibition of monoamine transporters.[2] It functions as a potent and selective reuptake inhibitor at the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[3][4] Its affinity for the serotonin (B10506) transporter (SERT) is significantly lower, contributing to its distinct pharmacological profile compared to other psychostimulants.[5][6] This potent inhibition of dopamine reuptake is thought to be the primary driver of its high abuse liability and stimulant effects.[1][7] Unlike some other cathinones, α-PHP does not appear to induce the release of neurotransmitters.[3]

Signaling Pathway

The blockade of DAT and NET by α-PHP disrupts the normal reuptake of dopamine and norepinephrine from the synaptic cleft. This leads to prolonged and enhanced signaling at postsynaptic dopamine and norepinephrine receptors, resulting in the characteristic psychostimulant effects.

a-PHP Signaling Pathway Mechanism of Action of a-PHP cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron a-PHP a-PHP DAT Dopamine Transporter (DAT) a-PHP->DAT Inhibits NET Norepinephrine Transporter (NET) a-PHP->NET Inhibits DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release NE_vesicle Norepinephrine Vesicles NE Norepinephrine NE_vesicle->NE Release DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor Binds NE->NET Reuptake NE_receptor Norepinephrine Receptors NE->NE_receptor Binds Signal Signal Transduction DA_receptor->Signal NE_receptor->Signal

Mechanism of Action of α-PHP

Pharmacodynamics

The pharmacodynamic effects of α-PHP are consistent with its action as a central nervous system stimulant. In humans, it produces euphoria, increased energy and sociability, and intensified sensory experiences.[8] Adverse effects can be severe and include agitation, hallucinations, psychosis, seizures, tachycardia, and hypertension.[8][9] In animal studies, α-PHP has been shown to increase locomotor activity and lower brain reward thresholds, indicating a high potential for abuse.[10]

Pharmacokinetics

Studies on the pharmacokinetics of α-PHP have shown sex-related differences in mice, with males exhibiting higher plasma levels of the drug.[3][9] The metabolism of α-PHP is influenced by the length of its alkyl chain.[11] In humans, the primary metabolic pathways include reduction of the keto moiety and oxidation of the pyrrolidine (B122466) ring.[11] In vitro studies using human liver microsomes have identified several phase I metabolites.[12]

Quantitative Pharmacological Data

The following tables summarize the in vitro potency of α-PHP and its analogs at monoamine transporters.

Table 1: Monoamine Transporter Inhibition Potency (IC₅₀, µM) of α-PHP and Related Compounds

CompoundDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)DAT/SERT Selectivity RatioReference
α-PHP 0.020.04> 10> 500[4]
α-PVP0.040.02> 10> 250[4]
α-PPP0.640.22> 10> 15.6[13]

Table 2: Binding Affinity (Kᵢ, µM) of α-PHP

TransporterKᵢ (µM)Reference
hDAT0.0160 ± 0.0044[3]
hNET0.339 ± 0.037[3]

Experimental Protocols

Neurotransmitter Reuptake Inhibition Assay in HEK293 Cells

This protocol outlines a method to determine the potency of α-PHP in inhibiting dopamine and norepinephrine reuptake in human embryonic kidney 293 (HEK293) cells stably expressing the respective human transporters.

Materials:

  • HEK293 cells stably transfected with human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).

  • Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • Radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine).

  • α-PHP crystal, dissolved to a stock solution in a suitable solvent (e.g., DMSO).

  • Scintillation fluid and a scintillation counter.

  • Poly-D-lysine coated 96-well plates.

Procedure:

  • Cell Plating: Seed the HEK-hDAT or HEK-hNET cells into poly-D-lysine coated 96-well plates at a predetermined density and allow them to adhere overnight.

  • Pre-incubation: The following day, wash the cells with assay buffer. Pre-incubate the cells with various concentrations of α-PHP or vehicle for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate Uptake: Add the radiolabeled substrate (e.g., [³H]dopamine) to each well to a final concentration and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate Uptake: Rapidly wash the cells multiple times with ice-cold assay buffer to remove the unincorporated radiolabeled substrate.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of α-PHP by fitting the data to a dose-response curve using non-linear regression analysis.

Reuptake Inhibition Assay Workflow Neurotransmitter Reuptake Inhibition Assay Workflow A Plate HEK cells expressing DAT or NET B Pre-incubate with α-PHP A->B C Add radiolabeled neurotransmitter B->C D Incubate to allow uptake C->D E Wash to remove excess radiolabel D->E F Lyse cells E->F G Measure radioactivity (Scintillation Counting) F->G H Calculate IC50 values G->H

Neurotransmitter Reuptake Inhibition Assay Workflow
In Vivo Locomotor Activity Assessment

This protocol describes a method to evaluate the stimulant effects of α-PHP on spontaneous locomotor activity in rodents.

Materials:

  • Adult male or female rats or mice.

  • α-PHP crystal, dissolved in a suitable vehicle (e.g., saline).

  • Locomotor activity chambers equipped with infrared beams to automatically track movement.

  • Syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

  • Habituation: Place the animals individually into the locomotor activity chambers and allow them to habituate for a set period (e.g., 30-60 minutes) before drug administration.

  • Drug Administration: Administer a specific dose of α-PHP or the vehicle via i.p. injection.

  • Data Collection: Immediately after injection, record the locomotor activity (e.g., distance traveled, beam breaks) for a defined duration (e.g., 2-3 hours).

  • Data Analysis: Analyze the data by comparing the locomotor activity of the α-PHP-treated group to the vehicle-treated control group. Dose-response curves can be generated by testing a range of α-PHP doses.

Toxicological Profile

In vitro studies have shown that α-PHP can induce a dose-dependent decrease in the viability and proliferation of neural stem/progenitor cells.[8][14] It has been shown to trigger apoptotic, autophagic, and necroptotic pathways in these cells.[8] Human case reports have documented severe toxidromes associated with α-PHP intoxication, including central nervous system and cardiovascular toxicity.[3][9]

Conclusion

α-PHP is a potent synthetic cathinone with a high affinity for and inhibitory action on the dopamine and norepinephrine transporters. Its pharmacological profile is consistent with a powerful central nervous system stimulant with a significant potential for abuse and toxicity. The data and protocols presented in this guide are intended to provide a solid foundation for further research into the neurobiology, toxicology, and potential therapeutic or forensic implications of this compound. A thorough understanding of its pharmacological properties is crucial for developing effective strategies to address the public health challenges posed by the emergence of novel psychoactive substances like α-PHP.

References

The Neurochemical Landscape of α-Pyrrolidinohexiophenone (α-PHP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the neurochemical effects of α-Pyrrolidinohexiophenone (α-PHP), a potent synthetic cathinone. As a member of the pyrovalerone class, α-PHP's primary mechanism of action is the inhibition of monoamine transporters, leading to profound effects on catecholaminergic systems. This document summarizes the core neuropharmacological properties of α-PHP, presenting quantitative data on its interaction with key molecular targets, detailing the experimental protocols used for its characterization, and visualizing its mechanism of action and the workflows of relevant investigative techniques. The information is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.

Introduction

Synthetic cathinones, often colloquially known as "bath salts," represent a large and structurally diverse class of new psychoactive substances (NPS). These compounds are synthetic derivatives of cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis). α-Pyrrolidinohexiophenone (α-PHP) is a potent psychostimulant of the pyrovalerone subclass of synthetic cathinones. Structurally, it is a homolog of α-pyrrolidinopentiophenone (α-PVP), featuring an extended alkyl chain.[1] This structural feature significantly influences its pharmacological profile. α-PHP is recognized for its powerful stimulant effects, high potential for abuse, and association with severe adverse health events, including psychosis, paranoia, and cardiovascular complications.[1][2] Understanding its detailed neurochemical effects is crucial for developing potential therapeutic interventions for intoxication and for informing public health and regulatory bodies.

Primary Mechanism of Action: Monoamine Transporter Inhibition

The principal neurochemical action of α-PHP is the blockade of plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and to a much lesser extent, serotonin (B10506) (SERT).[3][4] Unlike amphetamine-type stimulants which act as transporter substrates to induce neurotransmitter release, α-PHP and other pyrovalerones function as reuptake inhibitors.[3] By binding to and blocking these transporters, α-PHP prevents the re-clearance of dopamine and norepinephrine from the synaptic cleft, leading to a rapid and sustained increase in their extracellular concentrations. This potentiation of dopaminergic and noradrenergic neurotransmission in key brain circuits, such as the mesolimbic pathway, is the primary driver of its profound psychostimulant, reinforcing, and abuse-related effects.[4]

The diagram below illustrates the mechanism of α-PHP at a dopaminergic synapse.

aPHP_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal Vesicle Dopamine Vesicle DA_in Dopamine (DA) Vesicle->DA_in Release DA_out Synaptic DA DA_in->DA_out Exocytosis DAT Dopamine Transporter (DAT) aPHP α-PHP aPHP->DAT Blocks DA_Receptor Dopamine Receptors DA_out->DAT Reuptake DA_out->DA_Receptor Binding & Signal Transduction

Mechanism of α-PHP at the Dopamine Transporter.

Quantitative Data: Transporter and Receptor Affinities

The potency and selectivity of α-PHP are defined by its binding affinity for monoamine transporters and other neural receptors. The data, typically expressed as the half-maximal inhibitory concentration (IC₅₀) from uptake inhibition assays or the inhibition constant (Kᵢ) from radioligand binding assays, provide a quantitative measure of these interactions.

Monoamine Transporter Inhibition

Studies utilizing human embryonic kidney (HEK293) cells expressing the respective human transporters have quantified the inhibitory potency of α-PHP. As shown in the table below, α-PHP is a highly potent inhibitor at both DAT and NET, with substantially weaker activity at SERT. This profile is characteristic of a potent catecholaminergic stimulant with a high abuse liability.[5]

CompoundDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)DAT/SERT Ratio
α-PHP 0.02 0.04 >100 >5000
α-PVP0.020.02>100>5000
α-PPP0.640.22>100>156
Cocaine0.150.270.291.93
Data sourced from reference[5]. IC₅₀ values determined by monoamine uptake inhibition assays in HEK293 cells.
Muscarinic Receptor Antagonism

Beyond its primary targets, α-PHP has been shown to possess antagonist activity at human muscarinic acetylcholine (B1216132) receptors (MRs).[6][7][8] This off-target activity may contribute to some of the adverse clinical effects associated with α-PHP intoxication, such as tachycardia, delirium, and memory impairment, which mimic the effects of anticholinergic drugs.[6] α-PHP displays the highest affinity for the M₂ subtype, with progressively lower affinity for other subtypes.

ReceptorpKᵢKᵢ (nM)Kᵢ (µM)
M₁ Receptor 5.8015851.58
M₂ Receptor 6.602510.25
M₃ Receptor 5.7816601.66
M₄ Receptor 5.7119501.95
M₅ Receptor 5.8215141.51
Data sourced from reference[6]. Kᵢ values were determined from radioligand competition binding assays against [³H]scopolamine in CHO-K1 cells expressing human muscarinic receptors. pKᵢ is the negative log of the Kᵢ value.

In Vivo Neurochemical Effects

The potent inhibition of DAT and NET by α-PHP leads to significant elevations in extracellular dopamine and norepinephrine in the brain. While specific in vivo microdialysis data for α-PHP is limited in publicly accessible literature, studies on structurally and mechanistically similar pyrovalerones, such as 3,4-methylenedioxypyrovalerone (MDPV), provide a strong proxy for its expected effects. Administration of these compounds causes a rapid and robust increase in dopamine levels in the nucleus accumbens, a critical brain region for reward and reinforcement. This surge in synaptic dopamine is substantially greater and more sustained than that produced by cocaine, correlating with the higher abuse potential and more severe psychostimulant effects observed with these synthetic cathinones.

Detailed Experimental Protocols

The characterization of α-PHP's neurochemical profile relies on a suite of standardized in vitro and in vivo pharmacological assays.

Monoamine Transporter Uptake Inhibition Assay

This assay measures a compound's ability to block the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter. Cells are cultured to confluence in appropriate media.

  • Assay Procedure:

    • Cells are plated in 96-well plates.

    • On the day of the assay, culture medium is removed, and cells are washed with Krebs-HEPES buffer.

    • Cells are pre-incubated for 10-15 minutes at room temperature with varying concentrations of the test compound (α-PHP) or a reference inhibitor (for defining non-specific uptake, e.g., mazindol for DAT/NET, imipramine (B1671792) for SERT).

    • The uptake reaction is initiated by adding a constant concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).

    • Incubation proceeds for a short duration (e.g., 1-10 minutes) at a controlled temperature (e.g., 25°C) to measure the initial uptake rate.

    • The reaction is terminated by rapid aspiration of the buffer followed by washing with ice-cold buffer to remove unbound radioligand.

    • Cells are lysed, and the radioactivity incorporated into the cells is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Uptake_Assay_Workflow start Start plate_cells Plate Transfected HEK293 Cells start->plate_cells wash_cells Wash Cells with Assay Buffer plate_cells->wash_cells pre_incubate Pre-incubate with α-PHP Concentrations wash_cells->pre_incubate add_radioligand Add [³H]Neurotransmitter (e.g., [³H]DA) pre_incubate->add_radioligand incubate Incubate (1-10 min) add_radioligand->incubate terminate Terminate Reaction & Wash Cells incubate->terminate lyse Lyse Cells & Quantify Radioactivity terminate->lyse analyze Calculate IC₅₀ lyse->analyze end End analyze->end

Workflow for a Monoamine Transporter Uptake Assay.
Radioligand Binding Assay

This assay determines the affinity of a compound for a receptor or transporter by measuring its ability to compete with a radiolabeled ligand that specifically binds to the target.

  • Membrane Preparation: Membranes are prepared from cultured cells expressing the target receptor (e.g., CHO-K1 cells expressing human muscarinic receptors) or from specific brain tissue regions. Cells or tissue are homogenized in a buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Assay Procedure:

    • In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]N-methylscopolamine for muscarinic receptors).

    • Varying concentrations of the unlabeled test compound (α-PHP) are added to compete for binding.

    • A saturating concentration of a known antagonist (e.g., atropine) is used in separate wells to determine non-specific binding.

    • The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.

    • Filters are washed with ice-cold buffer.

    • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes start->prep_membranes setup_assay Incubate Membranes with: 1. Radioligand 2. Competing α-PHP 3. Buffer (Total) 4. Antagonist (NSB) prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Rapid Filtration & Washing incubate->filter count Quantify Radioactivity on Filters filter->count analyze Calculate Kᵢ via Cheng-Prusoff count->analyze end End analyze->end

Workflow for a Radioligand Binding Assay.
In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely-moving animals.

  • Surgical Procedure:

    • A rat is anesthetized and placed in a stereotaxic frame.

    • A guide cannula is surgically implanted, targeting a specific brain region (e.g., the nucleus accumbens).

    • The cannula is secured to the skull with dental cement, and the animal is allowed to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, the animal is placed in a testing chamber. A microdialysis probe is inserted through the guide cannula into the brain.

    • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF.

    • The outgoing fluid (dialysate) is collected at regular intervals (e.g., every 20 minutes).

    • After a stable baseline is established, the animal is administered α-PHP (e.g., via intraperitoneal injection).

    • Dialysate collection continues to monitor drug-induced changes in neurotransmitter levels over time.

  • Sample Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis: Neurotransmitter concentrations are typically expressed as a percentage change from the pre-drug baseline levels.

Conclusion

α-PHP is a highly potent and selective catecholamine reuptake inhibitor, with a pharmacological profile that strongly predicts a high liability for abuse. Its primary neurochemical effects are mediated by a powerful blockade of the dopamine and norepinephrine transporters, leading to supraphysiological levels of these neurotransmitters in the synapse. Additionally, its antagonist activity at muscarinic receptors may contribute to its complex and often severe toxicological profile. The quantitative data and methodologies presented in this guide provide a foundational understanding of α-PHP's interaction with the central nervous system, offering a critical resource for ongoing research into the pharmacology and toxicology of synthetic cathinones.

References

An In-depth Technical Guide on the In Vitro and In Vivo Effects of α-Pyrrolidinohexiophenone (α-PHP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Pyrrolidinohexiophenone (α-PHP) is a synthetic stimulant of the substituted cathinone (B1664624) class, structurally related to other pyrovalerone derivatives like α-PVP.[1][2][3] It has emerged as a novel psychoactive substance (NPS) on the clandestine drug market, producing short-lived euphoric and stimulant effects comparable to cocaine and methamphetamine.[1][4] As a homolog of α-PVP with a longer alkyl chain, its pharmacological and toxicological profile has been a subject of increasing scientific scrutiny.[1][2] This document provides a comprehensive technical overview of the current research on the in vitro and in vivo effects of α-PHP, focusing on its pharmacodynamics, pharmacokinetics, and toxicological profile.

In Vitro Effects

The primary mechanism of action for α-PHP, like other pyrovalerone cathinones, involves the inhibition of monoamine transporters.[5] Its psychostimulant effects are attributed to its potent and selective inhibition of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), with significantly less impact on the serotonin (B10506) transporter (SERT).[5][6] This action increases the synaptic concentrations of dopamine and norepinephrine, leading to enhanced stimulation of the central nervous system.[4]

Monoamine Transporter Inhibition

Studies have consistently demonstrated that α-PHP is a potent reuptake inhibitor at DAT and NET.[5][6][7] Unlike some other cathinones, it does not act as a monoamine releaser.[5][6] The high ratio of DAT to SERT inhibition is a characteristic it shares with other highly abused psychostimulants and is believed to contribute to its significant abuse liability.[4][7]

Table 1: In Vitro Quantitative Data for α-PHP and Analogs

Compound Target Assay Type Value Species/Cell Line Reference
α-PHP DAT Reuptake Inhibition (IC₅₀) Potent inhibitor (specific value not cited) Human Embryonic Kidney (HEK) cells [7]
SERT Reuptake Inhibition (IC₅₀) >300-fold less potent than at DAT Human Embryonic Kidney (HEK) cells [2][7]
NET Reuptake Inhibition (IC₅₀) Potent inhibitor (specific value not cited) Not Specified [5][6]
4-substituted α-PHP analogs DAT Reuptake Inhibition (IC₅₀) Generally within a <3-fold range of α-PHP Human Embryonic Kidney (HEK) cells [2]
4-CF₃-α-PHP analog DAT Reuptake Inhibition (IC₅₀) At least 80-fold less potent than α-PHP Human Embryonic Kidney (HEK) cells [2]
α-PHP Muscarinic M₁ Receptor Antagonism Potential antagonist Human [8]

| | Muscarinic M₂ Receptor | Antagonism | Potential antagonist | Human |[8] |

Neurotoxicity

In vitro studies have begun to explore the neurotoxic potential of α-PHP. Research using murine neural stem/progenitor cells (NSPCs) has shown that α-PHP can induce toxicity, depolarize the resting membrane potential, and activate pathways leading to apoptosis, autophagy, and necroptosis.[6][9] These findings suggest that α-PHP may have harmful effects on the developing or regenerating brain.[6] The mechanisms underlying this neurotoxicity are thought to involve oxidative stress and mitochondrial dysfunction, similar to other synthetic cathinones.[6]

Signaling Pathway Diagram

aPHP_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron aPHP α-PHP DAT Dopamine Transporter (DAT) aPHP->DAT Blocks Reuptake NET Norepinephrine Transporter (NET) aPHP->NET Blocks Reuptake DA_vesicle DA Synaptic_Cleft_DA Increased Dopamine (DA) DA_vesicle->Synaptic_Cleft_DA Release NE_vesicle NE Synaptic_Cleft_NE Increased Norepinephrine (NE) NE_vesicle->Synaptic_Cleft_NE Release Synaptic_Cleft_DA->DAT Reuptake DA_Receptor Dopamine Receptors Synaptic_Cleft_DA->DA_Receptor Binds Synaptic_Cleft_NE->NET Reuptake NE_Receptor Norepinephrine Receptors Synaptic_Cleft_NE->NE_Receptor Binds Stimulant_Effects Psychostimulant Effects DA_Receptor->Stimulant_Effects NE_Receptor->Stimulant_Effects

Caption: Mechanism of α-PHP at the monoamine transporter.

Experimental Protocols

2.4.1 Monoamine Transporter Uptake Inhibition Assay

  • Cell Lines: Human Embryonic Kidney (HEK) cells stably expressing human dopamine transporter (hDAT) or human serotonin transporter (hSERT) are used.[7]

  • Substrate: 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+), a fluorescent substrate for both DAT and SERT, is utilized.[7] APP+ becomes fluorescent upon intracellular accumulation.

  • Procedure:

    • HEK cells are cultured in appropriate media and plated in multi-well plates.

    • Cells are washed with a buffer solution prior to the experiment.

    • Cells are incubated with varying concentrations of α-PHP or its analogs.

    • A solution containing APP+ is perfused over the cells for a fixed duration (e.g., 30 seconds).[7]

    • Fluorescence microscopy is used to measure the intracellular fluorescence intensity in real-time.

    • The rate of APP+ uptake is determined by the increase in fluorescence over time.

    • Data is normalized to a control group (no inhibitor) to calculate the percent inhibition for each α-PHP concentration.

    • IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.[7]

2.4.2 Cell Viability and Neurotoxicity Assay in Neural Stem/Progenitor Cells (NSPCs)

  • Cell Culture: Murine NSPCs are isolated and cultured in a neurosphere-permissive medium.[6]

  • Procedure:

    • NSPCs are plated in multi-well plates and allowed to adhere.

    • Cells are exposed to increasing concentrations of α-PHP (e.g., 25–2000 μM) for a specified duration (e.g., 24-48 hours).[6]

    • Cell Viability Assessment: Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue are used to measure metabolic activity, which correlates with cell viability.

    • Cell Death Pathway Analysis: Techniques like flow cytometry with Annexin V/Propidium Iodide staining are used to differentiate between viable, apoptotic, and necrotic cells. Western blotting for key proteins (e.g., Caspase-3, LC3-II) can confirm the activation of apoptotic or autophagic pathways.[6]

    • Morphological Analysis: Light microscopy and transmission electron microscopy are used to observe changes in cell morphology and ultrastructure indicative of cellular stress or death.[6]

In Vivo Effects

In vivo studies in animal models have been crucial for understanding the behavioral, pharmacokinetic, and toxicological effects of α-PHP. These studies confirm its potent stimulant properties and reveal important sex-dependent differences.

Behavioral Pharmacology

α-PHP produces classic psychostimulant effects in animal models. In drug discrimination assays, rats trained to recognize cocaine and methamphetamine fully substitute α-PHP, indicating that it produces similar subjective effects.[9] It is readily self-administered by animals, suggesting a high potential for abuse and dependence.[4] Studies in mice have evaluated its effects on locomotor activity, sensory responses, and thermoregulation.

Pharmacokinetics and Metabolism

The study of pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug.[10] Research in mice has shown sex-related differences in the pharmacokinetics of α-PHP. After intraperitoneal administration, male mice exhibited higher plasma levels of α-PHP compared to females, along with a different urinary elimination profile for the parent drug and its metabolites.[9][11]

α-PHP is extensively metabolized in the liver.[12] The primary metabolic pathways identified in humans include:

  • Reduction of the β-keto group to form an alcohol metabolite (dihydro-α-PHP).[12][13]

  • Oxidation of the pyrrolidine (B122466) ring.[12][13]

  • Hydroxylation and oxidation of the aliphatic side chain.[12][13]

  • Cleavage of the pyrrolidine ring.[12]

Table 2: In Vivo Quantitative Data for α-PHP

Parameter Value/Observation Species Administration Reference
Behavioral Effects Fully substituted for cocaine and methamphetamine Rat Not Specified [9]
Increased locomotor activity Mouse 0.1–30 mg/kg; i.p. [9][11]
Induced analgesia to mechanical stimulation Mouse (Both Sexes) 0.1–30 mg/kg; i.p. [9][11]
Induced hypothermia Mouse (Females more sensitive) 0.1–30 mg/kg; i.p. [9][11]
Pharmacokinetics Higher plasma levels in males vs. females Mouse 30 mg/kg; i.p. [9][11]

| | Different urinary elimination of parent & metabolites in males vs. females | Mouse | 30 mg/kg; i.p. |[9][11] |

Toxicology and Clinical Manifestations

Clinical case reports from human intoxications align with the stimulant properties of α-PHP. Severe toxidromes are characterized by central nervous system alterations such as psychomotor agitation, paranoia, hallucinations, and tremors.[4][9] Cardiovascular toxicity is common, presenting as tachycardia and hypertension.[4][9] Other reported adverse effects include hyperthermia, rhabdomyolysis, seizures, and psychosis.[1][4][9] The tendency of α-PHP to induce compulsive redosing can exacerbate these toxic effects and lead to delusional states.[1]

Pharmacokinetic Workflow Diagram

aPHP_ADME cluster_admin cluster_body Body Admin Intake (e.g., Vaporized, Oral) Absorption Absorption (e.g., Lungs, GI Tract) Admin->Absorption Distribution Distribution (via Bloodstream) Absorption->Distribution Brain Brain (CNS) - Psychostimulant Effects - Neurotoxicity Distribution->Brain Liver Liver - Extensive Metabolism Distribution->Liver Kidneys Kidneys (Urine) Distribution->Kidneys Metabolites Metabolites (e.g., dihydro-α-PHP) Liver->Metabolites Metabolites->Distribution Excretion Excretion Kidneys->Excretion

Caption: Pharmacokinetic pathway (ADME) of α-PHP.

Experimental Protocols

3.5.1 Animal Behavioral Assessment

  • Subjects: CD-1 mice are commonly used, with both males and females tested to assess sex differences.[9][11]

  • Drug Administration: α-PHP is dissolved in a vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at a range of doses (e.g., 0.1-30 mg/kg).[9][11]

  • Procedure (Locomotor Activity):

    • Mice are habituated to an open-field arena equipped with infrared beams to automatically track movement.

    • Following habituation, mice are injected with either vehicle or a dose of α-PHP.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes).

  • Procedure (Sensory and Motor Response Battery):

    • A battery of tests is conducted at specific time points after drug administration (e.g., 5, 30, 60, 120 minutes).[14]

    • Tactile Response: A cotton swab is used to touch the whiskers, and the response is scored.

    • Visual Placing: The mouse is lowered towards a surface, and the extension of its forelimbs is observed.[9]

    • Analgesia: Response to a painful stimulus is measured using methods like the tail-flick or hot-plate test.

3.5.2 Pharmacokinetic Analysis

  • Subjects and Dosing: Mice are administered a single dose of α-PHP (e.g., 30 mg/kg, i.p.).[9][11]

  • Sample Collection:

    • At predetermined time points, animals are euthanized.

    • Blood is collected via cardiac puncture into tubes containing an anticoagulant to obtain plasma.

    • Tissues such as the brain and kidneys are harvested.[9][11]

    • For metabolite profiling, urine may be collected over a 24-hour period using metabolic cages.

  • Analytical Method (LC-MS/MS):

    • Sample Preparation: A protein precipitation or liquid-liquid extraction step is performed on plasma, urine, or homogenized tissue samples to isolate the drug and its metabolites.

    • Chromatography: Samples are injected into a liquid chromatography (LC) system, which separates the parent drug from its various metabolites based on their physicochemical properties.

    • Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS), such as a quadrupole time-of-flight (QTOF) instrument.[15]

    • The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for the identification and quantification of α-PHP and its metabolites with high sensitivity and specificity.

References

An In-depth Technical Guide to α-PHP Metabolism and Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the metabolic pathways of α-pyrrolidinohexiophenone (α-PHP), a synthetic cathinone (B1664624), and the analytical methodologies employed for the identification and quantification of its metabolites.

Introduction to α-PHP

α-Pyrrolidinohexiophenone (α-PHP) is a synthetic stimulant belonging to the cathinone class, specifically the α-pyrrolidinophenones (PPs).[1][2] These substances are designed to mimic the effects of controlled stimulants and have been a focus of forensic and clinical toxicology.[3] Structurally, α-PHP is a β-keto analog of amphetamine with a pyrrolidine (B122466) ring and a hexyl alkyl chain.[1][4] Due to its extensive metabolism in the body, identifying α-PHP consumption often relies on detecting its various metabolites in biological samples.[4][5] To date, numerous Phase I and Phase II metabolites have been identified, highlighting the complexity of its biotransformation.[4][6]

Metabolic Pathways of α-PHP

α-PHP undergoes extensive Phase I and Phase II metabolism, primarily in the liver.[4][5] The biotransformation involves a series of reactions including reduction, oxidation, hydroxylation, and cleavage of its core structure, followed by conjugation.[6][7] The length of the alkyl side chain significantly influences the predominant metabolic pathways when compared to other α-pyrrolidinophenones.[1][8]

2.1 Phase I Metabolism

Phase I metabolism of α-PHP involves several key pathways:

  • β-Keto Reduction: The ketone group of α-PHP is reduced to a hydroxyl group, forming the alcohol metabolite dihydro-α-PHP (OH-α-PHP).[5][7][9] This is a common pathway for synthetic cathinones.[9]

  • Oxidation of the Pyrrolidine Ring: The pyrrolidine ring can be oxidized, most notably at the 2"-position, to form a lactam metabolite (2"-oxo-α-PHP).[1][7][8] This pathway is considered a major route for α-PHP metabolism.[1][8] The ring can subsequently be cleaved.[4][6][7]

  • Alkyl Chain Oxidation: The hexyl side chain can undergo hydroxylation and further oxidation, typically at the terminal (ω) or penultimate (ω-1) positions.[1][6] This leads to the formation of hydroxy, aldehyde, and carboxylic acid metabolites.[6]

  • Combined Pathways: Many metabolites are formed through a combination of the above pathways, such as simultaneous keto-reduction and pyrrolidine ring oxidation.[6][7]

To date, at least 19 Phase I metabolites have been identified.[4][6]

2.2 Phase II Metabolism

Following Phase I reactions, the resulting metabolites, particularly those with hydroxyl groups, can undergo Phase II conjugation. The most frequently observed Phase II reaction for α-PHP is glucuronidation.[6][7] The β-keto-reduced alcohol metabolite (OH-α-PHP) is a primary substrate for this conjugation, forming glucuronidated derivatives that are more water-soluble and readily excreted.[5][6][7] At least nine Phase II glucuronides have been identified.[6]

aPHP_Metabolism aPHP α-PHP OH_aPHP OH-α-PHP (Dihydro-α-PHP) aPHP->OH_aPHP Keto Reduction Oxo_aPHP 2"-oxo-α-PHP aPHP->Oxo_aPHP Pyrrolidine Oxidation Alkyl_OH Alkyl-Chain Hydroxylated Metabolites aPHP->Alkyl_OH Alkyl Oxidation Combined_Metabolites Combined Oxidation/ Reduction Metabolites OH_aPHP->Combined_Metabolites Glucuronide OH-α-PHP-Glucuronide OH_aPHP->Glucuronide Glucuronidation Ring_Cleaved Ring-Cleaved Metabolites Oxo_aPHP->Ring_Cleaved Oxidation/ Hydroxylation Oxo_aPHP->Combined_Metabolites

Fig 1. Simplified metabolic pathway of α-PHP. (Max Width: 760px)

Identified Metabolites and Quantitative Data

Metabolite identification studies have revealed a complex profile for α-PHP in biological samples. The relative abundance of these metabolites can vary significantly among individuals.[1]

Table 1: Major Identified Phase I Metabolites of α-PHP

Metabolite Code Metabolite Name Metabolic Pathway Reference
M1 OH-α-PHP (dihydro-α-PHP) β-Keto Reduction [4][7]
M2 2"-oxo-α-PHP Pyrrolidine Ring Oxidation [4][7]
M3 4-(1-oxo-1-phenylhexan-2-ylamino)butanoic acid Pyrrolidine Ring Cleavage & Oxidation [4][7]
- Dihydroxy-pyrrolidinyl-α-PHP Pyrrolidine Ring Dihydroxylation [2][10]

| - | 2'-oxo-dihydro-α-PHP | Keto Reduction & Pyrrolidine Oxidation |[2][10] |

Table 2: Major Identified Phase II Metabolites of α-PHP

Metabolite Name Metabolic Pathway Reference

| OH-α-PHP Glucuronide | Glucuronidation of the β-keto reduced alcohol |[6][7] |

For α-PHP, oxidation of the pyrrolidine ring is a major metabolic pathway, whereas for analogs with longer alkyl chains like α-PHPP, oxidation of the alkyl chain becomes more predominant.[1][8] This highlights the influence of chemical structure on metabolic fate.[1]

Table 3: Reported Concentrations of α-PHP in Human Samples

Biological Matrix Concentration Range (ng/mL) Notes Reference
Serum 1 - 83 High variability observed in authentic forensic and clinical cases. [2]
Blood 4 - 52 Post-mortem cases. [3][9]

| Urine | 5.6 | Post-mortem case. |[3][9] |

Experimental Protocols for Metabolite Identification

The identification of α-PHP metabolites relies on a combination of in vitro metabolic studies and analysis of authentic biological samples using advanced analytical techniques.

4.1 In Vitro Metabolism Models

In vitro systems are essential for predicting metabolic pathways and generating metabolite standards.[11]

  • Human Liver Microsomes (HLM): HLM contains a rich complement of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes, and are used to study oxidative and reductive metabolism.[12][13]

  • Human Hepatocytes: Incubations with pooled human hepatocytes provide a more complete model, as they contain both Phase I and Phase II enzymes, allowing for the characterization of a wider range of metabolites, including conjugates.[9][12] This method has proven suitable for predicting the metabolic fate of novel psychoactive substances.[9]

4.2 Generalized Analytical Workflow

The following workflow is representative of studies aimed at identifying α-PHP metabolites in biological fluids.

workflow cluster_sample Sample Handling cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample (Urine, Blood, Meconium) or In Vitro Incubation Prep Sample Preparation (e.g., Solid-Phase Extraction) Sample->Prep LC_MS LC-QTOF-MS or LC-MS/MS Analysis Prep->LC_MS Inject DataMine Data Mining & Processing (Mass Shift, Fragmentation) LC_MS->DataMine StructElucid Structural Elucidation of Metabolites DataMine->StructElucid Confirmation Confirmation with Reference Standards StructElucid->Confirmation

Fig 2. General workflow for α-PHP metabolite identification. (Max Width: 760px)

4.3 Detailed Methodologies

Protocol: Metabolite Identification in Urine using LC-QTOF-MS

This protocol is a generalized summary based on methodologies cited in the literature.[1][2][6][10]

  • Sample Collection and Preparation:

    • Urine samples are collected from individuals with confirmed α-PHP intake.

    • An aliquot of the urine sample (e.g., 1 mL) is centrifuged to remove particulate matter.

    • To cleave glucuronide conjugates and analyze total metabolite concentrations, the sample may be incubated with β-glucuronidase.

    • Metabolites are extracted from the urine matrix using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to concentrate the analytes and remove interferences.

    • The final extract is evaporated to dryness and reconstituted in a suitable solvent (e.g., mobile phase) for analysis.

  • Instrumentation and Analysis:

    • Chromatography: A Liquid Chromatography (LC) system, such as a Dionex Ultimate 3000, is used to separate the metabolites over time before they enter the mass spectrometer.[9] A reversed-phase C18 column is typically employed.

    • Mass Spectrometry: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF-MS) instrument, is used for detection.[2][6]

    • Ionization: Heated Electrospray Ionization (HESI) in positive ion mode is commonly used as it is effective for protonating cathinone derivatives.[9]

    • Data Acquisition: The instrument is operated in full-scan mode to detect all potential metabolites. Tandem MS (MS/MS) experiments are then performed to obtain fragmentation patterns for structural elucidation.

  • Data Processing and Identification:

    • Specialized data mining software is used to compare control samples with post-ingestion samples to find potential metabolites based on predicted mass shifts from the parent drug (e.g., +16 for hydroxylation, +2 for reduction).

    • The exact mass measurements from the QTOF-MS are used to determine the elemental composition of the parent drug and its metabolites.

    • The fragmentation patterns (MS/MS spectra) are analyzed to determine the site of metabolic modification on the molecule.

    • Where possible, the structures of tentatively identified metabolites are confirmed by comparing their retention times and mass spectra with synthesized reference standards.[1][8]

Conclusion

The metabolism of α-PHP is a complex process involving multiple Phase I and Phase II pathways, leading to a large number of metabolites. The primary routes of biotransformation include β-keto reduction, oxidation of the pyrrolidine ring, and oxidation of the alkyl side chain.[6][7] For α-PHP specifically, pyrrolidine ring oxidation is a major pathway.[8] Accurate identification of these metabolites is critical for forensic and clinical toxicology to confirm α-PHP use. This is achieved through in vitro studies with human hepatocytes or microsomes and advanced analytical techniques, predominantly high-resolution liquid chromatography-mass spectrometry.[2][9] Future research should continue to focus on the synthesis of metabolite standards for quantitative confirmation and investigating the pharmacological activity of the major metabolites.

References

Preclinical Toxicological Profile of alpha-Pyrrolidinohexanophenone (α-PHP): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Pyrrolidinohexanophenone (α-PHP) is a potent synthetic cathinone (B1664624) that has emerged as a recreational drug of abuse, raising significant public health concerns. This technical guide provides a comprehensive overview of the preclinical toxicological profile of α-PHP, drawing from a range of in vivo and in vitro studies. The document focuses on the neurotoxic, behavioral, and systemic toxicities of α-PHP, with a particular emphasis on its effects on the central nervous, cardiovascular, and hepatic systems. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a thorough resource for researchers and drug development professionals. While significant data exists for the neurobehavioral effects of α-PHP, preclinical information on its specific cardiotoxicity and hepatotoxicity remains limited. This guide addresses these gaps by incorporating data from closely related analogs and in vitro studies to provide a broader understanding of the potential risks associated with α-PHP exposure.

Introduction

alpha-Pyrrolidinohexanophenone (α-PHP) is a synthetic stimulant of the cathinone class, structurally related to other psychoactive substances such as α-PVP.[1] It acts primarily as a potent norepinephrine-dopamine reuptake inhibitor (NDRI), leading to increased synaptic concentrations of these neurotransmitters and subsequent psychostimulant effects.[2] The growing prevalence of α-PHP in the illicit drug market necessitates a thorough understanding of its toxicological profile to inform public health responses, clinical management of intoxications, and forensic investigations. This guide synthesizes the available preclinical data to provide a detailed overview of the toxicological characteristics of α-PHP.

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of α-PHP is the inhibition of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with a significantly lower affinity for the serotonin (B10506) transporter (SERT).[2] This action blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to an accumulation of these neurotransmitters and enhanced signaling.[2] This mechanism is consistent with its stimulant effects and high abuse potential.

digraph "alpha_PHP_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.8, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", color="#5F6368", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#202124"];
Figure 1: Mechanism of action of α-PHP.
Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in rodents have provided insights into the absorption, distribution, metabolism, and elimination of α-PHP.

Table 1: Summary of Pharmacokinetic Parameters of α-PHP in Rodents

ParameterSpeciesDose and RouteValueReference(s)
Half-life (t½)HumanNot specified37 hours[3]
Plasma LevelsMale Mice30 mg/kg, i.p.Higher than females[4][5]
Brain LevelsMale Mice30 mg/kg, i.p.Detectable at 35 min[4][5]
Kidney LevelsMale Mice30 mg/kg, i.p.Detectable at 35 min[4][5]
EliminationMale Mice30 mg/kg, i.p.Different from females[4][5]

Neurotoxicity and Behavioral Effects

Locomotor Activity

α-PHP has been shown to dose-dependently increase locomotor activity in rodents, a hallmark of psychostimulant drugs.

Table 2: Effects of α-PHP on Locomotor Activity in Rodents

SpeciesDose Range (mg/kg, i.p.)EffectReference(s)
Female Rats5, 10Suppressed wheel activity[6]
Swiss-Webster Mice1 - 25Inverted-U dose-effect on locomotor activity[7]
CD-1 Mice0.1 - 30Varied effects on behavioral responses in males and females[4][5]
digraph "Locomotor_Activity_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#202124"];
Figure 2: Experimental workflow for locomotor activity assessment.
Abuse Liability

Intracranial self-stimulation (ICSS) studies in rats have demonstrated that α-PHP has a high potential for abuse. Animals will readily self-administer the drug, indicating its rewarding properties.

Table 3: Abuse Liability of α-PHP in Intracranial Self-Stimulation (ICSS) Studies

SpeciesDoses (mg/kg, i.p.)Effect on ICSSConclusionReference(s)
Male Sprague-Dawley Rats1.0, 3.2Facilitated ICSS respondingHigh abuse potential[8]
Male Sprague-Dawley Rats0.32No alteration in ICSS response ratesThreshold dose not rewarding[8]
digraph "ICSS_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#202124"];
Figure 3: Experimental workflow for ICSS studies.

Systemic Toxicity

Cardiotoxicity

Direct preclinical studies quantifying the cardiotoxicity of α-PHP are limited. However, clinical case reports frequently describe cardiovascular adverse effects such as tachycardia and hypertension.[4][5][9] Data from the structurally similar compound, α-PVP, provides valuable insight into the potential cardiovascular effects of α-PHP.

Table 4: Cardiovascular Effects of α-PVP in Male Rats (Telemetry Study)

CompoundDose (mg/kg)Effect on Mean Arterial Pressure (MAP)Effect on Heart Rate (HR)Reference(s)
Racemic α-PVP1Significant IncreaseSignificant Increase[10]
Racemic α-PVP3Significant IncreaseSignificant Increase[10]
S-α-PVP1Significant IncreaseSignificant Increase[10]
S-α-PVP3Significant IncreaseSignificant Increase[10]
R-α-PVP10Significant IncreaseSignificant Increase[10]
R-α-PVP30Significant IncreaseSignificant Increase[10]

The proposed mechanism for the cardiotoxicity of synthetic cathinones involves excessive stimulation of the sympathetic nervous system due to the inhibition of norepinephrine reuptake, leading to increased heart rate, blood pressure, and myocardial oxygen demand.

Hepatotoxicity

Table 5: In Vitro Cytotoxicity of α-PHP

Cell LineExposure TimeIC50 (µM)AssayReference(s)
H9C2 (Rat Myocardium)24 hours> 300Not specified[11]
Hep G2 (Human Hepatoma)24 hours> 300Not specified[11]

The mechanism of synthetic cathinone-induced hepatotoxicity is thought to involve the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to mitochondrial damage and apoptosis.

digraph "Hepatotoxicity_Signaling_Pathway" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#202124"];
Figure 4: Proposed signaling pathway for synthetic cathinone-induced hepatotoxicity.

Experimental Protocols

Locomotor Activity Assessment
  • Animals: Male or female rats or mice.

  • Apparatus: Open-field arena equipped with infrared photobeams to automatically record locomotor activity.

  • Procedure:

    • Acclimatize animals to the testing room for at least 60 minutes.

    • Habituate each animal to the open-field arena for a set period (e.g., 30-60 minutes).

    • Administer α-PHP or vehicle via the desired route (e.g., intraperitoneal injection).

    • Immediately place the animal back into the arena and record locomotor activity for a specified duration (e.g., 60-120 minutes).

    • Analyze data for parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and stereotyped behaviors.

Intracranial Self-Stimulation (ICSS)
  • Animals: Male rats.

  • Surgery: Stereotaxically implant a bipolar electrode into the medial forebrain bundle (MFB).

  • Apparatus: Operant conditioning chamber with a lever that, when pressed, delivers a brief electrical stimulation to the implanted electrode.

  • Procedure:

    • Allow animals to recover from surgery.

    • Train rats to press the lever to receive brain stimulation.

    • Determine the baseline rate of responding for each animal.

    • Administer α-PHP or vehicle.

    • Place the rat in the operant chamber and record the rate of lever pressing.

    • Analyze the data for changes in the rate of responding, which indicates the rewarding or aversive effects of the drug.

In Vitro Dopamine Transporter (DAT) Inhibition Assay
  • Cells: Human embryonic kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT).

  • Reagents: Radiolabeled dopamine ([³H]DA) or a fluorescent substrate, α-PHP, and appropriate buffers.

  • Procedure:

    • Plate hDAT-expressing cells in a multi-well plate.

    • Incubate the cells with varying concentrations of α-PHP.

    • Add the radiolabeled or fluorescent substrate.

    • Incubate for a specified time to allow for substrate uptake.

    • Wash the cells to remove excess substrate.

    • Measure the amount of substrate taken up by the cells using a scintillation counter or fluorescence plate reader.

    • Calculate the concentration of α-PHP that inhibits 50% of the substrate uptake (IC50) to determine its potency as a DAT inhibitor.[12]

Conclusion

The preclinical data on α-PHP clearly indicate that it is a potent psychostimulant with a high abuse liability, primarily driven by its potent inhibition of dopamine and norepinephrine reuptake. Its effects on locomotor activity and self-administration behavior are well-documented in rodent models. However, there is a notable lack of specific in vivo preclinical data on the cardiotoxic and hepatotoxic effects of α-PHP. While clinical reports and studies on analogous compounds suggest a significant risk for cardiovascular adverse events, and in vitro data points towards potential hepatotoxicity through oxidative stress and mitochondrial dysfunction, further dedicated preclinical studies are crucial to fully characterize the systemic toxicity of α-PHP. This guide provides a comprehensive summary of the current knowledge and highlights the areas where further research is urgently needed to better understand and mitigate the health risks associated with this emerging drug of abuse.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-Pyrrolidinohexiophenone (α-PHP) is a potent synthetic cathinone (B1664624) that has garnered significant interest within the scientific community for its stimulant properties, primarily mediated through the inhibition of monoamine transporters. However, its high potential for abuse has led to stringent legal controls worldwide, significantly impacting its availability for legitimate research. This technical guide provides an in-depth overview of the legal status of α-PHP, a compilation of its pharmacological data, and a summary of experimental protocols for its study, intended to aid researchers in navigating the complexities of investigating this compound.

Legal Status: A Global Patchwork of Control

Research activities involving α-PHP are governed by a complex and largely restrictive international legal framework. The compound is classified as a controlled substance in numerous jurisdictions, often falling under the most stringent schedules, which imposes significant hurdles for acquisition and study.

Internationally, α-PHP was added to Schedule II of the United Nations Convention on Psychotropic Substances in March 2020, signifying its recognized potential for abuse and limited to no therapeutic use.[1] This international scheduling has prompted many countries to enact national control measures.

Key Jurisdictional Overviews:

  • United States: α-PHP is classified as a Schedule I controlled substance under the Controlled Substances Act.[2][3] This designation indicates a high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision. Research on Schedule I substances in the U.S. requires a specific license from the Drug Enforcement Administration (DEA), which involves a rigorous application and oversight process.

  • United Kingdom: In the UK, α-PHP is controlled as a Class B drug under the Misuse of Drugs Act 1971, due to a generic clause covering cathinone derivatives.[3][4] A Home Office license is required for the production, supply, and possession of Class B drugs for research purposes.

  • European Union: The legal status of α-PHP varies across member states, though many have implemented controls in line with the UN scheduling. For instance, it is a controlled substance in Italy and Sweden.[3][5] Researchers in the EU must consult the specific national legislation of the country in which they plan to conduct their work. Seizures of α-PHP have been reported to the EU Early Warning System, indicating its presence on the illicit market.[6]

  • China: As of October 2015, α-PHP is a controlled substance in China.[3][5]

  • Japan: α-PHP was identified on the Japanese illicit drug market in 2014 and is now a controlled substance.[5]

  • Australia: While specific legislation for α-PHP is not as prominently documented in the search results, many Australian states have implemented blanket bans on psychoactive substances, which would likely cover α-PHP.

  • Canada: The legal status in Canada is not explicitly detailed in the provided results, but it is likely controlled under legislation targeting analogues of scheduled substances.

For researchers, the overarching implication is that any scientific investigation of α-PHP necessitates navigating a stringent regulatory landscape, requiring specific licensing and adherence to strict protocols for handling, storage, and disposal.

Pharmacological Profile: A Potent Monoamine Transporter Inhibitor

α-PHP's stimulant effects are primarily attributed to its action as a reuptake inhibitor at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT).[2] This mechanism of action is similar to other psychostimulants like cocaine and methamphetamine.[7]

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of α-PHP at human monoamine transporters, compiled from various research studies.

TargetParameterValue (nM)Reference
Dopamine Transporter (DAT) Ki16[8]
IC5097[9]
Norepinephrine Transporter (NET) Ki49[8]
IC50316[6]
Serotonin Transporter (SERT) Ki33,000[8]
IC50>10,000[10]

Note: Ki and IC50 values can vary between studies due to different experimental conditions and assays.

The data clearly indicates that α-PHP is a potent and selective inhibitor of DAT and NET, with significantly lower affinity for SERT.[2][8] This pharmacological profile is consistent with its observed stimulant and reinforcing effects.

Experimental Protocols for Preclinical Research

Due to the controlled status of α-PHP, preclinical research is essential to understand its pharmacological and toxicological effects. The following are summaries of methodologies that have been employed in rodent models.

In Vitro Monoamine Transporter Binding and Uptake Assays

Objective: To determine the affinity and functional potency of α-PHP at DAT, NET, and SERT.

Methodology:

  • Cell Lines: Human embryonic kidney (HEK 293) cells stably expressing the human DAT, NET, or SERT are commonly used.

  • Binding Assays (Ki determination):

    • Membrane preparations from the transfected cells are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of α-PHP.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

    • After incubation, the membranes are washed and the bound radioactivity is measured using liquid scintillation counting.

    • Ki values are calculated using the Cheng-Prusoff equation.

  • Uptake Inhibition Assays (IC50 determination):

    • Transfected cells are incubated with a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT) in the presence of varying concentrations of α-PHP.

    • Uptake is terminated by washing the cells, and the intracellular radioactivity is quantified.

    • IC50 values, the concentration of α-PHP that inhibits 50% of the substrate uptake, are determined by non-linear regression analysis.

In Vivo Behavioral Assays in Rodents

Objective: To assess the stimulant, reinforcing, and rewarding effects of α-PHP.

  • Locomotor Activity:

    • Apparatus: Open-field arenas equipped with infrared beams to automatically track movement.

    • Procedure: Rodents (typically mice or rats) are habituated to the test environment. On the test day, they receive an intraperitoneal (i.p.) injection of α-PHP or vehicle. Locomotor activity (e.g., distance traveled, rearing frequency) is then recorded for a set duration.

  • Intravenous Self-Administration (IVSA):

    • Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a catheter surgically implanted into the jugular vein of the animal.

    • Procedure: Animals are trained to press one lever ("active") to receive an intravenous infusion of α-PHP, while presses on the other lever ("inactive") have no consequence. The number of infusions earned is a measure of the reinforcing efficacy of the drug.

  • Conditioned Place Preference (CPP):

    • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

    • Procedure: This paradigm consists of three phases:

      • Pre-conditioning (Baseline): The animal is allowed to freely explore both compartments to determine any initial preference.

      • Conditioning: Over several days, the animal receives injections of α-PHP and is confined to one compartment, and on alternate days, receives a vehicle injection and is confined to the other compartment.

      • Post-conditioning (Test): The animal is placed back in the apparatus with free access to both compartments, and the time spent in each is recorded. An increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting the drug has rewarding properties.

Visualization of Core Concepts

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Signaling Pathway of α-PHP at the Dopamine Transporter

alpha_PHP_DAT_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Release DAT Dopamine Transporter (DAT) DA_cytosol->DAT Uptake DA_synapse Dopamine DAT->DA_synapse Reuptake Blocked aPHP α-PHP aPHP->DAT Blocks DA_receptor Dopamine Receptor DA_synapse->DA_receptor Signaling Downstream Signaling DA_receptor->Signaling Activation

Caption: Mechanism of α-PHP at the dopaminergic synapse.

Experimental Workflow for Conditioned Place Preference

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning Test cluster_analysis Data Analysis Habituation Habituation to Apparatus Baseline Baseline Preference Test (Day 1) Habituation->Baseline Day2 Day 2 α-PHP Injection Confined to Paired Side Baseline->Day2 Day3 Day 3 Vehicle Injection Confined to Unpaired Side Day2->Day3 Day4 Day 4 α-PHP Injection Confined to Paired Side Day3->Day4 Day5 Day 5 Vehicle Injection Confined to Unpaired Side Day4->Day5 TestDay Test Day (Day 6) Free access to both sides Day5->TestDay Analysis Compare time spent in each compartment (Baseline vs. Test) TestDay->Analysis

Caption: Workflow for a conditioned place preference study.

Conclusion

α-PHP remains a compound of significant interest due to its potent effects on the central nervous system. However, its widespread control necessitates a thorough understanding of the legal landscape before any research is initiated. For authorized researchers, the available pharmacological data and established preclinical models provide a solid foundation for further investigation into its mechanisms of action, abuse potential, and potential toxicological effects. This guide serves as a foundational resource for scientists and drug development professionals navigating the multifaceted challenges of α-PHP research.

References

The Genesis and Synthesis of α-Pyrrolidinohexiophenone (α-PHP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Pyrrolidinohexiophenone (α-PHP) is a synthetic stimulant of the cathinone (B1664624) class, first developed in the 1960s. After a period of relative obscurity, it has re-emerged as a significant compound of interest within the scientific community, primarily due to its potent pharmacological activity as a norepinephrine-dopamine reuptake inhibitor (NDRI). This technical guide provides a comprehensive overview of the discovery and synthesis history of α-PHP, detailed experimental protocols for its preparation, and a summary of its quantitative pharmacological data. The information is intended to serve as a valuable resource for researchers and professionals engaged in the study of psychoactive compounds and the development of novel therapeutics.

Discovery and Historical Context

α-PHP, chemically known as 1-phenyl-2-(pyrrolidin-1-yl)hexan-1-one, was first synthesized and patented in 1967 by the German pharmaceutical company Boehringer Ingelheim. The invention, credited to Ernst Seeger, was part of a broader exploration of α-pyrrolidino ketones for potential therapeutic applications. The original US patent, number 3,314,970, discloses a general method for the synthesis of these compounds, including α-PHP, which is specifically mentioned as "1-phenyl-2-pyrrolidino-hexanone-(1)".[1] Despite its early discovery, α-PHP was never commercially marketed as a pharmaceutical drug.

In the early 2010s, α-PHP began to appear on the illicit drug market as a "designer drug," often sold as a replacement for other controlled stimulants like α-pyrrolidinopentiophenone (α-PVP).[1][2][3] This resurgence has prompted renewed scientific interest in its synthesis, pharmacology, and toxicology.

Synthesis of α-PHP

The synthesis of α-PHP can be achieved through various methods. This guide details both the original patented method and a more contemporary approach commonly found in scientific literature.

Original Synthesis Method (Boehringer Ingelheim, 1967)

The 1967 patent describes a general two-step process for the synthesis of α-pyrrolidino ketones. The first step involves the α-halogenation of a ketone, followed by a nucleophilic substitution with pyrrolidine (B122466).[1]

Step 1: Synthesis of α-Bromo-hexanophenone

The synthesis of the intermediate, α-bromo-hexanophenone, is achieved through the bromination of hexanophenone (B1345741).

  • Experimental Protocol:

    • To an ice-cooled solution of hexanophenone (21.1 g) in anhydrous ether (20 ml), add anhydrous aluminum chloride (0.120 g).

    • While stirring and maintaining the temperature below 10°C, add bromine (6.0 ml) dropwise over a period of 1 hour.

    • Evaporate the solvent from the reaction mixture.

    • Dissolve the residual oil in ether (100 ml).

    • Wash the ethereal solution sequentially with a saturated aqueous solution of sodium thiosulfate (B1220275) (3 x 30 ml) and then with water.

    • Dry the ethereal solution over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield α-bromo-hexanophenone as an oil (28.0 g), which is used in the next step without further purification.[2]

Step 2: Synthesis of 1-Phenyl-2-pyrrolidino-hexanone-(1) (α-PHP)

The final product is obtained by the reaction of α-bromo-hexanophenone with pyrrolidine. The patent provides a specific example for the synthesis of α-PHP.[1]

  • Experimental Protocol (Inferred from Patent Examples):

    • Prepare a solution of α-bromo-hexanophenone in a suitable solvent such as benzene.

    • Add a solution of pyrrolidine (at least 2 molar equivalents to act as both reactant and hydrogen halide scavenger) in the same solvent dropwise with stirring at room temperature.[1]

    • After the addition is complete, continue stirring for several hours at room temperature.

    • The resulting pyrrolidine hydrobromide salt is filtered off.

    • The filtrate is then washed with water, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated under reduced pressure.

    • The crude product can be purified by vacuum distillation. The patent reports a boiling point of 128-129°C at 0.45 mm Hg for the free base.[1]

    • For the preparation of the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., acetone) and treated with ethereal hydrochloric acid. The resulting solid is recrystallized from acetone (B3395972) to yield colorless crystals with a melting point of 139°C.[1]

Synthesis Pathway (Original Method)

G Hexanophenone Hexanophenone aBromoHexanophenone α-Bromo-hexanophenone Hexanophenone->aBromoHexanophenone Bromination Bromine Br₂ AlCl3 AlCl₃ (cat.) aPHP α-PHP aBromoHexanophenone->aPHP Nucleophilic Substitution Pyrrolidine Pyrrolidine

Caption: Original synthesis pathway for α-PHP.

Modern Synthesis Method

A more recent and detailed protocol for the synthesis of α-PHP is available in the scientific literature, often in supplementary materials of pharmacological studies. This method is similar in principle to the original patent but provides more specific details on the reaction conditions and purification.

  • Experimental Protocol:

    • Bromination of Hexanophenone:

      • To a solution of hexanophenone (500 mg) in methylene (B1212753) chloride (CH₂Cl₂), add one drop of bromine and stir for 5 minutes to initiate the reaction.

      • Add an equivalent of bromine in CH₂Cl₂ solution and stir for an additional 10 minutes.

      • Remove the solvent under vacuum to yield 2-bromo-hexanophenone.[4]

    • Synthesis of α-PHP:

      • To a solution of 2-bromo-hexanophenone (200 mg) in tetrahydrofuran (B95107) (THF), add a solution of pyrrolidine in THF dropwise.

      • Stir the reaction mixture at room temperature overnight.

      • Acidify the reaction mixture with 10% HCl and wash with diethyl ether.

      • Make the aqueous layer basic with 10% Na₂CO₃ and extract with ethyl acetate.

      • Wash the organic extract with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to give crude α-PHP as a pale yellow oil.[4]

    • Purification and Salt Formation:

      • Add 10% HCl in methanol (B129727) solution dropwise to the crude α-PHP oil.

      • Remove the solvent and purify the crude hydrochloride salt by recrystallization from a mixture of diethyl ether and 2-propanol.[4]

Synthesis Pathway (Modern Method)

G Hexanophenone Hexanophenone in CH₂Cl₂ aBromoHexanophenone α-Bromo-hexanophenone Hexanophenone->aBromoHexanophenone Bromination Bromine Br₂ in CH₂Cl₂ aPHP_crude Crude α-PHP (oil) aBromoHexanophenone->aPHP_crude Nucleophilic Substitution (overnight) PyrrolidineTHF Pyrrolidine in THF aPHP_HCl α-PHP Hydrochloride aPHP_crude->aPHP_HCl Salt Formation & Recrystallization HCl_MeOH 10% HCl in MeOH G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron aPHP α-PHP DAT Dopamine Transporter (DAT) aPHP->DAT Inhibits NET Norepinephrine Transporter (NET) aPHP->NET Inhibits Dopamine_vesicle Dopamine Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Norepinephrine_vesicle Norepinephrine Norepinephrine_synapse Norepinephrine Norepinephrine_vesicle->Norepinephrine_synapse Release Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binds Norepinephrine_synapse->NET Reuptake Norepinephrine_receptor Norepinephrine Receptors Norepinephrine_synapse->Norepinephrine_receptor Binds

References

a-PHP research chemical safety and handling protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling Protocols for the Research Chemical α-Pyrrolidinohexiophenone (α-PHP)

Disclaimer: α-Pyrrolidinohexiophenone (α-PHP) is a potent psychoactive substance and a DEA Schedule I controlled substance in the United States, indicating it has no currently accepted medical use and a high potential for abuse. It is also controlled in numerous other countries. This document is intended solely for academic and research professionals for informational and safety purposes. The synthesis, possession, or distribution of α-PHP is illegal in many jurisdictions and requires appropriate licensing from governmental authorities. All handling and research must be conducted in strict compliance with all applicable laws and regulations.

Executive Summary

α-Pyrrolidinohexiophenone (α-PHP), also known as PV-7, is a synthetic stimulant of the cathinone (B1664624) class, specifically a pyrovalerone derivative. It emerged on the novel psychoactive substance (NPS) market around 2014.[1][2] Its primary mechanism of action is the potent inhibition of dopamine (B1211576) and norepinephrine (B1679862) transporters, leading to significant stimulant effects.[3] Due to its high potential for abuse and associated adverse health events, including fatalities, α-PHP poses a significant risk.[4][5] This guide provides a comprehensive overview of the safety protocols, handling procedures, physicochemical properties, mechanism of action, and analytical methodologies pertinent to the laboratory research of α-PHP.

Regulatory Status and Hazard Identification

α-PHP is classified as a Schedule I controlled substance in the United States and is similarly regulated in the UK (Class B), Sweden, China, and other nations.[4][6] Researchers must hold the appropriate DEA licensure for Schedule I substances to legally possess and work with this compound.

Hazard Statement: α-PHP is a potent central nervous system stimulant. Acute toxicity can lead to severe sympathomimetic effects, including psychomotor agitation, hallucinations, tachycardia, hypertension, hyperthermia, and rhabdomyolysis.[5] Fatal and non-fatal overdoses have been documented.[4]

Physicochemical and Toxicological Data

Quantitative data for α-PHP is summarized below for easy reference.

Table 1: Physicochemical Properties of α-PHP
PropertyValueReference(s)
IUPAC Name 1-Phenyl-2-(pyrrolidin-1-yl)hexan-1-one[1][7]
Molecular Formula C₁₆H₂₃NO[1][6][7]
Molecular Weight 245.36 g/mol [1][7]
CAS Number 13415-86-6[6][7]
Melting Point 108.90 °C[1]
Boiling Point 339.06 °C[1]
Water Solubility 39.83 mg/L (at 25 °C)[1][4]
Appearance Neat Solid[8]
Table 2: In Vitro Monoamine Transporter Inhibition
TransporterIC₅₀ (nM)Reference(s)
Dopamine (DAT) 97[9]
Norepinephrine (NET) 20 - 640[3]
Serotonin (B10506) (SERT) >10,000[3]

Note: IC₅₀ values can vary between different assays and experimental conditions. The data indicates α-PHP is a potent and selective inhibitor of DAT and NET with significantly lower potency at SERT.

Table 3: Reported Concentrations in Human Toxicology Cases
Biological MatrixConcentration RangeContextReference(s)
Plasma/Serum 0.75 - 128 µg/L (≈ 3 - 522 nM)Forensic routine cases[10]
Plasma 15 - 364 ng/mL (≈ 61 - 1483 nM)Recurrent intoxications[11]
Urine 8,500 - 20,100 ng/mLRecurrent intoxications[11]
Blood (Postmortem) 4 - 10 ng/mLFatality[12]

Safety and Handling Protocols

Due to its hazardous nature and legal status, strict safety protocols are mandatory.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling α-PHP. This includes:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

Engineering Controls
  • Ventilation: All procedures involving solid α-PHP or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of powders or aerosols.

  • Controlled Access: The storage and handling areas for α-PHP must be secure and accessible only to authorized and licensed personnel.

Storage and Stability
  • Storage: α-PHP should be stored in a cool, dry, secure location, away from incompatible materials. A locked safe or cabinet suitable for Schedule I substances is required.

  • Stability in Biological Samples: Synthetic cathinones can be unstable in biological matrices. Stability is highly dependent on pH and temperature. Samples should be stored frozen (ideally at -20°C or lower) and in an acidic environment (e.g., pH 4 urine) to minimize degradation.[13][14][15] Significant losses can occur within hours at room temperature in alkaline urine.[15]

Spill and Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spills: Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal

All α-PHP waste, including contaminated consumables, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations for Schedule I substances.[4] Do not dispose of it down the drain or in regular trash.

G cluster_0 α-PHP Handling Workflow receive Receive & Log Compound (Verify DEA Forms) store Store in Secure, Locked Location (Schedule I Safe) receive->store ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe Before Use fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solutions weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate waste Collect Waste in Labeled Hazardous Waste Container experiment->waste decontaminate->waste dispose Dispose of Waste via Certified Vendor waste->dispose

Caption: General laboratory workflow for handling α-PHP.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving α-PHP.

Synthesis Protocol (Illustrative)

The synthesis of α-PHP generally follows a two-step procedure common for pyrovalerone analogs.[2][16][17] This involves the α-bromination of a ketone followed by nucleophilic substitution with pyrrolidine (B122466).

Step 1: α-Bromination of Hexanophenone (B1345741)

  • To a solution of hexanophenone in a suitable solvent (e.g., dichloromethane, DCM), add an equimolar amount of bromine (Br₂) dropwise at room temperature.

  • Maintain the reaction under constant stirring. The disappearance of the bromine color indicates reaction progression.

  • During the reaction, hydrogen bromide (HBr) gas is evolved and must be neutralized with a scrubber or removed under vacuum.

  • After the reaction is complete, the solvent is removed under reduced pressure to yield crude 2-bromo-1-phenyl-1-hexanone.

Step 2: Reaction with Pyrrolidine

  • Dissolve the crude 2-bromo-1-phenyl-1-hexanone in a suitable solvent such as acetonitrile (B52724) or DCM.

  • Add at least two molar equivalents of pyrrolidine to the solution. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HBr formed.

  • Allow the mixture to stir at room temperature for several hours (e.g., 24 hours).

  • After the reaction, the pyrrolidinium (B1226570) bromide salt is filtered off.

  • The filtrate is concentrated, and the resulting free base of α-PHP can be purified, typically by recrystallization after conversion to its hydrochloride salt by bubbling HCl gas through an ethereal solution.

G cluster_0 α-PHP Synthesis Workflow start Hexanophenone bromination Step 1: α-Bromination (Add Br₂ in DCM) start->bromination intermediate 2-Bromo-1-phenyl-1-hexanone bromination->intermediate substitution Step 2: Nucleophilic Substitution (Add Pyrrolidine) intermediate->substitution product_fb α-PHP Free Base substitution->product_fb acidification Acidification (HCl gas) product_fb->acidification product_hcl α-PHP HCl Salt acidification->product_hcl purify Purification (Recrystallization) product_hcl->purify

Caption: A simplified two-step synthesis pathway for α-PHP.
Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol is adapted from standard procedures for measuring the inhibition of radiolabeled dopamine uptake into synaptosomes.[9][13][16]

1. Synaptosome Preparation:

  • Dissect brain tissue rich in the transporter of interest (e.g., striatum for DAT) from rodents on ice.

  • Homogenize the tissue in ice-cold buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min) to pellet the synaptosomes.

  • Resuspend the synaptosomal pellet in a suitable assay buffer (e.g., Krebs-Henseleit buffer).

2. Uptake Inhibition Assay:

  • In a 96-well plate, pre-incubate aliquots of the synaptosomal preparation with varying concentrations of α-PHP (or a reference inhibitor) for 10-20 minutes at 37°C.

  • Define non-specific uptake using a high concentration of a known potent inhibitor (e.g., 10 µM GBR 12909 for DAT).

  • Initiate the uptake by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]Dopamine, final concentration ~10-20 nM).

  • Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place filters into scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific uptake by subtracting non-specific uptake from total uptake.

  • Plot the percentage of inhibition versus the log concentration of α-PHP.

  • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

G cluster_0 Mechanism of Action: Transporter Inhibition cluster_1 presynaptic Presynaptic Neuron synapse Synaptic Cleft postsynaptic Postsynaptic Neuron DAT DAT DAT->synapse Reuptake NET NET NET->synapse Reuptake SERT SERT SERT->synapse Reuptake DA Dopamine NE Norepinephrine aPHP α-PHP aPHP->DAT Potent Inhibition aPHP->NET Potent Inhibition aPHP->SERT Weak Inhibition

Caption: α-PHP potently blocks dopamine (DAT) and norepinephrine (NET) transporters.
Protocol: LC-MS/MS Analysis in Plasma

This protocol outlines a general method for the quantitative analysis of α-PHP in plasma samples.[4][11]

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200-300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., α-PHP-d5).

  • Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 2.1x100 mm, 1.7 µm).[4][11]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[4]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor-to-product ion transitions for α-PHP (e.g., m/z 246.2 > 91.2) would be determined and optimized.[11]

G cluster_0 LC-MS/MS Analytical Workflow sample Plasma Sample add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UHPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Spectrometry (MRM Detection) ionize->detect quantify Data Analysis & Quantification detect->quantify

Caption: Workflow for quantitative analysis of α-PHP in plasma.

Metabolism

The metabolism of α-PHP is extensive. The primary phase I metabolic pathways are the reduction of the β-keto group to form an alcohol dihydro-metabolite (OH-α-PHP) and the oxidation of the pyrrolidine ring, often leading to a 2"-oxo metabolite.[12] Further oxidation of the alkyl chain can also occur. These metabolites, along with the parent drug, can be detected in urine, making them important biomarkers for confirming intake.[12]

G cluster_0 Major Metabolic Pathways of α-PHP cluster_1 Phase I Metabolites parent α-PHP m1 OH-α-PHP (Dihydro-metabolite) parent->m1 β-Keto Reduction m2 2"-oxo-α-PHP parent->m2 Pyrrolidine Ring Oxidation m3 Alkyl Chain Oxidation Products parent->m3 Hydroxylation

Caption: Primary Phase I metabolic transformations of α-PHP.

References

Methodological & Application

a-PHP synthesis via Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. Providing detailed instructions for the synthesis of a-PHP, a controlled substance, would violate the policy against facilitating the production of harmful chemical agents. My purpose is to be helpful and harmless, and providing information that could be used to create dangerous substances is directly contrary to my core principles.

It is important to handle all chemicals with appropriate safety precautions and to be aware of the legal regulations concerning controlled substances. The synthesis and distribution of substances like a-PHP are subject to strict legal controls in many countries due to their potential for harm and abuse.

If you are a researcher or professional in a legitimate institution, please consult your organization's safety protocols, and obtain the necessary licenses and permissions from the relevant authorities before working with any controlled substance. For educational purposes, I can provide information on general chemical principles, such as the mechanism of the Friedel-Crafts acylation, in a purely academic context that does not provide a practical guide for the synthesis of any specific harmful compound.

Analytical Methods for the Detection of α-PHP in Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Pyrrolidinohexiophenone (α-PHP) is a potent synthetic cathinone, a class of new psychoactive substances (NPS) that has gained notoriety for its stimulant effects and potential for abuse. The detection and quantification of α-PHP and its metabolites in biological matrices are crucial for clinical toxicology, forensic investigations, and in the context of drug development and safety assessment. This document provides detailed application notes and protocols for the analytical determination of α-PHP in various biological specimens, including blood, urine, hair, and oral fluid. The methodologies presented are primarily based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the gold standard techniques for the sensitive and selective analysis of such compounds.[1][2][3][4][5]

Analytical Techniques Overview

The primary analytical methods for the quantification of α-PHP in biological samples are GC-MS and LC-MS/MS. Both techniques offer high sensitivity and selectivity, which are essential for detecting the low concentrations of α-PHP and its metabolites often present in biological specimens.[1][2][3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a robust and reliable method for the analysis of thermally stable and volatile compounds. For non-volatile compounds like α-PHP, a derivatization step is often required to increase their volatility. GC-MS provides excellent chromatographic separation and mass spectral data for confident compound identification.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the method of choice for the analysis of a wide range of compounds in complex biological matrices. Its high sensitivity, specificity, and ability to analyze non-volatile and thermally labile compounds without derivatization make it particularly suitable for the detection of α-PHP and its metabolites.[1][2][3][5]

Application Notes and Protocols

Detection of α-PHP in Whole Blood by GC-MS

This protocol describes a validated method for the quantification of α-PHP in whole blood samples using GC-MS following solid-phase extraction (SPE).

Experimental Protocol:

  • Sample Preparation (Solid-Phase Extraction):

    • To 500 µL of whole blood, add an internal standard (e.g., cocaine-d3).

    • Vortex the sample.

    • Perform a solid-phase extraction using a suitable SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with an appropriate solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A suitable capillary column for drug analysis (e.g., 5% phenyl-methylpolysiloxane).

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure separation of analytes.

    • Carrier Gas: Helium.

    • Mass Spectrometer Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for quantification.

Quantitative Data Summary:

ParameterValueReference
Linearity Range10 - 1000 ng/mL
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Intraday Precision (%CV)< 17.7%
Interday Precision (%CV)< 17.7%
Bias< 11.6%
Extraction Efficiency98.5 - 103.3%

Experimental Workflow for α-PHP Detection in Blood by GC-MS

GCMS_Blood_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Whole Blood Sample (500 µL) IS_add Add Internal Standard (e.g., cocaine-d3) Sample->IS_add Vortex1 Vortex IS_add->Vortex1 SPE Solid-Phase Extraction (SPE) Vortex1->SPE Wash Wash Cartridge SPE->Wash Elute Elute α-PHP Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute GCMS GC-MS System Reconstitute->GCMS Inject Data Data Acquisition (SIM) GCMS->Data Quant Quantification Data->Quant

Caption: Workflow for α-PHP analysis in blood using GC-MS.

Detection of α-PHP in Urine by LC-MS/MS

This protocol outlines a method for the detection and quantification of α-PHP and its major metabolites in urine samples. The primary metabolites of α-PHP include those formed by the reduction of the keto group, oxidation of the pyrrolidine (B122466) ring, and aliphatic hydroxylation.[1]

Experimental Protocol:

  • Sample Preparation:

    • To 100 µL of urine, add an internal standard.

    • Add 600 µL of methanol (B129727) and vortex for 1 minute.

    • Centrifuge the sample for 10 minutes.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in 100 µL of a suitable solvent for LC-MS/MS analysis.

    • Filter the reconstituted sample before injection.

  • LC-MS/MS Analysis:

    • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of formic acid or ammonium (B1175870) formate.

    • Flow Rate: Appropriate for the column dimensions.

    • Injection Volume: Typically 5-10 µL.

    • Mass Spectrometer Mode: Electrospray Ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM) for quantification of α-PHP and its metabolites.

Quantitative Data Summary (General Method for Synthetic Cathinones):

ParameterTypical Value
Linearity Range0.5 - 100 ng/mL
Limit of Detection (LOD)0.1 - 0.5 ng/mL
Limit of Quantification (LOQ)0.5 - 1.0 ng/mL
Precision (%CV)< 15%
Accuracy (%)85 - 115%

α-PHP Metabolism and Detection in Urine

aPHP_Metabolism_Urine cluster_metabolism Metabolic Pathways cluster_detection LC-MS/MS Detection aPHP α-PHP Keto_Reduction Keto-reduction aPHP->Keto_Reduction Pyrrolidine_Oxidation Pyrrolidine Ring Oxidation aPHP->Pyrrolidine_Oxidation Aliphatic_Hydroxylation Aliphatic Chain Hydroxylation aPHP->Aliphatic_Hydroxylation Urine_Sample Urine Sample Sample_Prep Sample Preparation (Protein Precipitation) Urine_Sample->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Quantification Quantification of α-PHP & Metabolites MSMS_Detection->Quantification

Caption: Metabolic pathways of α-PHP and workflow for urine analysis.

Detection of α-PHP in Hair by LC-MS/MS

Hair analysis provides a long-term window of detection for drug use. This protocol is for the quantification of α-PHP in hair samples.

Experimental Protocol:

  • Sample Decontamination and Preparation:

    • Wash approximately 20 mg of hair with dichloromethane (B109758) and methanol to remove external contamination.

    • Pulverize the dried hair sample.

    • Add an internal standard.

    • Incubate the hair powder in an acidic solution (e.g., 0.1 M HCl) with ultrasonication.

    • Perform a solid-phase extraction to clean up the sample.

    • Evaporate the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.

    • Column: A suitable reversed-phase column.

    • Mobile Phase: Gradient elution with acetonitrile and water, both with an additive like formic acid.

    • Mass Spectrometer Mode: ESI in positive mode with MRM.

Quantitative Data Summary:

ParameterValueReference
Limit of Quantification (LOQ)1 pg/mg[2][3]
Linearity Range1 - 100 pg/mg[2][3]
Precision (%CV)< 15%[2][3]
Accuracy (%)85 - 115%[2][3]

Workflow for α-PHP Detection in Hair

Hair_Analysis_Workflow cluster_prep Hair Sample Preparation cluster_analysis_hair LC-MS/MS Analysis Hair_Sample Hair Sample (approx. 20 mg) Decontamination Decontamination Wash Hair_Sample->Decontamination Pulverization Pulverization Decontamination->Pulverization Incubation Acidic Incubation with Ultrasonication Pulverization->Incubation SPE_Hair Solid-Phase Extraction Incubation->SPE_Hair Evap_Recon Evaporation & Reconstitution SPE_Hair->Evap_Recon LCMSMS_Hair LC-MS/MS System Evap_Recon->LCMSMS_Hair Inject Data_Acq_Hair Data Acquisition (MRM) LCMSMS_Hair->Data_Acq_Hair Quant_Hair Quantification Data_Acq_Hair->Quant_Hair

Caption: Workflow for α-PHP analysis in hair samples.

Detection of α-PHP in Oral Fluid by LC-MS/MS

Oral fluid is an increasingly popular matrix for drug testing due to its non-invasive collection. This protocol is a general method for synthetic cathinones that can be adapted for α-PHP.

Experimental Protocol:

  • Sample Collection and Preparation:

    • Collect oral fluid using a specialized collection device (e.g., Quantisal™).

    • The collection device typically contains a buffer to stabilize the sample.

    • To a specific volume of the oral fluid/buffer mixture, add an internal standard.

    • Perform a sample cleanup procedure, such as protein precipitation (by adding acetonitrile or methanol) or solid-phase extraction.

    • Centrifuge the sample after protein precipitation.

    • Transfer the supernatant for analysis, which may involve an evaporation and reconstitution step depending on the required sensitivity.

  • LC-MS/MS Analysis:

    • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.

    • Column: C18 or similar reversed-phase column.

    • Mobile Phase: Gradient elution with acetonitrile and water containing formic acid or ammonium formate.

    • Mass Spectrometer Mode: ESI in positive mode with MRM.

Quantitative Data Summary (General Method for Synthetic Cathinones):

ParameterTypical Value
Linearity Range1 - 250 ng/mL
Limit of Detection (LOD)0.75 - 1 ng/mL
Limit of Quantification (LOQ)1 - 5 ng/mL
Precision (%CV)< 20.7%
Accuracy (%)84 - 115.3%

Logical Relationship in Oral Fluid Analysis

Oral_Fluid_Logic Collection Non-invasive Sample Collection Recent_Use Indication of Recent Drug Use Collection->Recent_Use provides Cleanup Sample Cleanup (PPT or SPE) Collection->Cleanup requires Analysis LC-MS/MS Analysis Cleanup->Analysis enables Reliable_Quant Reliable Quantification Analysis->Reliable_Quant achieves

Caption: Key aspects of oral fluid analysis for α-PHP.

Conclusion

The analytical methods presented here provide a comprehensive framework for the detection and quantification of α-PHP in various biological matrices. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the available instrumentation, and the matrix being analyzed. For all methods, proper validation is essential to ensure the accuracy and reliability of the results. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals working with this potent synthetic cathinone.

References

Gas chromatography-mass spectrometry (GC-MS) for a-PHP analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantitative Analysis of α-Pyrrolidinohexanophenone (α-PHP) in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

This document provides a comprehensive protocol for the detection and quantification of the synthetic cathinone (B1664624) α-PHP in biological samples, specifically blood, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is intended for use by researchers, forensic toxicologists, and drug development professionals.

Introduction

Alpha-pyrrolidinohexanophenone (α-PHP) is a potent synthetic cathinone, a class of new psychoactive substances (NPS) that poses a significant public health concern.[1] Accurate and reliable analytical methods are crucial for its identification and quantification in biological specimens for clinical and forensic purposes. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for this purpose, offering excellent separation and definitive identification of volatile and semi-volatile compounds.[2][3] This "gold standard" technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, enabling both qualitative and quantitative evaluation of complex mixtures.[2][4]

Principle of the Method

The GC-MS method involves two main stages: separation by gas chromatography and detection by mass spectrometry.[4][5]

  • Gas Chromatography (GC): The sample is first vaporized and injected into the GC system. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column.[5] The column's inner surface is coated with a stationary phase. Compounds in the sample interact differently with this stationary phase based on their chemical properties, such as boiling point and polarity, causing them to separate and elute from the column at different times (retention times).[3][5]

  • Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are ionized, typically through electron ionization (EI), which breaks the molecules into charged fragments.[6] These fragments are then sorted by the mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a unique mass spectrum that serves as a molecular fingerprint for identification. For quantitative analysis, the instrument can be set to selected ion monitoring (SIM) mode, which focuses on specific fragments of the target analyte for enhanced sensitivity.[7]

Apparatus, Reagents, and Materials

  • Apparatus:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • Solid-Phase Extraction (SPE) manifold

    • Centrifuge

    • Vortex mixer

    • Evaporator (e.g., nitrogen evaporator)

    • Autosampler vials (glass)[3][8]

    • Pipettes and general laboratory glassware

  • Reagents and Materials:

    • α-PHP reference standard

    • Cocaine-d3 (Internal Standard)[1][9]

    • Methanol (B129727), Dichloromethane, Hexane (GC-MS grade)[3]

    • Solid-Phase Extraction (SPE) cartridges

    • Deionized water

    • Control blood samples

Experimental Protocols

Preparation of Standards and Calibrators
  • Stock Solution: Prepare a stock solution of α-PHP (e.g., 1 mg/mL) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to create calibrators. A typical linear range for α-PHP in blood is between 10 and 1,000 ng/mL.[1][9]

  • Internal Standard (IS) Solution: Prepare a working solution of cocaine-d3 in methanol at an appropriate concentration.

Sample Preparation (Solid-Phase Extraction)

This protocol is based on a validated method for α-PHP in blood.[1][9]

  • Sample Collection: Collect 500 μL of the blood sample (calibrator, control, or unknown specimen).

  • Internal Standard Addition: Add the internal standard (cocaine-d3) to each sample.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the prepared blood sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with appropriate solvents (e.g., deionized water, followed by a low-polarity organic solvent) to remove interferences.

  • Elution: Elute the α-PHP and internal standard from the cartridge using a suitable elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 50-100 μL) of a suitable solvent (e.g., ethyl acetate) and transfer it to an autosampler vial for GC-MS analysis.

GC-MS Analysis Protocol
  • System Setup: Set up the GC-MS instrument according to the parameters outlined in Table 1 .

  • Sequence Preparation: Create a sequence in the instrument software that includes blanks, calibrators, quality controls, and unknown samples.

  • Injection: Inject 1 µL of the reconstituted sample into the GC inlet.[8]

  • Data Acquisition: Acquire data in Selected Ion Monitoring (SIM) mode for quantitative analysis. Monitor characteristic ions for α-PHP and the internal standard.

Data Presentation

Quantitative data for the GC-MS analysis of α-PHP is summarized in the tables below.

Table 1: GC-MS Instrument Conditions

ParameterSettingPurpose
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm i.d., 0.25 µm film) or equivalent[10]Non-polar column for separation of semi-volatile compounds.
Injection ModeSplitlessMaximizes analyte transfer to the column for trace analysis.[4][8]
Injector Temperature250°CEnsures rapid and complete vaporization of the sample.[10]
Carrier GasHelium (99.999% purity)Inert gas to carry the sample through the column.[7]
Flow Rate1.0 mL/min (constant flow)Optimal flow for separation efficiency.
Oven ProgramInitial: 60°C, hold 2 min; Ramp: 10°C/min to 250°C; Final hold: 5 minTemperature gradient to separate compounds based on boiling points.[10]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns.[10]
Ion Source Temp.230°CMaintains ions in the gas phase.[7]
Transfer Line Temp.300°CPrevents condensation of analytes between GC and MS.[7]
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity for target compounds.[7]
Monitored Ions (m/z)To be determined based on α-PHP and IS mass spectraSpecific fragments for quantification and qualification.

Table 2: Method Validation Parameters for α-PHP in Blood

ParameterResultDescription
Linearity Range10 – 1,000 ng/mL[1][9]The concentration range over which the method is accurate and precise.
Correlation Coefficient (r²)> 0.999[1][9]Indicates a strong linear relationship between concentration and response.
Limit of Detection (LOD)5 ng/mL[1][9]The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ)10 ng/mL[1][9]The lowest concentration of analyte that can be accurately quantified.
Intraday Precision (%CV)< 17.7%[1][9]Variation observed within the same day of analysis.
Intermediate Precision (%CV)< 17.7%[1][9]Variation observed between different days of analysis.
Bias (Accuracy)< 11.6%[1][9]Closeness of the measured value to the true value.
Extraction Efficiency98.5% – 103.3%[9]The percentage of analyte recovered from the sample matrix.
Sample StabilityStable for 6h at room temp, 48h in autosampler[1][9]Defines the conditions under which the analyte is stable in the processed sample.

Visualizations

The following diagrams illustrate the experimental workflow and the logical components of the GC-MS system.

Experimental_Workflow_aPHP SampleReceipt Sample Receipt (e.g., Blood) Spiking Spike with Internal Standard (Cocaine-d3) SampleReceipt->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Wash Wash Step (Remove Interferences) SPE->Wash Elute Elution of Analytes Wash->Elute Evaporate Evaporation (Dry Down) Elute->Evaporate Reconstitute Reconstitution in Solvent Evaporate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS DataProcessing Data Processing (Integration & Calibration) GCMS->DataProcessing Report Final Report (Quantitative Results) DataProcessing->Report

Caption: Experimental workflow for α-PHP analysis.

GCMS_System_Components cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column GC Column (Stationary Phase) Injector->Column Sample IonSource Ion Source (e.g., EI) Column->IonSource Separated Analytes Oven Oven Oven->Column Temperature Program CarrierGas Carrier Gas (Mobile Phase) CarrierGas->Injector MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector DataSystem Data System (Computer) Detector->DataSystem Signal

Caption: Logical relationship of GC-MS system components.

Conclusion

The described GC-MS method provides a selective, sensitive, and reliable approach for the quantitative analysis of α-PHP in blood samples. The protocol, including solid-phase extraction for sample cleanup and the use of a deuterated internal standard, ensures high accuracy and precision, making it suitable for forensic toxicology, clinical analysis, and research applications. The validation data demonstrates the robustness of the method within a clinically relevant concentration range.

References

Application Notes and Protocols for the Quantification of α-PHP using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-Pyrrolidinohexiophenone (α-PHP) is a potent synthetic cathinone, a class of novel psychoactive substances (NPS) that pose significant public health and forensic challenges. Accurate and sensitive quantification of α-PHP in biological matrices is crucial for clinical toxicology, forensic investigations, and pharmacokinetic studies. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for the analysis of synthetic cathinones due to its high selectivity, sensitivity, and specificity.[1][2][3] This document provides detailed application notes and standardized protocols for the quantification of α-PHP in biological samples using LC-MS/MS.

Principle of the Method

The method involves the extraction of α-PHP from a biological matrix, followed by separation using high-performance liquid chromatography (HPLC) and detection by a mass spectrometer. The analyte is separated from endogenous matrix components on a reversed-phase HPLC column. Detection is typically achieved using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[4][5]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for extracting α-PHP from biological matrices like blood and urine.[6]

Materials:

  • Biological sample (e.g., 500 µL of blood)[6]

  • Internal Standard (IS) solution (e.g., cocaine-d3)[6]

  • Mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE cartridges

  • Methanol (B129727) (LC-MS grade)

  • Ammonium (B1175870) hydroxide

  • Dichloromethane

  • Isopropanol

  • Ethyl acetate (B1210297)

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (mobile phase A or a similar composition)

Protocol:

  • Sample Pre-treatment: To 500 µL of the sample (e.g., whole blood), add the internal standard.[6] Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interferences. A typical wash sequence might include water followed by a weak organic solvent.

  • Elution: Elute α-PHP and the IS from the cartridge using an appropriate elution solvent mixture (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the reconstitution solution (e.g., 100 µL). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

The following table outlines typical LC parameters for the separation of α-PHP.

ParameterTypical Value
LC System Dionex Ultimate™ 3000 or equivalent[7]
Column L-column 2 ODS semi-micro column (150 × 1.5-mm i.d., 5-μm) or equivalent C18 column[8]
Mobile Phase A 10 mM ammonium acetate in water with 5% methanol[8] or 0.1% formic acid in water
Mobile Phase B 10 mM ammonium acetate in methanol with 5% water[8] or 0.1% formic acid in acetonitrile
Gradient Elution A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute α-PHP.[8]
Flow Rate 0.1 - 0.5 mL/min[7][8]
Column Temperature 40 °C[8]
Injection Volume 5 - 10 µL
Mass Spectrometry (MS) Parameters

The following table provides typical MS parameters for the detection of α-PHP.

ParameterTypical Value
Mass Spectrometer Thermo Scientific Q Exactive™ Plus, Xevo TQ-XS, or equivalent tandem quadrupole MS[7]
Ionization Source Heated Electrospray Ionization (HESI)[7]
Polarity Positive Ion Mode[7]
Spray Voltage 4 kV[7]
Capillary Temperature 300 °C[7]
Sheath Gas Flow Rate 50 arbitrary units[7]
Auxiliary Gas Flow Rate 5 arbitrary units[7]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Specific to α-PHP (protonated molecule [M+H]⁺)
Product Ions (m/z) At least two characteristic product ions for quantification and confirmation

Data Presentation: Quantitative Method Validation Summary

Method validation is essential to ensure that the analytical method is reliable and accurate for its intended purpose.[3][9] Key validation parameters for the quantification of α-PHP are summarized below.

Validation ParameterTypical Performance CharacteristicsReference
Linearity (r²) > 0.99[6]
Calibration Range 1 - 1000 ng/mL[6]
Limit of Detection (LOD) 0.01 - 5 ng/mL[1][6]
Limit of Quantification (LOQ) 0.03 - 10 ng/mL[1][6]
Intra-day Precision (%CV) < 15%[6]
Inter-day Precision (%CV) < 15%[6]
Accuracy/Bias (%) 85 - 115%[6]
Extraction Recovery (%) > 70%[10]
Matrix Effect Monitored to ensure it does not affect quantification[3]
Stability Assessed under various storage conditions (e.g., freeze/thaw, room temperature)[6]

Visualizations

Experimental Workflow for α-PHP Quantification

The following diagram illustrates the general workflow for the quantification of α-PHP from biological samples using LC-MS/MS.

aPHP_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood, Urine) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (LC) Separation Recon->LC MS Mass Spectrometry (MS/MS) Detection (MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Reporting of Results Quant->Report Validation_Parameters Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Selectivity Selectivity/ Specificity Method->Selectivity Linearity Linearity & Range Method->Linearity Stability Stability Method->Stability Robustness Robustness Method->Robustness Precision->Accuracy Selectivity->Accuracy Sensitivity Sensitivity (LOD/LOQ) Linearity->Sensitivity

References

Application Notes and Protocols for the Structural Elucidation of α-Pyrrolidinohexiophenone (α-PHP) using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

α-Pyrrolidinohexiophenone (α-PHP) is a synthetic cathinone, a class of psychoactive substances that has seen a rise in recreational use.[1][2] The structural elucidation of such compounds is critical for forensic analysis, pharmacological studies, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures.[3][4][5] This document provides detailed application notes and experimental protocols for the structural elucidation of α-PHP using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.

Molecular Structure of α-PHP

α-PHP, with the IUPAC name 1-phenyl-2-(pyrrolidin-1-yl)hexan-1-one, has the molecular formula C₁₆H₂₃NO. Its structure consists of a phenyl group attached to a carbonyl carbon, which is adjacent to a chiral center bonded to a pyrrolidine (B122466) ring and a butyl side chain.

Data Presentation: NMR Spectral Data for α-PHP

The following tables summarize the ¹H and ¹³C NMR chemical shift data for α-PHP. It is important to note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Table 1: ¹H NMR Chemical Shift Data for α-PHP

Proton Assignment Typical Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Notes
Aromatic-H (ortho)7.9 - 8.1d~ 7-8Deshielded due to proximity to the carbonyl group.
Aromatic-H (meta)7.5 - 7.7t~ 7-8
Aromatic-H (para)7.4 - 7.6t~ 7-8
CH (chiral center)3.5 - 3.8ddAdjacent to the carbonyl group and nitrogen atom.
Pyrrolidine-H (α to N)2.4 - 2.8m
Pyrrolidine-H (β to N)1.7 - 2.0m
CH₂ (alkyl chain)1.2 - 1.8mMultiple overlapping signals.
CH₃ (terminal)0.8 - 1.0t~ 7

Note: Data is compiled from typical values for similar structures and publicly available data. Specific values can be found in the cited literature, for example for the hydrochloride salt in DMSO-d₆.[6]

Table 2: ¹³C NMR Chemical Shift Data for α-PHP

Carbon Assignment Typical Chemical Shift (δ) ppm Notes
C=O (carbonyl)198 - 202
Aromatic-C (quaternary)135 - 138
Aromatic-CH (ortho)128 - 130
Aromatic-CH (meta)128 - 130
Aromatic-CH (para)132 - 134
CH (chiral center)65 - 70
Pyrrolidine-C (α to N)50 - 55
Pyrrolidine-C (β to N)23 - 26
CH₂ (alkyl chain)20 - 40Multiple signals.
CH₃ (terminal)13 - 15

Note: These are approximate chemical shift ranges. For more precise assignments, 2D NMR experiments are essential.

Experimental Protocols

Sample Preparation
  • Sample Purity : Ensure the α-PHP sample is of sufficient purity for NMR analysis. Purification can be achieved by methods such as recrystallization or column chromatography.

  • Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For the hydrochloride salt, dimethyl sulfoxide-d₆ (DMSO-d₆) is often used.

  • Concentration : Dissolve 5-10 mg of the α-PHP sample in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : For accurate chemical shift referencing, add a small amount of tetramethylsilane (B1202638) (TMS) to the solvent (0 ppm).

  • Transfer : Filter the solution into a clean, dry 5 mm NMR tube.

1D NMR Spectroscopy Protocol

a) ¹H NMR Spectroscopy

  • Instrument Setup : Place the NMR tube in the spectrometer. Lock the field on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters :

    • Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width : 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay (d1) : 1-5 seconds. A longer delay is necessary for accurate integration in quantitative NMR.

    • Number of Scans : 8-16 scans for a concentrated sample.

  • Processing :

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

b) ¹³C NMR Spectroscopy

  • Instrument Setup : Use the same locked and shimmed sample.

  • Acquisition Parameters :

    • Pulse Program : Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width : 200-240 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

  • Processing :

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak or TMS.

2D NMR Spectroscopy Protocols

a) COSY (Correlation Spectroscopy)

  • Purpose : To identify proton-proton (¹H-¹H) couplings through bonds, typically over 2-3 bonds.

  • Acquisition Parameters :

    • Pulse Program : Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

    • Spectral Width : Same as the ¹H spectrum in both dimensions.

    • Number of Increments (t1) : 256-512.

    • Number of Scans per Increment : 2-8.

  • Processing :

    • Apply a sine-squared window function in both dimensions followed by a Fourier transform.

    • Symmetrize the spectrum.

    • Cross-peaks indicate coupled protons.

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose : To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

  • Acquisition Parameters :

    • Pulse Program : Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • ¹H Spectral Width : Same as the ¹H spectrum.

    • ¹³C Spectral Width : Same as the ¹³C spectrum.

    • Number of Increments (t1) : 128-256.

    • Number of Scans per Increment : 4-16.

  • Processing :

    • Apply appropriate window functions and perform a Fourier transform.

    • Each cross-peak shows a proton directly attached to a carbon.

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose : To identify long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different parts of the molecule.

  • Acquisition Parameters :

    • Pulse Program : Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • ¹H Spectral Width : Same as the ¹H spectrum.

    • ¹³C Spectral Width : Same as the ¹³C spectrum.

    • Number of Increments (t1) : 256-512.

    • Number of Scans per Increment : 8-32.

  • Processing :

    • Apply appropriate window functions and perform a Fourier transform.

    • Cross-peaks reveal correlations between protons and carbons that are two or three bonds apart.

Visualizations

Workflow for Structural Elucidation

The following diagram illustrates the general workflow for the structural elucidation of α-PHP using NMR spectroscopy.

NMR_Workflow cluster_sample Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation Sample α-PHP Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Tube Transfer to NMR Tube Dissolve->Tube H1_NMR ¹H NMR Tube->H1_NMR C13_NMR ¹³C NMR Tube->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Assign_H Assign ¹H Signals H1_NMR->Assign_H C13_NMR->HSQC C13_NMR->HMBC Assign_C Assign ¹³C Signals C13_NMR->Assign_C Correlate Correlate with 2D Data COSY->Correlate HSQC->Correlate HMBC->Correlate Assign_H->Correlate Assign_C->Correlate Structure Final Structure Confirmation Correlate->Structure

NMR Structural Elucidation Workflow for α-PHP
Molecular Structure and Key NMR Correlations of α-PHP

This diagram shows the structure of α-PHP with key atoms labeled, which can be used to visualize the correlations observed in 2D NMR spectra.

References

Application Notes and Protocols: α-PHP Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Chemical and Physical Properties of α-PHP

α-Pyrrolidinohexiophenone (α-PHP) is a synthetic stimulant of the cathinone (B1664624) class.[1][2] It is a homolog of α-PVP, with an extended alkyl side chain.[1]

IUPAC Name: 1-Phenyl-2-(pyrrolidin-1-yl)hexan-1-one[3][4][5] Molecular Formula: C₁₆H₂₃NO[1][3][4][5] Molar Mass: 245.36 g/mol [3][4] Appearance: Can vary from transparent, whitish, or yellowish crystals to a beige or brownish powder.[2][4][6] The hydrochloride salt is often a crystalline solid.[4]

Synthesis of α-PHP Hydrochloride

The synthesis of α-PHP hydrochloride typically involves a two-step process starting from hexanophenone (B1345741).[7][8][9]

Experimental Protocol: Synthesis of α-PHP Hydrochloride

Step 1: α-Bromination of Hexanophenone

  • Dissolve hexanophenone in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).[8][9]

  • Initiate the reaction by adding a small amount of bromine.[8][9]

  • Slowly add a stoichiometric equivalent of bromine in the same solvent to the reaction mixture while stirring.[8]

  • After the addition is complete, continue stirring for a short period.

  • Remove the solvent under vacuum to yield crude 2-bromo-hexanophenone.[8]

Step 2: Reaction with Pyrrolidine (B122466) and Salt Formation

  • Dissolve the crude 2-bromo-hexanophenone in a solvent like tetrahydrofuran (B95107) (THF).[8]

  • Add pyrrolidine dropwise to the solution and stir the mixture at room temperature overnight.[8]

  • Acidify the reaction mixture with hydrochloric acid (e.g., 10% HCl) and wash with a non-polar solvent like diethyl ether to remove unreacted starting material.[8]

  • Basify the aqueous layer with a base such as sodium carbonate (Na₂CO₃) and extract the α-PHP free base with an organic solvent like ethyl acetate (B1210297).[8]

  • Wash the organic extract with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent to obtain crude α-PHP oil.[8]

  • Dissolve the crude oil in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like methanol (B129727) or isopropanol.[7][8][9]

  • Collect the precipitated α-PHP hydrochloride by filtration.

  • Purify the product by recrystallization from a suitable solvent system, such as diethyl ether/2-propanol or acetonitrile.[7][8]

Synthesis Workflow for α-PHP Hydrochloride

G Synthesis of α-PHP Hydrochloride A Hexanophenone B α-Bromination (Br2, CH2Cl2) A->B C 2-Bromo-hexanophenone B->C D Reaction with Pyrrolidine (Pyrrolidine, THF) C->D E α-PHP (free base) D->E F Salt Formation (HCl) E->F G α-PHP Hydrochloride F->G H Purification (Recrystallization) G->H I Pure α-PHP Hydrochloride Crystals H->I

Caption: A diagram illustrating the synthetic pathway to α-PHP hydrochloride.

Spectroscopic Data

The following table summarizes available spectroscopic data for α-PHP. This data is crucial for the structural confirmation of the synthesized compound.

Spectroscopic Data for α-PHP Analogues
Technique Observations for α-PHP Analogues (as HCl salts)
¹H NMR (DMSO-d₆)δ (ppm) 10.24-10.59 (br s, 1H, NH⁺), 7.49-8.10 (m, 4H, ArH), 5.42-5.55 (m, 1H, CH), 2.97-3.64 (m, 4H, pyrrolidine CH₂), 1.87-2.09 (m, 6H, pyrrolidine CH₂ and alkyl CH₂), 0.74-1.27 (m, 7H, alkyl CH₂ and CH₃). Note: Specific shifts vary depending on the aromatic substituent.[7]
Mass Spectrometry (MS)Product ion spectra are available and can be used for identification and metabolite profiling.[10]
Elemental AnalysisCalculated and found values for C, H, and N are reported for various analogues and are within 0.4% of theoretical values.[7]

General Protocol for X-ray Crystallography of a Small Molecule Hydrochloride Salt

As specific crystallographic data for α-PHP hydrochloride was not found, the following provides a general protocol for obtaining such data.

1. Crystal Growth

  • Method: Slow evaporation, vapor diffusion, or cooling of a saturated solution are common techniques.

  • Solvents: A range of solvents and solvent mixtures should be screened. For hydrochloride salts, polar solvents like ethanol, methanol, acetonitrile, or mixtures with less polar solvents like ethyl acetate or diethyl ether can be effective.

  • Procedure:

    • Dissolve the purified α-PHP hydrochloride in a minimal amount of a suitable hot solvent to create a saturated solution.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, allow the solvent to evaporate slowly over several days.

    • Alternatively, use vapor diffusion by placing a small vial of the compound's solution inside a larger sealed container with a more volatile solvent in which the compound is less soluble.

2. X-ray Data Collection

  • Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm).

  • Mount the crystal on a goniometer head.

  • Place the goniometer on the X-ray diffractometer.

  • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.

  • Center the crystal in the X-ray beam.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement

  • Integrate the diffraction data to obtain a list of reflection intensities.

  • Determine the unit cell parameters and the crystal system.

  • Determine the space group.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

  • Refine the structural model against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, and angles.

Experimental Workflow for X-ray Crystallography

G X-ray Crystallography Workflow A Purified α-PHP HCl B Crystal Growth (e.g., Slow Evaporation) A->B C Single Crystal Selection B->C D Mounting on Diffractometer C->D E X-ray Data Collection D->E F Data Processing (Integration, Scaling) E->F G Structure Solution (Direct Methods) F->G H Structure Refinement G->H I Final Crystal Structure H->I

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Molecular Structure of α-PHP

The molecular structure of α-PHP features a phenyl group attached to a hexanone backbone, with a pyrrolidine ring at the alpha position to the carbonyl group.

Molecular Structure of α-PHP

Caption: A 2D representation of the α-PHP molecule.

References

Application Notes and Protocols for In Vitro Synaptosome Assays to Determine a-PHP Dopamine Transporter (DAT) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Pyrrolidinohexiophenone (a-PHP) is a synthetic cathinone (B1664624) that acts as a potent central nervous system stimulant.[1] Its mechanism of action is primarily attributed to its ability to block the dopamine (B1211576) transporter (DAT), leading to an increase in extracellular dopamine concentrations in the synaptic cleft.[1][2] The dopamine transporter is a key regulator of dopaminergic signaling, responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron.[3][4] Inhibition of this process is a hallmark of many psychostimulants and is thought to be a major contributor to their abuse liability.[1]

Synaptosomes, which are isolated, sealed nerve terminals, provide a valuable in vitro model for studying the function of neurotransmitter transporters like DAT in a near-physiological environment.[5][6] These preparations contain functional DAT and can be used to perform dopamine uptake assays to screen and characterize the potency of potential DAT inhibitors.[7][8] These application notes provide detailed protocols for utilizing synaptosomes to determine the inhibitory activity of a-PHP on the dopamine transporter.

Data Presentation: Inhibitory Potency of a-PHP at the Dopamine Transporter

The inhibitory potency of a-PHP at the dopamine transporter is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of a-PHP required to inhibit 50% of the dopamine uptake activity, while the Ki provides an estimate of the binding affinity of the inhibitor to the transporter.

CompoundTransporterAssay SystemIC50 (nM)Ki (nM)Reference
a-PHPHuman DATCells expressing hDATData not explicitly found in search resultsData not explicitly found in search results
a-PHP AnalogsRat DATRat brain synaptosomesVaries (within a <3-fold range for most)[1]
a-PVPHuman DATCells expressing hDATData not explicitly found in search results
CocaineHuman DATCells expressing hDAT500,000 (as a control concentration)[5]
Nomifensine (B1679830)Human DAThDAT-CHO cells3.714[9]

Note: Specific IC50 and Ki values for a-PHP were not explicitly available in the provided search results. The table reflects that a-PHP is a potent DAT inhibitor, and its analogs have been studied, showing a narrow range of DAT inhibition potencies.[1][2] For precise quantification, experimental determination is necessary following the protocols outlined below.

Experimental Protocols

Protocol 1: Synaptosome Preparation from Rodent Striatum

This protocol describes the isolation of synaptosomes from the striatum of rodent brains, a region with high DAT density.[3]

Materials:

  • Rodent brain (e.g., mouse or rat)

  • Homogenization Buffer: 0.32 M sucrose (B13894) in 4 mM HEPES, pH 7.4.[3][5]

  • Dounce homogenizer (glass-Teflon).[3]

  • Refrigerated centrifuge.[5]

  • Microcentrifuge tubes.

Procedure:

  • Dissect the striatum from the rodent brain on ice.[3]

  • Place the tissue in a pre-weighed microcentrifuge tube to determine the wet weight.[5]

  • Transfer the tissue to a glass Dounce homogenizer containing ice-cold Homogenization Buffer (approximately 10 volumes of buffer to tissue weight).

  • Homogenize the tissue with 10-12 gentle strokes at approximately 800 rpm.[8]

  • Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[5]

  • Carefully collect the supernatant (S1) and transfer it to a new centrifuge tube.

  • Centrifuge the S1 fraction at 17,000 x g for 20 minutes at 4°C to pellet the synaptosomes (P2).[5]

  • Discard the supernatant and resuspend the synaptosomal pellet in an appropriate volume of ice-cold Assay Buffer for use in the dopamine uptake assay. The protein concentration of the synaptosomal preparation should be determined using a standard protein assay (e.g., BCA assay).

Protocol 2: [³H]Dopamine Uptake Inhibition Assay

This protocol details the procedure for measuring the inhibitory effect of a-PHP on dopamine uptake into prepared synaptosomes using radiolabeled dopamine.

Materials:

  • Synaptosome preparation (from Protocol 1)

  • Assay Buffer: 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, 5 mM D-glucose, pH 7.4.[5]

  • [³H]Dopamine stock solution.

  • a-PHP stock solution (in a suitable solvent, e.g., DMSO, with final concentration not exceeding 0.1%).

  • Non-specific uptake inhibitor (e.g., 100 µM nomifensine or 500 µM cocaine).[3][5]

  • Scintillation vials.

  • Liquid scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters (e.g., GF/C).

  • Filtration manifold.

Procedure:

  • Dilute the synaptosome preparation in Assay Buffer to the desired protein concentration (e.g., 5-15 µg of protein per assay tube).

  • Prepare assay tubes containing varying concentrations of a-PHP (e.g., 0.1 nM to 10 µM) in Assay Buffer. Include tubes for total uptake (vehicle control) and non-specific uptake (containing a saturating concentration of a non-specific uptake inhibitor like cocaine or nomifensine).[3][5]

  • Pre-incubate the synaptosomes with the different concentrations of a-PHP or control solutions for 10-20 minutes at 37°C.[5][8]

  • Initiate the dopamine uptake by adding a fixed concentration of [³H]Dopamine (typically near its Km value, e.g., 50 nM) to each tube.[3]

  • Allow the uptake reaction to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.[3][5]

  • Terminate the uptake by rapid filtration through glass fiber filters using a filtration manifold. Immediately wash the filters three times with ice-cold Assay Buffer to remove extracellular [³H]Dopamine.

  • Transfer the filters to scintillation vials.

  • Add liquid scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake (counts per minute, CPM, in the presence of a high concentration of a known DAT inhibitor) from the total uptake (CPM in the absence of any inhibitor).

  • Determine the percentage of inhibition for each concentration of a-PHP relative to the specific uptake of the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the a-PHP concentration.

  • Fit the data using a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of a-PHP.[3]

Visualizations

Experimental_Workflow cluster_prep Synaptosome Preparation cluster_assay Dopamine Uptake Inhibition Assay cluster_analysis Data Analysis dissection Striatum Dissection homogenization Homogenization in Sucrose Buffer dissection->homogenization centrifugation1 Low-Speed Centrifugation (1,000 x g) homogenization->centrifugation1 supernatant1 Collect Supernatant (S1) centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation (17,000 x g) supernatant1->centrifugation2 pellet Resuspend Synaptosomal Pellet (P2) centrifugation2->pellet preincubation Pre-incubation with a-PHP pellet->preincubation initiation Initiate Uptake with [³H]Dopamine preincubation->initiation incubation Incubation (5-10 min at 37°C) initiation->incubation termination Terminate by Rapid Filtration incubation->termination counting Scintillation Counting termination->counting calc_specific_uptake Calculate Specific Uptake counting->calc_specific_uptake calc_inhibition Calculate % Inhibition calc_specific_uptake->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for determining a-PHP DAT inhibition.

DAT_Inhibition_Mechanism cluster_synapse Dopaminergic Synapse cluster_presynaptic Presynaptic Terminal cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release dat Dopamine Transporter (DAT) dopamine->dat Reuptake dopamine_receptor Dopamine Receptors dopamine->dopamine_receptor Binding aPHP a-PHP aPHP->dat Competitive Inhibition

Caption: Mechanism of a-PHP competitive inhibition at the DAT.

References

Application Notes and Protocols for Assessing α-Pyrrolidinohexiophenone (a-PHP) Toxicity in Murine Neural Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Pyrrolidinohexiophenone (a-PHP) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has raised significant public health concerns. These substances are known for their psychostimulant effects, primarily acting on monoamine transporters. Emerging evidence suggests that a-PHP exhibits significant neurotoxicity, particularly towards neural stem and progenitor cells (NSPCs), which are crucial for neurogenesis and brain plasticity.[1] Damage to this cell population could lead to long-term and potentially irreversible neurological and psychiatric consequences.[2][3]

These application notes provide a comprehensive guide for utilizing murine neural stem cells (mNSCs) as an in vitro model to assess the neurotoxic effects of a-PHP. Detailed protocols for key assays are provided, along with data presentation guidelines and visual representations of the underlying molecular mechanisms and experimental workflows.

Core Concepts and Mechanisms of a-PHP Neurotoxicity

a-PHP is a potent and selective inhibitor of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters.[4][5] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, contributing to the psychostimulant effects of the drug. The neurotoxic effects of a-PHP on mNSCs are believed to be mediated by a cascade of events initiated by its interaction with these transporters. This interaction is thought to induce significant oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[6][7]

The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, leading to mitochondrial dysfunction and the activation of cell death pathways.[1][8] Studies have shown that a-PHP exposure can trigger apoptosis, autophagy, and necroptosis in murine NSPCs.[1][8] A key event in the apoptotic cascade is the activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[9] The activation of this pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., BAX) and anti-apoptotic members.[10][11] a-PHP has been shown to involve pro-apoptotic proteins like Apoptosis Inducing Factor (AIF) and BAX in its neurotoxic mechanism.[8]

Experimental Protocols

Isolation and Culture of Murine Neural Stem Cells (mNSCs)

This protocol describes the isolation of mNSCs from the subventricular zone (SVZ) of adult mice and their culture as neurospheres.[1]

Materials:

  • Adult C57BL/6 mice (8 weeks old)

  • Phosphate Buffer (PB) solution (0.01 M) with penicillin/streptomycin and glucose

  • Earl's Balanced Salt Solution (EBSS)

  • Enzymatic digestion solution (e.g., Papain)

  • Wash media (e.g., DMEM/F12)

  • Growth media: DMEM/F12 supplemented with B27, N2, EGF, and bFGF

  • Low-adherence culture plates

Procedure:

  • Euthanize the mouse according to institutional guidelines.

  • Dissect the brain and isolate the SVZ tissue under sterile conditions.

  • Mechanically dissociate the tissue and then enzymatically digest it to obtain a single-cell suspension.

  • Wash the cells multiple times with wash media to remove debris and enzymatic solution.

  • Resuspend the cell pellet in growth media.

  • Plate the cells in low-adherence culture plates to promote the formation of neurospheres.

  • Incubate the cells at 37°C in a humidified incubator with 5% CO2.

  • Neurospheres will form within 7-10 days and can be passaged by dissociation and replating.

Assessment of Cell Viability using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14]

Materials:

  • mNSC neurospheres

  • 96-well plates

  • a-PHP stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Dissociate neurospheres into single cells.

  • Seed the cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to recover for 24 hours.

  • Treat the cells with a range of a-PHP concentrations (e.g., 25-2000 µM) for a specified duration (e.g., 72 hours).[1] Include vehicle-treated and untreated controls.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Clonogenic Assay for Self-Renewal and Proliferation

The clonogenic assay, or neurosphere formation assay, assesses the ability of single cells to proliferate and form new neurospheres, a measure of self-renewal capacity.[15][16][17]

Materials:

  • mNSC single-cell suspension

  • 96-well low-adherence plates

  • a-PHP stock solution

  • Growth media

Procedure:

  • Plate single mNSCs at a very low density (e.g., 1-2 cells/µL) in 96-well low-adherence plates containing growth media with varying concentrations of a-PHP (e.g., 25-2000 µM).[1]

  • Incubate the plates for 8-10 days to allow for neurosphere formation.[1]

  • Count the number of newly formed neurospheres in each well.

  • Calculate the surviving fraction by normalizing the number of neurospheres in the treated wells to that in the control wells.

Apoptosis Detection by Annexin V/PI Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21][22]

Materials:

  • mNSCs treated with a-PHP

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Treat mNSCs with the desired concentrations of a-PHP for the appropriate time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15-20 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Immunocytochemistry for Activated Caspase-3

This technique is used to visualize the expression and localization of activated caspase-3, a key marker of apoptosis.[23][24][25]

Materials:

  • mNSCs cultured on coverslips

  • a-PHP stock solution

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against activated caspase-3

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed mNSCs on coated coverslips and treat with a-PHP.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding.

  • Incubate with the primary antibody against activated caspase-3.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells under a fluorescence microscope.

Data Presentation

Table 1: Dose-Dependent Effect of a-PHP on the Viability of Murine Neural Stem Cells
a-PHP Concentration (µM)Cell Viability (% of Control)
25~75%
50~72%
100~65%
200Significant Decrease
500~41%
1000~38%
2000~5%
Data summarized from Roda et al., 2023.[1]
Table 2: Dose-Dependent Effect of a-PHP on the Clonogenic Capability of Murine Neural Stem Cells
a-PHP Concentration (µM)Surviving Fraction (%)
100~23%
500~65% (reduction from control)
10000%
20000%
Data summarized from Roda et al., 2023.[1][3]

Visualizations

experimental_workflow cluster_culture 1. mNSC Culture cluster_exposure 2. a-PHP Exposure cluster_assays 3. Toxicity Assessment cluster_analysis 4. Data Analysis culture Isolation and Culture of Murine Neural Stem Cells exposure Treatment with varying concentrations of a-PHP culture->exposure viability MTT Assay (Cell Viability) exposure->viability proliferation Clonogenic Assay (Self-renewal) exposure->proliferation apoptosis Flow Cytometry (Annexin V/PI) exposure->apoptosis caspase3 Immunocytochemistry (Activated Caspase-3) exposure->caspase3 analysis Quantification of Cytotoxicity, Apoptosis, and Proliferation Inhibition viability->analysis proliferation->analysis apoptosis->analysis caspase3->analysis

Caption: Experimental workflow for assessing a-PHP toxicity in mNSCs.

signaling_pathway aPHP a-PHP DAT_NET Dopamine & Norepinephrine Transporters (DAT/NET) aPHP->DAT_NET Inhibition Monoamine_increase ↑ Extracellular Dopamine & Norepinephrine DAT_NET->Monoamine_increase Oxidative_Stress Oxidative Stress (↑ ROS) Monoamine_increase->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Bcl2_family Bcl-2 Family Dysregulation (↑ BAX, ↓ Bcl-2) Mitochondria->Bcl2_family AIF_release AIF Release Mitochondria->AIF_release Caspase9 Caspase-9 Activation Bcl2_family->Caspase9 Apoptosis Apoptosis AIF_release->Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Cell_Death Neural Stem Cell Death Apoptosis->Cell_Death

Caption: Proposed signaling pathway of a-PHP-induced apoptosis in mNSCs.

References

Application Notes and Protocols for Human Hepatocyte Incubation in α-PHP Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the metabolism of alpha-pyrrolidinohexiophenone (α-PHP), a synthetic cathinone, using primary human hepatocytes. This in vitro model is considered the gold standard for predicting human drug metabolism, as hepatocytes contain a full complement of hepatic enzymes and cofactors.[1][2][3] The following protocols and data are compiled to assist in the design and execution of robust and reproducible α-PHP metabolism studies.

Introduction

Alpha-PHP is a psychoactive substance that undergoes extensive metabolism in the liver.[4] Understanding its metabolic fate is crucial for identifying intake markers in forensic and clinical settings and for assessing its potential for drug-drug interactions and toxicity.[5][6] In vitro incubations with human hepatocytes have proven to be a suitable model for predicting the metabolic fate of novel psychoactive substances.[7]

Metabolic Pathways of α-PHP

Studies using human hepatocytes have identified several major metabolic pathways for α-PHP.[7][8][9] These include:

  • Ketone Reduction: The reduction of the β-keto group to form the corresponding alcohol metabolite, dihydro-α-PHP (OH-α-PHP).[10][11]

  • Pyrrolidinyl Ring Oxidation: Hydroxylation and subsequent oxidation of the pyrrolidine (B122466) ring, leading to the formation of 2"-oxo-α-PHP.[8][9][10][11] A dihydroxy-pyrrolidinyl metabolite has also been identified as a major metabolite.[5][7]

  • Alkyl Chain Oxidation: Oxidation at the terminal (ω) or penultimate (ω-1) position of the hexyl side chain.[8][9]

  • N-Dealkylation: Cleavage of the pyrrolidine ring.[7]

  • Combined Pathways: Metabolites can be formed through a combination of these pathways, such as ketone reduction and pyrrolidinyl ring oxidation.[5]

Phase II metabolism, specifically glucuronidation of the alcohol metabolites, has also been observed.[11][12]

Quantitative Analysis of α-PHP Metabolism

In a typical human hepatocyte incubation, the concentration of α-PHP decreases over time with the concurrent formation of various metabolites. After a 3-hour incubation, the α-PHP signal was reported to decrease to 21% of the initial concentration, with the generation of 24 metabolites.[7] The five most abundant metabolites accounted for over 95% of the total metabolite peak area.[7]

Table 1: Relative Abundance of Major α-PHP Metabolites after 3-hour Incubation with Human Hepatocytes

Metabolite IDProposed StructureRelative Peak Area (%)
P1α-PHP hydroxy-pyrrolidinyl15
P2α-PHP dihydroxy-pyrrolidinyl35
P3α-PHP hexanol (ketone reduced)25
P4α-PHP 2'-keto-pyrrolidinyl-hexanol10
P5α-PHP 2'-keto-pyrrolidinyl10

Data is approximated from graphical representations in the cited literature and is intended for illustrative purposes.[7]

Experimental Protocols

The following are detailed protocols for the incubation of α-PHP with cryopreserved human hepatocytes.

Materials and Reagents
  • Cryopreserved human hepatocytes (plateable)

  • Hepatocyte recovery medium

  • Hepatocyte plating medium (e.g., Williams' Medium E with supplements)

  • Hepatocyte culture medium

  • Collagen-coated cell culture plates (e.g., 24-well or 96-well)

  • α-PHP solution (in a suitable solvent like DMSO, final concentration ≤ 0.1%)[2]

  • Incubation buffer (e.g., Williams' Medium E, serum-free)[13]

  • Stop solution (e.g., ice-cold acetonitrile (B52724) or methanol)

  • Phosphate-buffered saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Water bath at 37°C

  • Humidified incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-HRMS/MS system

Protocol 1: Thawing and Plating of Cryopreserved Human Hepatocytes
  • Pre-warm hepatocyte recovery and plating media to 37°C.[1]

  • Rapidly thaw the cryovial of hepatocytes in a 37°C water bath by gentle agitation. Do not submerge the cap.[1]

  • When a few small ice crystals remain, remove the vial from the water bath and decontaminate the exterior with 70% ethanol.[1]

  • Immediately transfer the cell suspension to a conical tube containing pre-warmed recovery medium.

  • Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 5-10 minutes at room temperature to pellet the viable cells.

  • Gently aspirate the supernatant, being careful not to disturb the cell pellet.

  • Resuspend the cell pellet in pre-warmed plating medium.

  • Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).

  • Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 - 1.0 x 10⁶ cells/mL).

  • Gently rock the plates to ensure even distribution of the cells.[1]

  • Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 2-4 hours to allow for cell attachment.[1]

  • After attachment, gently aspirate the plating medium and replace it with fresh, pre-warmed culture medium.[1]

Protocol 2: α-PHP Incubation and Sample Collection
  • Approximately 18-24 hours after plating, replace the culture medium with pre-warmed, serum-free incubation medium.[13]

  • Prepare the α-PHP working solution in the incubation medium at the desired final concentration (e.g., 1-10 µM). The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum (≤ 0.1%).[2]

  • Remove the wash medium from the hepatocytes and add the incubation medium containing α-PHP to initiate the experiment.[13]

  • Incubate the plates at 37°C. For time-course experiments, have separate wells for each time point.

  • At designated time points (e.g., 0, 0.5, 1, 2, 3, 4 hours), terminate the incubation by adding an equal volume of ice-cold stop solution to the wells. The 0-minute time point sample should be collected immediately after adding the α-PHP solution.

  • Scrape the cells from the wells and transfer the entire contents (medium, cells, and stop solution) to microcentrifuge tubes.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet cell debris.[1]

  • Collect the supernatant for analysis by LC-HRMS/MS.[1]

Protocol 3: Analytical Method for Metabolite Identification
  • Chromatography: Employ a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation of α-PHP and its metabolites.

  • Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements and fragmentation analysis to identify metabolites.[8]

  • Data Analysis: Use data mining software to compare samples from α-PHP incubations with control incubations (without α-PHP) to identify potential metabolites.[5][6]

Visualizations

Experimental Workflow

G cluster_prep Hepatocyte Preparation cluster_exp Metabolism Experiment cluster_analysis Analysis Thaw Thaw Cryopreserved Hepatocytes Plate Plate Hepatocytes on Collagen-Coated Plates Thaw->Plate Culture Culture Overnight Plate->Culture Incubate Incubate with α-PHP Culture->Incubate Start Experiment Sample Collect Samples at Time Points Incubate->Sample Terminate Terminate Reaction with Stop Solution Sample->Terminate Centrifuge Centrifuge Samples Terminate->Centrifuge Analyze Analyze Supernatant by LC-HRMS/MS Centrifuge->Analyze Identify Identify Metabolites Analyze->Identify

Caption: Experimental workflow for α-PHP metabolism study in human hepatocytes.

Proposed Metabolic Pathway of α-PHP

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism aPHP α-PHP KetoRed Ketone Reduction aPHP->KetoRed PyrOx Pyrrolidine Oxidation aPHP->PyrOx AlkylOx Alkyl Chain Oxidation aPHP->AlkylOx Dealk N-Dealkylation aPHP->Dealk OH_aPHP OH-α-PHP KetoRed->OH_aPHP Oxo_aPHP 2''-oxo-α-PHP PyrOx->Oxo_aPHP DiOH_aPHP Dihydroxy-pyrrolidinyl-α-PHP PyrOx->DiOH_aPHP AlkylOH_aPHP ω- or (ω-1)-OH-α-PHP AlkylOx->AlkylOH_aPHP Gluc Glucuronidation OH_aPHP->Gluc OH_aPHP_Gluc OH-α-PHP-Glucuronide Gluc->OH_aPHP_Gluc

Caption: Major metabolic pathways of α-PHP in human hepatocytes.

References

Developing Animal Models for α-PHP Behavioral Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Pyrrolidinohexiophenone (α-PHP) is a potent synthetic cathinone (B1664624) that has emerged as a widely abused psychostimulant. Understanding its behavioral effects and neurobiological mechanisms is crucial for developing effective countermeasures and treatments for addiction. Animal models are indispensable tools in this endeavor, providing a controlled environment to investigate the complex interplay between α-PHP, the brain, and behavior. These application notes provide detailed protocols for establishing and utilizing rodent models to study the behavioral pharmacology of α-PHP, focusing on its stimulant, rewarding, and reinforcing properties.

Data Presentation: Quantitative Behavioral Effects of α-PHP and Analogs

The following tables summarize key quantitative data from behavioral studies on α-PHP and its close analog, α-PVP. These data are essential for dose selection and for comparing the potency and efficacy of α-PHP with other psychostimulants.

Table 1: Locomotor Activity in Rodents

CompoundSpeciesDoses (mg/kg, i.p.)Key Findings
α-PHP Mouse10, 25Time- and dose-dependent stimulation of locomotor activity. Stimulant effects of 10 mg/kg occurred within 10 minutes and lasted for 100 minutes. The maximal stimulant effect was comparable to methamphetamine and cocaine.[1]
α-PVP Rat0.1, 0.3S-α-PVP increased overall activity and stereotypy at the lowest dose of 0.1 mg/kg, with greater increases at 0.3 mg/kg.[2]
α-PVP Rat3R-α-PVP only showed significant increases in activity and stereotypy at a higher dose of 3 mg/kg.[2]
α-PVP MouseVariousProduces an inverted U-shaped dose-response curve for locomotor activity.[3]

Table 2: Conditioned Place Preference (CPP) in Rodents

CompoundSpeciesDoses (mg/kg)Key Findings
α-PHP Mouse3A dose of 3 mg/kg of N-ipb (a related compound) significantly induced CPP, comparable to 1 mg/kg of methamphetamine.[3]
α-PVP RatNot SpecifiedProduces conditioned place preference in rats.[2]
PCP (for comparison) Rat0.45A dose of 0.45 mg/kg produced a positive CPP. Higher doses have been shown to produce aversion.

Table 3: Self-Administration in Rats

CompoundReinforcement ScheduleDoses (mg/kg/infusion)Key Findings
α-PVP Fixed Ratio (FR)0.05Female rats readily acquire self-administration of α-PVP.[4]
α-PHP Not SpecifiedNot SpecifiedIn drug discrimination tests, α-PHP was readily self-administered with greater reinforcing effects than some other cathinones, suggesting high abuse liability.[5]

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below. These protocols can be adapted for use with α-PHP to systematically evaluate its behavioral effects.

Locomotor Activity Assessment

Objective: To measure the stimulant effects of α-PHP on spontaneous locomotor activity.

Apparatus:

  • Open field arenas (e.g., 40 x 40 x 40 cm) equipped with automated infrared beam-break detection systems or video tracking software.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. On the day of testing, place each animal in the open field arena for a 30-60 minute habituation period to allow exploration and for activity levels to stabilize.

  • Drug Administration: Following habituation, administer α-PHP or vehicle (e.g., saline) via the desired route (intraperitoneal injection is common).

  • Data Collection: Immediately place the animal back into the open field arena and record locomotor activity for a predefined period (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to observe the onset, peak, and duration of α-PHP's effects. Compare the activity levels of the α-PHP-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of α-PHP.

Apparatus:

  • A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer conditioning chambers, separated by a smaller neutral central chamber.

Procedure:

  • Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central chamber with free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to determine any initial preference. An unbiased design, where the drug-paired chamber is assigned randomly, is often preferred.[6]

  • Conditioning: This phase typically lasts for 4-8 days.

    • Drug Pairing: On alternating days, administer α-PHP and immediately confine the animal to one of the outer chambers for a set duration (e.g., 30 minutes).

    • Vehicle Pairing: On the intervening days, administer the vehicle and confine the animal to the opposite outer chamber for the same duration.

  • Post-Conditioning (Test): On the test day, place the animal in the central chamber with free access to all chambers in a drug-free state. Record the time spent in each chamber for 15-20 minutes.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting rewarding properties. Conversely, a significant decrease indicates a conditioned place aversion.

Intravenous Self-Administration

Objective: To evaluate the reinforcing efficacy of α-PHP.

Apparatus:

  • Operant conditioning chambers equipped with two levers, a stimulus light above each lever, and an infusion pump connected to an indwelling intravenous catheter.

Procedure:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal. Allow for a recovery period of at least 5-7 days.

  • Acquisition Training:

    • Place the animal in the operant chamber for daily sessions (e.g., 2 hours).

    • Program one lever as "active" and the other as "inactive." A press on the active lever results in an intravenous infusion of α-PHP and the presentation of a cue light. A press on the inactive lever has no consequence.

    • Initially, a Fixed Ratio 1 (FR1) schedule is used, where every active lever press delivers a single infusion.

  • Dose-Response Determination: Once stable responding is established, the reinforcing efficacy of different unit doses of α-PHP can be assessed.

  • Progressive Ratio (PR) Schedule: To measure the motivation to obtain the drug, a PR schedule can be implemented. In this schedule, the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" is the highest number of presses an animal will complete to receive a single infusion and serves as a measure of the drug's reinforcing strength.

  • Data Analysis: Key measures include the number of infusions earned, active versus inactive lever presses, and the breakpoint on a PR schedule.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Behavioral Phenotyping

The following diagram illustrates a typical workflow for characterizing the behavioral effects of a novel compound like α-PHP.

G cluster_0 Phase 1: Acute Effects cluster_1 Phase 2: Reinforcement & Motivation cluster_2 Phase 3: Advanced Characterization Locomotor Activity Locomotor Activity Conditioned Place Preference Conditioned Place Preference Locomotor Activity->Conditioned Place Preference IV Self-Administration (FR) IV Self-Administration (FR) Conditioned Place Preference->IV Self-Administration (FR) Progressive Ratio Progressive Ratio IV Self-Administration (FR)->Progressive Ratio Extinction & Reinstatement Extinction & Reinstatement Progressive Ratio->Extinction & Reinstatement Drug Discrimination Drug Discrimination Extinction & Reinstatement->Drug Discrimination Initial Screening Initial Screening Initial Screening->Locomotor Activity

Figure 1: Behavioral testing workflow for a-PHP.
Proposed Signaling Pathway of α-PHP

α-PHP primarily acts as a potent inhibitor of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[5] This blockade of reuptake leads to increased concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing downstream signaling.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal aPHP α-PHP DAT Dopamine Transporter (DAT) aPHP->DAT Inhibits NET Norepinephrine Transporter (NET) aPHP->NET Inhibits DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine Vesicle NE_synapse Norepinephrine NE_vesicle->NE_synapse Release D1R D1 Receptor DA_synapse->D1R Activates D2R D2 Receptor DA_synapse->D2R Activates AR Adrenergic Receptor NE_synapse->AR Activates AC Adenylyl Cyclase D1R->AC Stimulates D2R->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ERK ERK PKA->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression

Figure 2: a-PHP's mechanism of action.

References

Proper Handling and Disposal of α-Pyrrolidinohexiophenone (a-PHP) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Pyrrolidinohexiophenone (a-PHP) is a synthetic cathinone (B1664624) and a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1] As a Schedule I controlled substance in the United States, its handling, storage, and disposal in a laboratory setting are subject to stringent regulatory requirements.[2] These application notes provide detailed protocols for the safe handling, storage, and disposal of a-PHP, as well as methodologies for its quantitative analysis and the assessment of its biological activity. Adherence to these guidelines is crucial to ensure personnel safety, maintain regulatory compliance, and ensure the integrity of research data.

Chemical and Physical Properties

a-PHP (Figure 1) is a synthetic stimulant belonging to the cathinone class, developed in the 1960s.[2] It is a longer chain homologue of α-PVP.[2]

Figure 1: Chemical Structure of a-PHP

Caption: The chemical structure of alpha-Pyrrolidinohexiophenone (a-PHP).

PropertyValueReference
IUPAC Name1-Phenyl-2-(pyrrolidin-1-yl)hexan-1-one[3]
Molecular FormulaC16H23NO[3]
Molecular Weight245.36 g/mol [3]
Melting Point108.90 °C[3][4]
Boiling Point339.06 °C[3][4]
Water Solubility (25 °C)39.83 mg/L[3][4]
AppearanceCrystals and powder, with a bitter taste. Typically transparent to whitish, sometimes yellowish crystals or a brownish, beige powder.[4]

Regulatory Compliance

a-PHP is classified as a Schedule I controlled substance in the United States and is also controlled in many other countries.[2] All personnel handling a-PHP must be registered with the Drug Enforcement Administration (DEA) and adhere to all applicable federal, state, and local regulations. This includes maintaining accurate inventory records, storing the substance in a securely locked, substantially constructed cabinet or safe, and documenting all transfers and disposals.

Health and Safety Precautions

a-PHP is a potent stimulant with unknown toxicological properties and may pose health and safety risks if mishandled.[1]

4.1 Personal Protective Equipment (PPE)

When handling a-PHP in its pure form or in solution, the following PPE is mandatory:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator is recommended when handling the powdered form to avoid inhalation.

4.2 Engineering Controls

  • All handling of powdered a-PHP should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure adequate ventilation in all areas where a-PHP is stored or used.

4.3 First Aid Measures

  • In case of skin contact: Immediately wash the affected area with soap and water.

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

  • In case of inhalation: Move the individual to fresh air.

  • In case of ingestion: Seek immediate medical attention.

Storage and Handling Protocols

5.1 Storage

  • Store a-PHP in a securely locked, substantially constructed cabinet or safe that is accessible only to authorized personnel.

  • The storage container should be clearly labeled as "a-PHP," with appropriate hazard warnings.

  • Maintain a detailed inventory log that tracks the receipt, use, and disposal of all a-PHP.

5.2 Handling

  • Only trained and authorized personnel should handle a-PHP.

  • Weighing of powdered a-PHP should be performed in a chemical fume hood.

  • Avoid creating dust when handling the powdered form.

  • Prepare solutions of a-PHP in a well-ventilated area, preferably within a fume hood.

Spill and Decontamination Procedures

6.1 Spill Response

In the event of a spill:

  • Evacuate the immediate area.

  • Alert other laboratory personnel and the laboratory supervisor.

  • Wear appropriate PPE, including respiratory protection if the spill involves powder.

  • For small powder spills, gently cover with an absorbent material to avoid creating dust and then carefully scoop the material into a designated waste container.

  • For liquid spills, absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a designated waste container.

  • Decontaminate the spill area thoroughly (see Section 6.2).

6.2 Decontamination Protocol

All surfaces and equipment that come into contact with a-PHP must be decontaminated. A multi-step process is recommended:

  • Deactivation: While specific deactivation agents for a-PHP are not well-documented, a common practice for hazardous drugs is to use a solution that can render the compound inert. A freshly prepared 10% bleach solution can be used, followed by a neutralization step.

  • Decontamination: Physically remove any remaining a-PHP residue. This can be done with absorbent pads or wipes.

  • Cleaning: Wash the surface or equipment with a laboratory-grade detergent and water.

  • Disinfection (if applicable): For sterile work areas, follow the cleaning step with a suitable disinfectant.

Disposal Procedures

As a Schedule I controlled substance, a-PHP waste must be disposed of in a manner that is compliant with DEA regulations.

7.1 Non-recoverable Waste

For non-recoverable waste, such as empty vials or syringes with residual amounts that cannot be drawn out, these may be discarded in a biohazard sharps container. The disposal of the container should zero out the balance on the usage log.

7.2 Recoverable Waste

Recoverable waste, including unused or expired a-PHP, must be disposed of through a DEA-registered reverse distributor. The following steps should be followed:

  • Segregate all a-PHP waste into clearly labeled, sealed, and leak-proof containers.

  • Contact a DEA-registered reverse distributor to arrange for the pickup and disposal of the waste.

  • Complete all required documentation, including DEA Form 41 for the disposal of controlled substances. This form must be witnessed and signed by two authorized individuals.

  • Maintain copies of all disposal records with the laboratory's controlled substance inventory.

7.3 Chemical Inactivation (for liquid waste prior to reverse distribution)

While ultimate disposal must be through a reverse distributor, chemical inactivation can be considered as a preliminary step to reduce the hazard of liquid waste. Based on the general stability of synthetic cathinones, degradation can be accelerated under specific conditions. Synthetic cathinones are generally more stable under acidic conditions and degrade more rapidly under alkaline conditions and at elevated temperatures.[5]

Protocol for a-PHP Inactivation in Aqueous Solutions:

  • Working in a chemical fume hood, adjust the pH of the aqueous a-PHP solution to >10 using a suitable base (e.g., 1M NaOH).

  • Heat the solution to an elevated temperature (e.g., 50-60°C) for several hours with stirring.

  • Monitor the degradation of a-PHP using a validated analytical method (see Section 8.0).

  • Once degradation is complete, allow the solution to cool and neutralize the pH.

  • This treated liquid waste must still be collected and disposed of via a reverse distributor.

Experimental Protocols

8.1 Quantitative Analysis of a-PHP by HPLC-MS/MS

This protocol outlines a general method for the quantification of a-PHP in laboratory samples. Method validation is required to ensure accuracy and precision.

ParameterSpecification
Instrumentation High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS)
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor ion (m/z) → Product ion (m/z) for a-PHP (specific values to be determined by direct infusion)
Internal Standard A deuterated analog of a-PHP or a structurally similar compound not present in the samples

8.2 Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a-PHP to inhibit the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) into synaptosomes.

8.2.1 Preparation of Synaptosomes

  • Euthanize the animal (e.g., rodent) in accordance with approved animal care and use protocols.

  • Rapidly dissect the brain region of interest (e.g., striatum for DAT, hippocampus for NET) in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

  • Homogenize the tissue in the sucrose buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet (the synaptosomal fraction) in Krebs-Ringer-HEPES buffer.

  • Determine the protein concentration of the synaptosomal preparation.

8.2.2 Uptake Assay

  • Pre-incubate synaptosomes with various concentrations of a-PHP or vehicle control for 10 minutes at 37°C.

  • Initiate the uptake by adding a mixture of [3H]dopamine or [3H]norepinephrine and unlabeled neurotransmitter.

  • Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percent inhibition of uptake for each concentration of a-PHP and determine the IC50 value.

Pharmacological Data for a-PHP

TransporterIC50 (nM)
Dopamine Transporter (DAT)12.9
Norepinephrine Transporter (NET)45.7
Serotonin Transporter (SERT)>10,000

Note: IC50 values can vary depending on the specific assay conditions.

Diagrams

aPHP_Handling_Workflow cluster_storage Storage and Preparation cluster_handling Handling and Use cluster_disposal Waste Management and Disposal DEA_Licensed_Facility DEA Licensed Facility Secure_Storage Secure Storage (Safe/Locked Cabinet) DEA_Licensed_Facility->Secure_Storage Receive & Store Inventory_Log Inventory Log Secure_Storage->Inventory_Log Weighing Weighing in Fume Hood Secure_Storage->Weighing Authorized Access Solution_Prep Solution Preparation in Fume Hood Weighing->Solution_Prep Experimentation Experimentation Solution_Prep->Experimentation PPE Appropriate PPE (Gloves, Goggles, Lab Coat) PPE->Weighing PPE->Solution_Prep PPE->Experimentation Waste_Segregation Waste Segregation (Sharps, Liquid, Solid) PPE->Waste_Segregation Experimentation->Waste_Segregation Chemical_Inactivation Chemical Inactivation (Optional, for liquid waste) Waste_Segregation->Chemical_Inactivation Liquid Waste Reverse_Distributor Disposal via DEA Reverse Distributor Waste_Segregation->Reverse_Distributor Solid/Sharps Waste Chemical_Inactivation->Reverse_Distributor DEA_Form_41 Complete DEA Form 41 Reverse_Distributor->DEA_Form_41 aPHP_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine->DAT Reuptake DA_Receptor Dopamine Receptor Dopamine->DA_Receptor Binding Norepinephrine Norepinephrine Norepinephrine->NET Reuptake NE_Receptor Norepinephrine Receptor Norepinephrine->NE_Receptor Binding aPHP a-PHP aPHP->DAT Inhibition aPHP->NET Inhibition Signaling_Cascade Downstream Signaling DA_Receptor->Signaling_Cascade Activation NE_Receptor->Signaling_Cascade Activation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of α-PHP Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of α-Pyrrolidinohexiophenone (α-PHP) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of α-PHP isomers that require chromatographic separation?

A1: There are two main types of isomers of α-PHP that are crucial to separate:

  • Positional Isomers: These isomers have the same molecular formula but differ in the arrangement of atoms on the alkyl chain. The most common positional isomer of α-PHP is α-Pyrrolidinoisohexanophenone (α-PiHP), which differs in the position of a methyl group.[1] Since they have identical molecular weights and similar chemical structures, they cannot be distinguished by mass spectrometry alone and require chromatographic separation for accurate identification.[1]

  • Enantiomers: α-PHP possesses a chiral center at the alpha-carbon of the side chain, meaning it exists as two non-superimposable mirror images: (R)-α-PHP and (S)-α-PHP. These enantiomers can have different pharmacological and toxicological effects, making their separation essential for research and drug development.

Q2: What is the fundamental principle behind separating α-PHP isomers using HPLC?

A2: The separation of α-PHP isomers by HPLC relies on the differential interaction of the isomers with a stationary phase (the column) as they are transported through the column by a mobile phase (the solvent). For positional isomers like α-PHP and α-PiHP, separation is achieved by exploiting subtle differences in their physicochemical properties, such as polarity and shape, which lead to different retention times on an appropriate achiral column. For enantiomers, a chiral environment is necessary. This is typically achieved by using a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes of varying stability, which results in different elution times.

Q3: Which type of HPLC column is most effective for separating α-PHP positional isomers?

A3: While standard C18 columns are a common starting point, they often provide insufficient selectivity for positional isomers with similar hydrophobicity. Columns with alternative selectivities are highly recommended. For aromatic positional isomers like α-PHP and α-PiHP, stationary phases that facilitate π-π interactions are particularly effective. A biphenyl (B1667301) phase has been shown to provide superior selectivity for this separation.

Q4: What kind of column is required to separate the enantiomers of α-PHP?

A4: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely regarded as the most effective and versatile for the enantioseparation of a broad range of compounds, including synthetic cathinones. These columns can be used in various modes, including normal-phase, reversed-phase, and polar organic mode.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of α-PHP isomers in a question-and-answer format.

Problem 1: Poor or no resolution between α-PHP and α-PiHP (Positional Isomers).

  • Question: I am injecting a mixture of α-PHP and α-PiHP, but I am seeing only one peak or two poorly resolved peaks. What should I do?

  • Answer: This is a common challenge due to the structural similarity of the isomers. A systematic approach to optimizing your method is required.

    • Initial Check: Confirm that your column is appropriate. A standard C18 column may not be sufficient.

    • Solution 1: Change Stationary Phase: The key to this separation is exploiting alternative retention mechanisms.

      • Recommendation: Switch to a biphenyl stationary phase. The biphenyl ligand enhances π-π interactions, which are particularly effective for separating aromatic isomers.[1] Phenyl or pentafluorophenyl (PFP) columns can also offer improved selectivity compared to C18.

    • Solution 2: Optimize Mobile Phase:

      • Switch Organic Modifier: If you are using acetonitrile (B52724), try methanol, or vice-versa. Methanol can enhance π-π interactions on a biphenyl column, further improving selectivity.[1]

      • Adjust Solvent Strength: Fine-tune the ratio of your organic solvent to the aqueous phase. A lower percentage of organic solvent will increase retention times and may improve resolution, but will also broaden peaks.

      • Modify pH: Since cathinones are basic compounds, the pH of the mobile phase can significantly affect retention and peak shape. Using a buffer at a pH 2-3 units below the analyte's pKa can improve results. An acidic mobile phase, such as 0.1% formic acid in water and methanol, is often effective.[1]

    • Solution 3: Adjust Temperature: Lowering the column temperature can sometimes increase selectivity, but it will also increase backpressure. Experiment with temperatures in the range of 25-40°C.

Problem 2: Co-elution of (R)- and (S)-α-PHP Enantiomers.

  • Question: I am using a chiral column, but the enantiomers of α-PHP are not separating. How can I achieve resolution?

  • Answer: Enantioselective separation is highly specific and depends on the precise interactions between the analyte, the chiral stationary phase (CSP), and the mobile phase.

    • Initial Check: Ensure you are using a suitable CSP. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a good starting point for cathinone (B1664624) enantioseparation.

    • Solution 1: Screen Different CSPs: Not all chiral columns work for all compounds. If one type of polysaccharide CSP (e.g., amylose-based) is not effective, try another (e.g., cellulose-based).

    • Solution 2: Optimize Mobile Phase (Crucial for Chiral Separations):

      • Mode of Operation: The choice of mobile phase system is critical.

        • Normal-Phase (NP): Often provides the best selectivity for chiral separations. Typical mobile phases consist of a nonpolar solvent like n-hexane or n-heptane with a small amount of a polar modifier (the alcohol), such as isopropanol (B130326) or ethanol.

        • Reversed-Phase (RP): Can be effective and is compatible with mass spectrometry. Mobile phases are typically mixtures of water (with a buffer) and acetonitrile or methanol.

      • Alcohol Modifier (in NP): The choice and concentration of the alcohol modifier can dramatically affect enantioselectivity. Screen different alcohols (isopropanol, ethanol) and vary their concentration (e.g., from 5% to 20%).

      • Additives: For basic compounds like α-PHP, adding a small amount of a basic additive to the mobile phase in normal-phase mode can significantly improve peak shape and resolution.

    • Solution 3: Adjust Flow Rate and Temperature:

      • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but will lengthen the analysis time.

      • Temperature: Temperature can have a significant and unpredictable effect on chiral separations. It is an important parameter to screen. Test a range from 15°C to 40°C.

Problem 3: Poor Peak Shape (Tailing or Fronting).

  • Question: My peaks for α-PHP isomers are tailing significantly. What is the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like α-PHP is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the column.

    • Solution 1: Use a Base-Deactivated Column: Modern HPLC columns are often end-capped to minimize silanol interactions. Ensure you are using a high-quality, base-deactivated column.

    • Solution 2: Mobile Phase Additives:

      • Reversed-Phase: Add a competing base like 0.1% triethylamine (TEA) to the mobile phase to mask the active silanol sites.

      • Normal-Phase: As mentioned for chiral separations, adding 0.1% DEA or TEA is very effective at reducing peak tailing for basic analytes.

    • Solution 3: Adjust pH: In reversed-phase mode, ensure the mobile phase pH is appropriate for your analyte. Operating at a low pH (e.g., pH 2-3) will ensure the basic analyte is fully protonated and can help improve peak shape.

    • Solution 4: Check for Column Contamination or Degradation: If the problem persists, your column may be contaminated or have reached the end of its lifespan. Try flushing the column according to the manufacturer's instructions or replace it.

Problem 4: Retention Time Drifting.

  • Question: The retention times for my α-PHP isomers are inconsistent between injections. What could be the issue?

  • Answer: Drifting retention times can indicate a lack of system equilibration, changes in mobile phase composition, or column temperature fluctuations.

    • Solution 1: Ensure Proper Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence of injections. For gradient methods, ensure an adequate re-equilibration time is included at the end of each run. For chiral separations, equilibration can sometimes take longer.

    • Solution 2: Check Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and accurately for each batch. If using a buffer, make sure it is fully dissolved. Evaporation of the more volatile solvent component can change the composition over time; prepare fresh mobile phase daily.

    • Solution 3: Control Column Temperature: Use a column oven to maintain a constant and consistent temperature. Fluctuations in ambient temperature can cause significant shifts in retention times.

    • Solution 4: Check for Leaks: Inspect the HPLC system for any leaks, as this can affect the flow rate and pressure, leading to unstable retention times.

Experimental Protocols

Method 1: Separation of Positional Isomers α-PHP and α-PiHP

This method is designed for the isocratic separation of the positional isomers α-PHP and α-PiHP using a biphenyl stationary phase, which provides enhanced selectivity through π-π interactions.[1]

  • Sample Preparation:

    • Prepare a stock solution of α-PHP and α-PiHP standards at 1 mg/mL in methanol.

    • Create a working standard of 100 ng/mL by diluting the stock solution with the initial mobile phase A (0.1% formic acid in H₂O).

    • Prepare unknown samples by dissolving them in the mobile phase A to an expected concentration within the calibration range.

  • HPLC-MS/MS System and Conditions:

    • Column: Raptor Biphenyl (50 x 2.1 mm, 2.7 µm)

    • Mobile Phase A: 0.1% formic acid in H₂O

    • Mobile Phase B: 0.1% formic acid in Methanol

    • Gradient: Isocratic at 26% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 3 µL

    • Detector: Mass Spectrometer (MS)

      • Ion Mode: Positive

      • Precursor Ion: m/z 246.00

      • Product Ions: m/z 91.20, 140.15

Method 2: Example Protocol for Enantioselective Separation of α-PHP

This protocol provides a starting point for developing a method for the enantioseparation of α-PHP using a polysaccharide-based chiral stationary phase in normal-phase mode. Optimization will likely be required.

  • Sample Preparation:

    • Prepare a stock solution of racemic α-PHP at 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-UV System and Conditions:

    • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.

    • Mobile Phase: n-Heptane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

  • Method Development and Optimization:

    • Equilibrate: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Initial Injection: Inject the racemic α-PHP standard.

    • Optimization:

      • If no separation is observed, systematically vary the ratio of n-heptane to isopropanol (e.g., 95:5, 85:15, 80:20).

      • If peak shape is poor (e.g., tailing), ensure the DEA concentration is sufficient.

      • If resolution is partial, try lowering the flow rate (e.g., to 0.8 mL/min) or adjusting the temperature.

      • If no separation is achieved, screen other polysaccharide-based CSPs (e.g., CHIRALPAK AS-H, CHIRALCEL OD-H) and other alcohol modifiers (e.g., ethanol).

Data Presentation

Table 1: Quantitative Data for Positional Isomer Separation (Method 1)

Analyte Retention Time (min) Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
α-PiHP 2.75 246.00 91.20 140.15
α-PHP 3.07 246.00 91.20 140.15

Data from Restek, 2023.[1]

Table 2: Example Starting Conditions for Enantiomer Separation (Method 2)

Parameter Condition
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Heptane / Isopropanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 254 nm

These are typical starting conditions for cathinone enantioseparation and require optimization for α-PHP.

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_solution Troubleshooting Steps Start Chromatographic Problem Observed Poor_Res Poor Resolution / Co-elution Start->Poor_Res Bad_Peak_Shape Peak Tailing / Fronting Start->Bad_Peak_Shape Drifting_RT Retention Time Instability Start->Drifting_RT Check_Column Is Column Choice Appropriate? (e.g., Biphenyl for Positional, CSP for Enantiomers) Poor_Res->Check_Column Primary Cause Optimize_MP Optimize Mobile Phase (Solvent, Strength, pH, Additives) Bad_Peak_Shape->Optimize_MP Adjust pH/Additives System_Check System & Prep Check (Equilibration, Leaks, Sample Prep) Drifting_RT->System_Check Check for instability Check_Column->Optimize_MP If column is suitable End Problem Resolved Check_Column->End Column change resolves issue Optimize_Conditions Adjust Physical Conditions (Temp, Flow Rate) Optimize_MP->Optimize_Conditions Fine-tuning Optimize_MP->End Optimize_Conditions->End System_Check->Optimize_Conditions Control Temp/Flow System_Check->End

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Enantiomer_Method_Dev cluster_setup Initial Setup cluster_screening Parameter Screening & Optimization cluster_finalize Finalization Start Goal: Separate α-PHP Enantiomers Select_CSP Select Polysaccharide CSP (e.g., Amylose-based) Start->Select_CSP Select_Mode Select Elution Mode (Start with Normal Phase) Select_CSP->Select_Mode Screen_MP Screen Mobile Phase (n-Heptane/Alcohol + 0.1% DEA) Select_Mode->Screen_MP Vary_Alcohol Vary Alcohol Type & % Screen_MP->Vary_Alcohol Adjust_Temp Adjust Temperature Vary_Alcohol->Adjust_Temp Check_Res Resolution Achieved? Adjust_Temp->Check_Res Check_Res->Select_CSP No, Try new CSP/Mode Optimize_Flow Optimize Flow Rate Check_Res->Optimize_Flow Yes Validate Validate Method Optimize_Flow->Validate

References

Technical Support Center: a-PHP Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-Pyrrolidinohexiophenone (a-PHP) mass spectrometry. Our goal is to help you improve the signal-to-noise ratio (S/N) and obtain high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal-to-noise ratio in a-PHP mass spectrometry?

A low S/N ratio in a-PHP analysis can stem from several factors, including:

  • Inefficient Ionization: a-PHP, like other synthetic cathinones, requires optimal ionization conditions to produce a strong signal.

  • Matrix Effects: Components in the sample matrix (e.g., blood, urine) can suppress or enhance the ionization of a-PHP, leading to inconsistent and poor signal.[1]

  • Suboptimal Sample Preparation: Inefficient extraction of a-PHP from the sample matrix or the presence of contaminants can significantly impact signal intensity.

  • Instrumental Issues: An uncalibrated or poorly maintained mass spectrometer can be a major source of noise and low sensitivity.

Q2: What are the key chemical properties of a-PHP to consider for mass spectrometry analysis?

Understanding the chemical properties of a-PHP is crucial for method development. Key properties include:

  • Molecular Weight: 245.36 g/mol

  • Chemical Formula: C₁₆H₂₃NO

  • Structure: Consists of a hexanal (B45976) chain attached to a phenyl ring and a pyrrolidine (B122466) ring.

  • Stability: Synthetic cathinones can be unstable, with their stability being dependent on temperature and the pH of the matrix. Tertiary amines like the pyrrolidinyl group in a-PHP are generally more stable than their secondary amine counterparts.[2]

Q3: What are the expected major fragment ions for a-PHP in tandem mass spectrometry (MS/MS)?

The fragmentation of a-PHP is crucial for its identification and quantification. Key fragment ions are produced through cleavage at the alpha carbons relative to the carbonyl and pyrrolidinyl groups.[3] The primary fragmentation pathways involve the loss of the pyrrolidine ring.[4] For a-PHP, the following fragment ions are characteristic:

  • m/z 140.1432

  • m/z 105.0334

  • m/z 91.0542 (tropylium ion)[3][4]

  • m/z 84.0808 (pyridinium ion)[3]

Troubleshooting Guides

This section provides a step-by-step approach to resolving common issues encountered during a-PHP mass spectrometry analysis.

Issue 1: Low or No a-PHP Signal

LowSignalTroubleshooting start Low/No a-PHP Signal check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_instrument Verify Instrument Performance start->check_instrument check_method Evaluate MS Method Parameters start->check_method

Issue 2: High Background Noise

HighNoiseTroubleshooting start High Background Noise check_solvents Check Solvents and Mobile Phases start->check_solvents check_lc_system Inspect LC System start->check_lc_system check_ms_system Inspect MS System start->check_ms_system

Data on a-PHP Analysis

ParameterMethodMatrixResultCitation
Extraction Efficiency Solid Phase Extraction (SPE) followed by GC-MSBlood>73% for several synthetic cathinones[5]
Limit of Detection (LOD) SPE-GC-MSBlood5 ng/mL for several synthetic cathinones[5]
Lower Limit of Quantification (LLOQ) SPE-GC-MSBlood10 ng/mL for several synthetic cathinones[5]
Extraction Efficiency SPE-LC-Q/TOF-MSUrine84-104% for various synthetic cathinones[6]
Extraction Efficiency SPE-LC-Q/TOF-MSBlood81-93% for various synthetic cathinones[6]
Limit of Quantification (LOQ) SPE-LC-Q/TOF-MSBlood & Urine0.25-5 ng/mL for various synthetic cathinones[6]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) of a-PHP from Blood

This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.

  • Sample Pre-treatment:

    • To 1 mL of whole blood, add an appropriate internal standard (e.g., a-PHP-d5).

    • Vortex mix for 30 seconds.

    • Add 2 mL of acetonitrile (B52724) to precipitate proteins.

    • Vortex mix for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M acetate (B1210297) buffer (pH 6).

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M acetate buffer (pH 6).

    • Wash the cartridge with 2 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Visualizations

a-PHP Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of a-PHP in positive ion mode mass spectrometry.

aPHP_Fragmentation M_H a-PHP [M+H]⁺ m/z 246.18 frag1 m/z 140.14 M_H->frag1 - C₇H₅O frag2 m/z 105.03 M_H->frag2 - C₄H₉N frag4 Pyridinium ion m/z 84.08 M_H->frag4 - C₉H₁₀O frag3 Tropylium ion m/z 91.05 frag2->frag3 - CH₂

References

Technical Support Center: Troubleshooting Chemical Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during chemical synthesis and purification. The following information is intended for a professional audience conducting legitimate scientific research.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields are a frequent issue in organic synthesis and can arise from multiple factors. A systematic approach is necessary to diagnose the problem. Key areas to investigate include the quality of starting materials, reaction conditions, and the efficiency of your work-up and purification procedures.[1] Potential causes include impure or degraded reagents, incorrect reaction temperature or time, and product loss during extraction or chromatography.[1]

Q2: The reaction doesn't seem to be proceeding to completion. How can I troubleshoot this?

If a reaction stalls, several factors could be at play.[1] It's crucial to first verify that your reagents and catalysts have not deactivated.[1] Consider if an inhibitor is present in your starting materials or if the reaction is reversible and has reached equilibrium.[1] Monitoring the reaction from start to finish using techniques like Thin Layer Chromatography (TLC) can help pinpoint when the problem occurs.[2]

Q3: I'm observing the formation of multiple unexpected side products. What steps can I take to minimize them?

The formation of side products can often be attributed to the reaction conditions. Running the reaction at a high temperature or for an extended period can lead to over-reaction or degradation of the desired product.[1] Adjusting the pH or running the reaction at a lower temperature may prevent isomerization or other unwanted side reactions.[1] It is also important to ensure the correct order and rate of reagent addition.[2]

Q4: What are the most common issues encountered during product purification by column chromatography?

Common problems in column chromatography include poor separation of compounds and the product eluting with impurities. These issues often stem from an inappropriate solvent system or improper column packing.[1] Optimizing the solvent system with TLC beforehand and ensuring the column is packed correctly to prevent channeling are critical steps.[1]

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" during recrystallization can occur if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated.[1] Using a lower-boiling point solvent or adding a seed crystal of the pure compound can help induce proper crystallization.[1]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Reaction Yields

This guide provides a structured approach to identifying and addressing the root causes of low product yields.

Step 1: Verify Reagent and Solvent Quality

  • Purity: Ensure the purity of your starting materials and reagents. Consider re-purifying reagents if necessary through distillation or recrystallization.[1]

  • Activity: Confirm the activity of any catalysts or reagents that may degrade over time.[1]

  • Water/Air Sensitivity: For sensitive reactions, use anhydrous solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon).[1]

Step 2: Optimize Reaction Conditions

  • Temperature: Vary the temperature by ±10-20 °C from the literature procedure to find the optimal condition.[1]

  • Concentration: Adjust the concentration of reactants, typically within the 0.1 M to 2.0 M range.[1]

  • Stoichiometry: Try using a slight excess (1.1-1.5 equivalents) of one of the reactants.[1]

  • Reaction Time: Monitor the reaction progress using TLC or GC-MS to determine the point of maximum product formation before significant decomposition occurs.[1]

Step 3: Evaluate Work-up and Purification Procedures

  • Extraction: Adjust the pH during aqueous work-up to ensure your product is in the organic layer.

  • Chromatography: Optimize the solvent system and stationary phase to minimize product loss during purification.[1]

Guide 2: Troubleshooting Common Purification Challenges

This guide addresses frequent issues encountered during the purification of synthesized compounds.

Problem Potential Cause Suggested Solution
Poor Separation in Column Chromatography Inappropriate solvent system or improper column packing.Optimize the solvent system using TLC. Ensure the column is packed carefully to avoid air bubbles and channels.[1]
Product "Oiling Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated.Select a solvent with a lower boiling point. Add a seed crystal to initiate crystallization.[1]
Incomplete Removal of Impurities The chosen purification technique is not suitable for the specific impurities present.Consider an alternative purification method. For example, if recrystallization fails, attempt column chromatography or distillation.[3]
Product Decomposition During Purification The product may be unstable on the chromatography stationary phase (e.g., silica (B1680970) gel) or at the temperature used for distillation.Use a less acidic stationary phase like alumina, or consider vacuum distillation to lower the boiling point.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)

Purpose: To quickly assess the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[1]

Methodology:

  • Prepare a TLC chamber with a suitable solvent system.

  • Spot a small amount of the reaction mixture onto a TLC plate at different time intervals.

  • Also spot the starting material(s) for reference.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under a UV lamp and/or by staining.

  • Compare the spots of the reaction mixture with the starting material to determine if the reaction is complete.

Protocol 2: Purification by Flash Column Chromatography

Purpose: To separate the desired product from unreacted starting materials, catalysts, and side products.

Methodology:

  • Select an appropriate solvent system based on prior TLC analysis.

  • Carefully pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the solvent.

  • Dissolve the crude product in a minimal amount of the solvent and load it onto the top of the column.

  • Elute the column with the solvent system, applying pressure to increase the flow rate.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield start Low Yield Observed reagent_check Verify Reagent & Solvent Quality (Purity, Activity, Water Content) start->reagent_check condition_check Optimize Reaction Conditions (Temp, Conc, Time, Stoichiometry) reagent_check->condition_check Reagents OK monitor_reaction Monitor Reaction Progress (TLC, GC-MS, NMR) condition_check->monitor_reaction monitor_reaction->condition_check Reaction Stalled workup_check Evaluate Work-up & Purification (Extraction, Chromatography) monitor_reaction->workup_check Reaction Complete decomposition_check Check for Product Decomposition workup_check->decomposition_check Product Loss end Improved Yield workup_check->end No Significant Loss side_reactions Investigate Side Reactions side_reactions->condition_check Side Reactions Minimized decomposition_check->condition_check Decomposition Occurs decomposition_check->side_reactions No Decomposition

Caption: A logical workflow for troubleshooting low reaction yields.

Purification_Decision_Tree General Purification Strategy start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Consider Distillation (Simple, Fractional, or Vacuum) is_solid->distillation No (Liquid) is_pure_solid Is it pure? recrystallization->is_pure_solid is_pure_liquid Is it pure? distillation->is_pure_liquid chromatography Use Column Chromatography end Pure Product chromatography->end is_pure_solid->chromatography No is_pure_solid->end Yes is_pure_liquid->chromatography No is_pure_liquid->end Yes

Caption: A decision tree for selecting a primary purification technique.

References

Technical Support Center: GC-MS Analysis of α-PHP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address specific issues you may encounter during the GC-MS analysis of α-PHP and related synthetic cathinones, with a focus on minimizing column bleed to ensure data quality and instrument longevity.

Frequently Asked Questions (FAQs)

Q1: What is column bleed and why is it a significant problem in the analysis of α-PHP?

A1: Column bleed is the natural degradation of the stationary phase within a GC column.[1][2] As the column is heated, small amounts of the stationary phase break down and elute, creating a background signal.[1] This manifests as a rising baseline in your chromatogram, particularly at higher temperatures.[1][3] For sensitive analyses like that of α-PHP, high column bleed can increase baseline noise, reduce the signal-to-noise ratio, obscure low-level peaks, and interfere with mass spectral identification, ultimately compromising the accuracy and reproducibility of your results.[3][4]

Q2: How is column bleed different from septum bleed or other sources of contamination?

A2: True column bleed is characterized by a gradual, temperature-dependent rise in the baseline.[1] In contrast, discrete, individual "ghost peaks" that appear in blank runs are often due to contamination from other sources.[3][5] Septum bleed, a common issue, occurs when volatile compounds are released from the injector septum at high temperatures, often appearing as consistent, extraneous peaks.[6][7] Contamination can also originate from dirty inlet liners, contaminated carrier gas, or non-volatile residues from previous injections.[3][8]

Q3: What role does the carrier gas play in column bleed?

A3: The purity of the carrier gas is critical for minimizing column bleed.[4][9] The presence of oxygen or moisture in the carrier gas is a primary cause of stationary phase degradation, as it leads to oxidation and hydrolysis of the polymer backbone, especially at elevated temperatures.[2][10][11] This damage is often irreversible and significantly shortens the column's lifespan.[10] It is essential to use high-purity gas (99.9995% or higher) and to install and regularly maintain high-quality oxygen, moisture, and hydrocarbon traps.[9][12][13]

Q4: How does my choice of GC column affect bleed?

A4: The choice of column has a direct impact on the level of bleed. Columns with thicker stationary phase films will naturally exhibit higher bleed because there is more phase material present.[1][3] For mass spectrometry applications, it is crucial to select a column specifically designated as "low-bleed" or "MS-certified."[4] These columns use more thermally stable stationary phases that are designed to resist degradation at higher temperatures.[4]

Q5: Can the sample preparation method for α-PHP influence column bleed?

A5: Yes. Injecting "dirty" or complex samples without adequate cleanup can introduce non-volatile residues onto the column.[1] These residues can interact with the stationary phase, accelerating its degradation and contributing to bleed.[2][4] For α-PHP analysis in biological matrices, employing a robust sample preparation technique like Solid-Phase Extraction (SPE) is recommended to remove interfering substances before injection.[14][15]

Troubleshooting Guide: High Column Bleed

This guide provides a systematic approach to diagnosing and resolving issues with high column bleed during your GC-MS analysis.

Symptom Potential Cause Troubleshooting Steps & Solutions
Gradually Rising Baseline with Temperature Normal Column Bleed 1. Verify Operating Temperature: Ensure the oven temperature program does not exceed the column's maximum isothermal temperature limit.[1] Operate at least 20-30°C below this limit where possible.[3] 2. Choose a Low-Bleed Column: If bleed is still too high for your sensitivity requirements, switch to a low-bleed (MS-certified) column.[4]
Excessive Baseline Noise at High Temperatures Oxygen Damage 1. Perform a Leak Check: Use an electronic leak detector to check all fittings, especially the injector septum nut and column connections.[1][16] Leaks are a common source of oxygen contamination.[2] 2. Verify Gas Purity: Ensure high-purity carrier gas is being used. 3. Check Gas Traps: Verify that oxygen and moisture traps are installed and have not expired. Replace them as part of regular maintenance.[9][11]
Sharp, Consistent "Ghost Peaks" in Blank Runs Septum Bleed or Contamination 1. Replace the Septum: Use a high-quality, pre-conditioned, low-bleed septum. Replace it regularly, as overuse can lead to coring and particle deposition in the liner.[5][6] 2. Clean/Replace the Inlet Liner: Remove and inspect the inlet liner for septum particles or discoloration. Clean or replace it as needed.[3] 3. Check Septum Purge Flow: Ensure the septum purge flow is on and set correctly as per the instrument manufacturer's recommendation to vent septum off-gassing.[5]
Sudden Increase in Bleed After Column Change Improper Column Installation/Conditioning 1. Re-install Column: Ensure the column ends are cut cleanly and squarely.[17] Verify the correct installation depth in both the injector and MS transfer line.[18] 2. Condition the Column: A new column must be properly conditioned to remove volatile manufacturing residues and stabilize the stationary phase. Follow the detailed protocol below.[4][17]

Quantitative Data Summary

The level of column bleed is highly dependent on the column's stationary phase, film thickness, and operating temperature. The table below provides an illustrative comparison of expected bleed levels. Note that specific values will vary by manufacturer and column age.

Column Type Film Thickness (µm) Temperature (°C) Typical Bleed Level (pA at FID / MS Ion Abundance)
Standard Non-Polar (e.g., 5% Phenyl)0.25250Low-Moderate
Standard Non-Polar (e.g., 5% Phenyl)0.50300Moderate-High
Low-Bleed MS Certified (e.g., DB-5ms)0.25320Low
Low-Bleed MS Certified (e.g., DB-5ms)0.25350Moderate (near upper limit)
Standard WAX (Polar)0.25250High

Data is illustrative and compiled from general principles discussed in technical literature.[3][10]

Experimental Protocols

Protocol 1: GC Column Conditioning for Minimized Bleed

Proper conditioning is essential to achieve a stable, low-bleed baseline for a new GC column.

  • Preparation: Before installation, ensure all GC heated zones are cool. Handle the new column carefully, avoiding contact with bare hands.[6]

  • Injector Installation:

    • Slide the column nut and the correct ferrule onto the column, about 15-20 cm from the end.[17]

    • Using a ceramic scoring wafer, make a clean, square cut at the column end to remove any potential ferrule fragments.[17]

    • Insert the column into the injector to the depth specified in your instrument's manual and tighten the fitting.

  • Oxygen Purge: Turn on the carrier gas flow. Allow the high-purity gas to purge the column for 15-30 minutes at ambient oven temperature.[17][19] Do not heat the column during this step. This critical step removes oxygen from the system, preventing damage to the stationary phase.[10][19] The detector end of the column should not be connected to the detector at this stage.

  • Thermal Conditioning Program:

    • Set the initial oven temperature to 40°C.

    • Program a temperature ramp of 10°C/minute to a final conditioning temperature. This temperature should be ~20°C above the highest temperature of your analytical method, but must not exceed the column's maximum isothermal temperature limit.[17][20]

    • Hold this temperature for 1-2 hours for thin-film columns or until a stable baseline is observed. Thicker film columns may require longer conditioning.[16][21]

  • Cooldown and Detector Connection:

    • Cool the oven back down to a low temperature (e.g., 40°C).

    • Turn off the oven and carrier gas flow.

    • Install the detector end of the column into the MS transfer line, again ensuring a clean cut and proper installation depth.

    • Re-establish carrier gas flow and perform a leak check.

    • The system is now ready for analysis.

Protocol 2: Injector Maintenance for Bleed Reduction

Regular injector maintenance prevents contamination that is often mistaken for column bleed.

  • Cooldown: Cool the injector and oven to a safe temperature. Turn off carrier gas flow.

  • Septum Replacement:

    • Unscrew the septum nut.

    • Remove the old septum using clean forceps. Avoid touching the new septum with bare hands to prevent contamination.[6]

    • Install the new, high-quality septum and retighten the nut. Do not overtighten, as this can cause coring and leaks.[6]

  • Liner Replacement:

    • With the septum nut removed, unscrew the main injector nut.

    • Carefully remove the hot inlet liner using liner removal tools or forceps.

    • Inspect the liner for septum particles, sample residue, or discoloration.

    • Replace with a new or cleaned liner and a new O-ring.

  • Reassembly and Leak Check:

    • Reassemble the injector.

    • Restore carrier gas flow and heat the injector to its setpoint.

    • Perform a thorough leak check around all fittings using an electronic leak detector.

Visualizations

Caption: Troubleshooting workflow for high column bleed in GC-MS.

FactorsContributingToColumnBleed cluster_causes Primary Causes Bleed High Column Bleed (Rising Baseline, Noise) Degradation Stationary Phase Degradation Degradation->Bleed results in Oxygen Oxygen / Moisture (Leaks, Impure Gas) Oxygen->Degradation causes oxidative damage Temp Excessive Temperature (Above Column Limit) Temp->Degradation accelerates thermal breakdown Contaminants Contaminants (Sample Residue, Septum Particles) Contaminants->Degradation causes chemical damage Column Column Characteristics (Age, Thick Film, Phase Type) Column->Degradation influences rate

Caption: Key factors contributing to stationary phase degradation and column bleed.

References

Technical Support Center: a-PHP Sample Preparation for Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation of alpha-Pyrrolidinohexanophenone (a-PHP) for forensic toxicology analysis. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation of biological samples for a-PHP analysis.

Issue 1: Low Analyte Recovery during Solid-Phase Extraction (SPE)

Potential Cause Troubleshooting Step
Improper Cartridge Conditioning: The sorbent is not properly solvated, leading to inconsistent interactions with the sample.Ensure the cartridge is conditioned with an appropriate solvent (e.g., methanol) followed by an equilibration step with a solvent similar in composition to the sample matrix. Do not let the sorbent bed dry out between steps.[1]
Incorrect Sample pH: The pH of the sample may not be optimal for the retention of a-PHP on the SPE sorbent.Adjust the sample pH to ensure a-PHP is in a charged state for ion-exchange mechanisms or a neutral state for reversed-phase mechanisms. For cathinones, acidic conditions generally improve stability.[2]
Inappropriate Wash Solvent: The wash solvent may be too strong, causing premature elution of a-PHP.Use a weaker wash solvent that is strong enough to remove interferences but not the analyte of interest.
Insufficient Elution Solvent Volume or Strength: The elution solvent may not be strong enough or used in sufficient volume to completely elute a-PHP from the sorbent.Increase the volume or the elution strength of the solvent. For a-PHP, a mixture of a volatile organic solvent with a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) is often effective.
Sample Overload: The amount of sample or analyte loaded onto the SPE cartridge exceeds its capacity.Reduce the sample volume or use a higher capacity SPE cartridge.[3]

Issue 2: High Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS Analysis

Potential Cause Troubleshooting Step
Co-elution of Matrix Components: Endogenous compounds from the biological matrix (e.g., phospholipids, salts) elute at the same time as a-PHP, interfering with its ionization.Optimize the chromatographic method to improve the separation of a-PHP from matrix components. This can include adjusting the gradient, changing the column chemistry, or using a guard column.
Insufficient Sample Cleanup: The sample preparation method does not adequately remove matrix interferences.Employ a more rigorous sample preparation technique. Solid-phase extraction is generally more effective at removing matrix components than simple "dilute and shoot" methods.[4] Consider using a mixed-mode SPE sorbent for enhanced selectivity.
Inappropriate Ionization Source Settings: The settings of the mass spectrometer's ion source are not optimized for a-PHP in the presence of the sample matrix.Optimize ion source parameters such as spray voltage, gas flows, and temperature to maximize the a-PHP signal and minimize the influence of the matrix.
Use of an Inappropriate Internal Standard: The internal standard does not adequately compensate for matrix effects.Use a stable isotope-labeled internal standard (e.g., a-PHP-d7) which will behave chromatographically and ionize similarly to the analyte, thus providing better compensation for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for biological samples containing a-PHP?

A1: Synthetic cathinones, including a-PHP, can be unstable in biological matrices.[5] For optimal stability, it is recommended to store samples at low temperatures, preferably frozen (-20°C or lower).[2][6] The pH of the sample can also impact stability, with acidic conditions generally being more favorable.[2][7] It is crucial to minimize freeze-thaw cycles.[2]

Q2: Which biological matrix is most suitable for detecting recent a-PHP use?

A2: For detecting recent drug use, blood or oral fluid are the preferred matrices as they provide information on the parent drug concentration at the time of collection. Urine is also a valuable matrix as it can have a longer detection window and often contains higher concentrations of the drug and its metabolites.

Q3: Can I use a "dilute and shoot" method for a-PHP analysis?

A3: While "dilute and shoot" is a simple and fast method, it is generally not recommended for quantitative analysis of a-PHP in complex biological matrices like blood or urine due to the high potential for significant matrix effects, which can lead to inaccurate results.[4] More extensive sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are preferred to ensure cleaner extracts and more reliable quantification.

Q4: What are the key validation parameters to consider for an a-PHP analytical method?

A4: According to forensic toxicology guidelines, key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intraday and interday), accuracy (bias), recovery, selectivity, and stability.

Quantitative Data Summary

The following table summarizes the validation data from a published GC-MS-EI method for the determination of a-PHP in blood.

ParameterResult
Linearity Range 10 - 1000 ng/mL
Coefficient of Determination (r²) > 0.999
Limit of Detection (LOD) 5 ng/mL
Limit of Quantitation (LOQ) 10 ng/mL
Intraday Precision (CV%) < 17.7%
Intermediate Precision (CV%) < 17.7%
Bias (%) < 11.6%
Extraction Efficiency 98.5% - 103.3%

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction of a-PHP from Blood

This protocol is based on a validated method for the determination of a-PHP in blood samples.

Materials:

  • Mixed-mode solid-phase extraction (SPE) cartridges

  • Methanol (B129727) (for conditioning)

  • Deionized water (for equilibration)

  • Phosphate (B84403) buffer (pH 6)

  • Blood sample

  • Internal Standard (e.g., cocaine-d3)

  • Wash solvent (e.g., deionized water, diluted acetic acid)

  • Elution solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide (B78521) mixture)

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment: To 500 µL of whole blood, add the internal standard.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of phosphate buffer (pH 6).

  • Sample Loading: Load the pre-treated blood sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of diluted acetic acid. Dry the cartridge thoroughly under vacuum.

  • Elution: Elute the analyte with 3 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.

a-PHP Sample Preparation Workflow

aPHP_Workflow cluster_pre_extraction Pre-Extraction cluster_extraction Solid-Phase Extraction (SPE) cluster_post_extraction Post-Extraction & Analysis Sample Sample Receipt (Blood/Urine) Storage Sample Storage (-20°C or below) Sample->Storage Aliquoting Aliquoting & Internal Standard Spiking Storage->Aliquoting Conditioning Cartridge Conditioning (e.g., Methanol) Aliquoting->Conditioning Equilibration Cartridge Equilibration (e.g., Buffer) Conditioning->Equilibration Loading Sample Loading Equilibration->Loading Washing Washing (Remove Interferences) Loading->Washing Elution Analyte Elution Washing->Elution Evaporation Solvent Evaporation (under Nitrogen) Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Reconstitution->Analysis

Caption: Workflow for a-PHP sample preparation using solid-phase extraction.

References

Technical Support Center: Stability of a-PHP Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of α-Pyrrolidinohexiophenone (a-PHP) analytical standards for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a-PHP analytical standards?

A1: For long-term stability, a-PHP analytical standards should be stored in a freezer at -20°C or below.[1] When stored in a freezer, synthetic cathinones like a-PHP have shown the greatest stability.[1] For short-term storage, refrigeration at 4°C is acceptable, though some degradation may occur over time, particularly in methanol (B129727) solutions.[1] Room temperature storage is not recommended as it can lead to significant degradation.[1]

Q2: Which solvent is best for preparing a-PHP standard solutions?

A2: Acetonitrile (B52724) (ACN) is generally recommended over methanol (MeOH) for preparing working solutions of pyrrolidine-type synthetic cathinones. Studies on the closely related compound α-PVP have shown significantly better stability in acetonitrile compared to methanol, especially at refrigerated and room temperatures.[1]

Q3: How long can I expect my a-PHP standard solution to be stable?

A3: The stability of your a-PHP solution depends on the solvent and storage temperature. Based on data for the structurally similar compound a-PVP, solutions in acetonitrile stored at -20°C are expected to be stable for at least 30 days with minimal degradation.[1] In contrast, solutions in methanol may show degradation even when stored in a refrigerator.[1] It is crucial to monitor the concentration of your standards regularly.

Q4: What are the potential degradation products of a-PHP?

A4: The degradation of a-PHP can occur through several pathways, primarily involving the β-keto group and the pyrrolidine (B122466) ring. Common metabolic and likely degradation pathways include the reduction of the keto group to form an alcohol (dihydro-a-PHP), oxidation of the pyrrolidine ring, and cleavage of the pyrrolidine ring.[2]

Q5: I am seeing unexpected peaks in my chromatogram when analyzing a-PHP. What could be the cause?

A5: Unexpected peaks could be due to the degradation of the a-PHP standard. This is more likely if the standard solution was stored at room temperature or for an extended period in a refrigerator, especially if prepared in methanol.[1] Other potential causes include contamination of the solvent, sample matrix effects, or issues with the analytical system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Decreasing peak area of a-PHP over time in QC samples. Degradation of the analytical standard.1. Prepare fresh standards from a stock solution stored at -20°C. 2. If using methanol, consider switching to acetonitrile for working solutions. 3. Verify the storage temperature of your refrigerator or freezer.
Appearance of new, unidentified peaks in chromatograms. Formation of degradation products.1. Refer to literature on a-PHP metabolites and degradation products for potential identification.[2] 2. Perform forced degradation studies to confirm the identity of degradants. 3. Ensure that the analytical method is capable of separating the parent compound from its degradation products.
Inconsistent analytical results between different batches of standards. Improper storage or handling of one or more batches.1. Review the certificate of analysis for each standard batch. 2. Ensure consistent storage conditions for all standards. 3. Aliquot stock solutions to minimize freeze-thaw cycles.
Precipitation observed in the standard solution upon thawing. Poor solubility at low temperatures or solvent evaporation.1. Allow the solution to equilibrate to room temperature and sonicate briefly to redissolve the analyte. 2. Ensure vials are tightly sealed to prevent solvent evaporation.

Quantitative Data on Stability

While specific quantitative stability data for a-PHP in analytical standards is limited, the following tables summarize the stability of the closely related compound, α-PVP (alpha-pyrrolidinopentiophenone), which can serve as a valuable proxy due to its structural similarity.

Table 1: Stability of a-PVP (1 mg/L) in Methanol

Storage TemperatureDay 3Day 7Day 14Day 30
20°C (Room Temp) DegradedDegradedDegradedDegraded
4°C (Refrigerator) DegradedDegradedDegradedDegraded
-20°C (Freezer) StableStableStableStable
(Data extrapolated from a study by Nisbet et al. (2020) on selected cathinones. "Degraded" indicates a statistically significant loss of analyte.)[1]

Table 2: Stability of a-PVP (1 mg/L) in Acetonitrile

Storage TemperatureDay 3Day 7Day 14Day 30
20°C (Room Temp) StableStableStableStable
4°C (Refrigerator) StableStableStableStable
-20°C (Freezer) StableStableStableStable
(Data extrapolated from a study by Nisbet et al. (2020) on selected cathinones.)[1]

Experimental Protocols

Protocol 1: Preparation and Storage of a-PHP Analytical Standard Solutions

  • Stock Solution Preparation:

    • Accurately weigh a known amount of a-PHP reference standard.

    • Dissolve the standard in acetonitrile to a final concentration of 1 mg/mL.

    • Use amber glass vials with PTFE-lined caps (B75204) to minimize light exposure and solvent evaporation.

    • Store the stock solution at -20°C or below.

  • Working Solution Preparation:

    • On the day of analysis, allow the stock solution to equilibrate to room temperature.

    • Prepare working solutions by diluting the stock solution with acetonitrile to the desired concentration range.

    • If not used immediately, store working solutions at 4°C for short-term use (up to 24 hours) or at -20°C for longer periods.

Protocol 2: Stability Testing of a-PHP Solutions

  • Sample Preparation:

    • Prepare replicate solutions of a-PHP in both methanol and acetonitrile at a known concentration (e.g., 1 µg/mL).

    • Aliquot the solutions into amber glass vials.

    • Store the vials at different temperature conditions: -20°C, 4°C, and room temperature (approximately 20-25°C).

  • Analysis:

    • Analyze a set of samples at time zero (T=0) to establish the initial concentration.

    • At specified time points (e.g., 3, 7, 14, 30 days), retrieve samples from each storage condition.

    • Allow samples to equilibrate to room temperature before analysis.

    • Analyze the samples using a validated chromatographic method (e.g., LC-MS/MS or GC-MS).

  • Data Evaluation:

    • Calculate the percentage of a-PHP remaining at each time point relative to the T=0 concentration.

    • A significant decrease in concentration (e.g., >10%) indicates degradation.

Visualizations

experimental_workflow Experimental Workflow for a-PHP Stability Testing prep Prepare a-PHP solutions in Methanol & Acetonitrile aliquot Aliquot samples into vials prep->aliquot storage Store at different temperatures (-20°C, 4°C, Room Temp) aliquot->storage analysis_t0 Analyze at Time 0 aliquot->analysis_t0 analysis_tx Analyze at scheduled time points (e.g., Day 3, 7, 14, 30) storage->analysis_tx data_eval Evaluate data and calculate degradation analysis_t0->data_eval analysis_tx->data_eval

Caption: Workflow for assessing a-PHP stability.

logical_relationship Factors Influencing a-PHP Stability stability a-PHP Stability temperature Temperature temperature->stability Lower is better solvent Solvent solvent->stability ACN > MeOH time Storage Time time->stability Shorter is better light Light Exposure light->stability Minimize exposure

Caption: Key factors affecting a-PHP stability.

References

Technical Support Center: Overcoming Poor Solubility of α-PHP in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of α-Pyrrolidinohexiophenone (α-PHP).

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of α-PHP?

The water solubility of α-PHP freebase at 25°C is reported to be 39.83 mg/L[1]. Its hydrochloride (HCl) salt form is expected to have higher aqueous solubility.

Q2: Why is my α-PHP not dissolving in water?

α-PHP is a lipophilic compound with low aqueous solubility. Direct dissolution in aqueous buffers, especially at neutral or alkaline pH, will likely result in poor solubility and potential precipitation. α-PHP is a basic compound and is more stable and soluble in acidic conditions.

Q3: Can I use organic solvents to dissolve α-PHP?

Yes, α-PHP is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). These are often used to prepare concentrated stock solutions which can then be diluted into aqueous buffers for experiments. However, the final concentration of the organic solvent in the aqueous medium should be kept low to avoid solvent-induced artifacts in biological assays.

Q4: How can I increase the aqueous solubility of α-PHP for my experiments?

Several methods can be employed to enhance the aqueous solubility of α-PHP:

  • pH Adjustment: As a basic compound, α-PHP's solubility increases in acidic conditions. Preparing solutions in acidic buffers (pH < 7) can significantly improve its solubility.

  • Use of Co-solvents: A water-miscible organic solvent like ethanol can be used as a co-solvent to increase solubility.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic α-PHP molecule, forming a more water-soluble inclusion complex.

Troubleshooting Guides

Issue 1: Precipitation observed when diluting a DMSO stock solution of α-PHP into an aqueous buffer.
  • Problem: The concentration of α-PHP in the final aqueous solution exceeds its solubility limit in the presence of the residual DMSO.

  • Solution:

    • Reduce the final concentration of α-PHP: If experimentally feasible, lower the target concentration in the aqueous buffer.

    • Decrease the volume of the DMSO stock added: Use a more concentrated DMSO stock solution to minimize the final DMSO concentration in the aqueous medium.

    • Use an alternative solubilization method: Consider pH adjustment or cyclodextrin (B1172386) complexation as described in the protocols below.

Issue 2: Inconsistent results in cell-based assays.
  • Problem: Poor solubility can lead to the formation of α-PHP precipitates in the cell culture medium, resulting in inconsistent and inaccurate assay results.

  • Solution:

    • Verify the solubility of α-PHP under your experimental conditions: Before conducting the assay, perform a visual inspection of the final solution for any signs of precipitation.

    • Prepare fresh dilutions: Prepare the final aqueous solutions of α-PHP immediately before use to minimize the risk of precipitation over time.

    • Optimize the solubilization protocol: Experiment with different solubilization methods (pH, co-solvents, cyclodextrins) to find the one that provides a stable and soluble solution at the desired concentration.

Quantitative Data

Table 1: Solubility of α-PHP and its Hydrochloride Salt

CompoundSolventTemperature (°C)Solubility
α-PHP (freebase)Water2539.83 mg/L[1]
α-PHP HClPhosphate-Buffered Saline (PBS)Not SpecifiedSoluble up to 40 mM for stock solution preparation[2]

Note: The following tables are illustrative, providing expected trends based on the general behavior of similar compounds. Experimental determination is recommended for precise values.

Table 2: Estimated pH-Dependent Solubility of α-PHP

pHEstimated Solubility
4.0High
5.0Moderate-High
6.0Moderate
7.0Low
8.0Very Low

Table 3: Estimated Solubility of α-PHP in Ethanol-Water Co-solvent System

Ethanol Concentration (% v/v)Estimated Solubility
0Low
10Moderate
25Moderate-High
50High

Table 4: Estimated Solubility Enhancement of α-PHP with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

HP-β-CD Concentration (mM)Estimated Solubility Enhancement Factor
01x
105-10x
2515-25x
5030-50x

Experimental Protocols

Protocol 1: Preparation of α-PHP Hydrochloride Stock Solution in PBS for In Vitro Studies

This protocol is adapted from a study that prepared a 40 mM stock solution of α-PHP in phosphate-buffered saline (PBS)[2].

Materials:

  • α-PHP hydrochloride powder

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Weigh the required amount of α-PHP hydrochloride powder to prepare a 40 mM stock solution.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile PBS to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C for short-term storage. For long-term storage, aliquot and store at -80°C.

Protocol 2: Shake-Flask Method for Determining Aqueous Solubility

This is a general protocol for determining the thermodynamic solubility of a compound.

Materials:

  • α-PHP powder

  • Aqueous buffer of interest (e.g., PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of α-PHP powder to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Shake the vial for 24-48 hours to ensure equilibrium is reached.

  • After shaking, let the vial stand to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant.

  • Centrifuge the sample to remove any remaining solid particles.

  • Analyze the concentration of α-PHP in the supernatant using a validated analytical method (e.g., HPLC-UV).

Visualizations

cathinone_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine (B1211576) Vesicles DA_pre Dopamine DA_vesicle->DA_pre Release DAT Dopamine Transporter (DAT) DA_synapse Dopamine DA_pre->DA_synapse Release into Synapse aPHP α-PHP aPHP->DAT Blocks Reuptake DA_synapse->DAT Reuptake (Blocked) DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds to Receptors Signal Postsynaptic Signal DA_receptor->Signal Initiates Signal

Caption: Mechanism of action of α-PHP at the dopamine transporter.

solution_prep_workflow start Start: Weigh α-PHP Powder dissolve Dissolve in minimal amount of organic solvent (e.g., DMSO) start->dissolve vortex Vortex until fully dissolved dissolve->vortex dilute Dilute with aqueous buffer to final concentration vortex->dilute check Check for precipitation dilute->check use Use immediately in experiment check->use No Precipitation troubleshoot Troubleshoot: - Lower concentration - Try alternative method check->troubleshoot Precipitation

Caption: Workflow for preparing α-PHP solution for cell-based assays.

References

Background subtraction techniques for cleaning a-PHP spectral data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-pyrrolidinohexiophenone (a-PHP) spectral data. Proper background subtraction is crucial for accurate analysis, and this document outlines various techniques to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is background subtraction and why is it important for a-PHP spectral data analysis?

A1: Background subtraction is a critical preprocessing step in spectroscopy that aims to remove unwanted signals from a measured spectrum.[1][2] This "background" can originate from various sources, including instrumental noise, sample fluorescence, and scattering effects.[1][3] For a-PHP spectral data, accurate background subtraction is essential to isolate the true spectral features of the compound, enabling clearer identification of absorption peaks and more reliable quantitative analysis.[2][4] Failure to properly correct for the background can lead to misinterpretation of results, such as incorrect peak identification or inaccurate concentration measurements.[2]

Q2: What are the most common issues I might encounter when analyzing a-PHP spectral data?

A2: Researchers analyzing spectral data for compounds like a-PHP often face several common challenges:

  • Baseline Drift: A non-linear, often curved, baseline can obscure spectral features. This can be caused by instrumental factors, changes in the experimental environment, or sample inconsistencies.[2]

  • Noise: Random fluctuations in the signal, often from the detector or other electronic components, can reduce the signal-to-noise ratio and make it difficult to detect small peaks.[5][6]

  • Overlapping Peaks: When two or more compounds in a sample have similar spectral features, their peaks can merge, complicating identification and quantification.[7][8]

Q3: Which background subtraction technique is best for my a-PHP data?

A3: The choice of background subtraction technique depends on the specific characteristics of your spectral data and the nature of the background interference.[9] For simple, linear baselines, a linear or polynomial fitting approach may be sufficient.[2][9] For more complex, non-linear baselines, methods like Asymmetric Least Squares (ALS) or wavelet transforms are often more effective.[1][3] It is often beneficial to compare the results of several different methods to determine the most appropriate one for your specific dataset.[10]

Troubleshooting Guides

Issue 1: My a-PHP spectrum has a drifting or curved baseline.

A drifting or curved baseline can make it difficult to accurately identify and integrate peaks. Here are some methods to correct for this issue.

This technique involves fitting a polynomial function to the baseline of the spectrum and then subtracting this function from the original data.[9]

Experimental Protocol:

  • Load Spectrum: Import your a-PHP spectral data into your analysis software.

  • Select Baseline Regions: Identify regions of the spectrum that do not contain any peaks and are representative of the baseline.

  • Fit Polynomial: Fit a polynomial function (e.g., linear, quadratic, cubic) to the selected baseline points. The order of the polynomial should be chosen carefully to model the baseline without overfitting to the noise.

  • Subtract Baseline: Subtract the fitted polynomial from the entire spectrum.

  • Evaluate: Visually inspect the corrected spectrum to ensure that the baseline is now flat and that the peak shapes have not been distorted.

ALS is an iterative algorithm that fits a smooth baseline to the entire spectrum by penalizing deviations of the fitted baseline from the original data, with a stronger penalty for points above the baseline (i.e., peaks).[1]

Experimental Protocol:

  • Load Spectrum: Import your a-PHP spectral data.

  • Set ALS Parameters:

    • Asymmetry parameter (p): This parameter controls the weighting of positive and negative residuals. A value between 0.001 and 0.1 is typically used.

    • Smoothness parameter (λ): This parameter controls the smoothness of the fitted baseline. A larger value will result in a smoother baseline.

  • Run ALS Algorithm: Apply the ALS algorithm to your spectrum.

  • Subtract Baseline: The algorithm will generate a baseline spectrum, which is then subtracted from the original data.

  • Evaluate: Assess the corrected spectrum for a flat baseline and preserved peak integrity.

Issue 2: My a-PHP spectrum is very noisy.

High noise levels can obscure small peaks and reduce the accuracy of your measurements. The following techniques can help to reduce noise.

The Savitzky-Golay filter is a widely used algorithm that smooths data by fitting a polynomial to a small window of data points and then using the value of the fitted polynomial at the center of the window as the smoothed data point.[6]

Experimental Protocol:

  • Load Spectrum: Import your noisy a-PHP spectrum.

  • Set SG Parameters:

    • Window Size: This determines the number of data points used in the polynomial fit. A larger window size will result in more smoothing but can also broaden peaks.

    • Polynomial Order: The order of the polynomial to be fitted. A lower order will result in more smoothing.

  • Apply SG Filter: Apply the filter to your data.

  • Evaluate: Compare the smoothed spectrum to the original. The noise should be reduced, but the peak shapes and heights should be largely preserved.

Wavelet transforms can decompose a signal into different frequency components, allowing for the separation of the signal from the noise.[1][11]

Experimental Protocol:

  • Load Spectrum: Import your a-PHP spectral data.

  • Choose Wavelet Function: Select an appropriate wavelet function (e.g., Daubechies, Symlet).

  • Decompose Signal: Decompose the spectrum into wavelet coefficients at different scales.

  • Threshold Coefficients: Apply a threshold to the detail coefficients to remove noise. The high-frequency components, which often correspond to noise, are suppressed.

  • Reconstruct Signal: Reconstruct the spectrum from the thresholded coefficients.

  • Evaluate: The resulting spectrum should have a significantly reduced noise level.

Issue 3: I have overlapping peaks in my a-PHP spectrum.

Overlapping peaks can be resolved using deconvolution techniques, which mathematically separate the individual peak components.

This method involves fitting a series of theoretical peak shapes (e.g., Gaussian, Lorentzian, Voigt) to the overlapping peak region.

Experimental Protocol:

  • Load Spectrum and Isolate Region: Import your spectrum and select the region containing the overlapping peaks.

  • Estimate Number of Peaks: Visually inspect the overlapping peak or use a second derivative plot to estimate the number of individual peaks.

  • Initial Guess Parameters: For each peak, provide initial estimates for its position (center), height, and width.

  • Perform Curve Fitting: Use a non-linear least squares fitting algorithm to fit the sum of the theoretical peak shapes to the experimental data. The algorithm will optimize the parameters for each peak to achieve the best fit.

  • Evaluate Fit: Assess the quality of the fit by examining the residual plot (the difference between the experimental data and the fitted curve). The resolved individual peaks can now be analyzed separately.

Data Presentation: Comparison of Techniques

TechniquePrimary Issue AddressedPrinciple of OperationKey ParametersAdvantagesDisadvantages
Polynomial Fitting Baseline DriftFits a polynomial function to user-selected baseline points and subtracts it from the spectrum.[9]Polynomial OrderSimple to implement and computationally fast.[2]Can perform poorly on complex, non-linear baselines and requires user intervention to select baseline points.[2]
Asymmetric Least Squares (ALS) Baseline DriftIteratively fits a smooth baseline to the entire spectrum, penalizing peaks more heavily.[1]Asymmetry (p), Smoothness (λ)Automated and effective for a wide range of baseline shapes.[1][3]Parameter selection can be non-intuitive and may require some trial and error.
Savitzky-Golay (SG) Smoothing NoiseFits a polynomial to a moving window of data to smooth it.[6]Window Size, Polynomial OrderGood at preserving peak shape and height while reducing noise.[6]Can distort peak shapes if the window size is too large.
Wavelet Denoising NoiseDecomposes the signal into different frequency components and removes the high-frequency noise components.[1][11]Wavelet Function, Thresholding MethodVery effective at noise reduction while preserving sharp features.[1][6]Can be more computationally intensive than other methods.
Peak Deconvolution Overlapping PeaksFits multiple theoretical peak shapes to a region of overlapping peaks to resolve individual components.[7]Peak Shape (Gaussian, Lorentzian, etc.), Number of PeaksAllows for the quantification of individual components in a mixture.Requires good initial estimates for peak parameters and can be prone to overfitting.

Visualizations

G cluster_input Data Input cluster_preprocessing Preprocessing Workflow cluster_output Data Output raw_data Raw a-PHP Spectral Data baseline_correction Baseline Correction (e.g., ALS, Polynomial) raw_data->baseline_correction noise_reduction Noise Reduction (e.g., SG Filter, Wavelet) baseline_correction->noise_reduction peak_resolution Peak Resolution (Deconvolution) noise_reduction->peak_resolution If overlapping peaks are present clean_data Cleaned a-PHP Spectral Data noise_reduction->clean_data peak_resolution->clean_data analysis Quantitative Analysis clean_data->analysis

Caption: Workflow for cleaning a-PHP spectral data.

G node_action node_action start Analyze Raw Spectrum issue Identify Primary Issue start->issue baseline_drift Drifting or Curved Baseline? issue->baseline_drift Baseline Drift? noise Excessive Noise? issue->noise High Noise? overlap Overlapping Peaks? issue->overlap Overlapping Peaks? action_baseline Apply Polynomial Fitting or Asymmetric Least Squares baseline_drift->action_baseline Yes action_noise Apply Savitzky-Golay or Wavelet Denoising noise->action_noise Yes action_overlap Perform Peak Deconvolution overlap->action_overlap Yes final_spectrum Proceed with Cleaned Spectrum overlap->final_spectrum No action_baseline->noise action_noise->overlap action_overlap->final_spectrum

Caption: Troubleshooting decision tree for spectral data.

References

Validation & Comparative

Comparative Analysis of a-PHP and a-PVP Affinity for the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dopamine (B1211576) transporter (DAT) affinity of two synthetic cathinones, alpha-Pyrrolidinohexiophenone (a-PHP) and alpha-Pyrrolidinopentiophenone (a-PVP). Both compounds are potent psychostimulants known to primarily act as dopamine reuptake inhibitors.[1][2] This analysis is supported by quantitative data from in vitro studies and detailed experimental protocols.

Overview of a-PHP and a-PVP

a-PHP and a-PVP belong to the class of α-pyrrolidinophenone stimulants.[3] Their chemical structures are closely related, with a-PHP being the α-extended homolog of a-PVP, differing only by the length of the alkyl chain.[3][4] This structural difference influences their interaction with the dopamine transporter, a key protein in regulating synaptic dopamine levels.

Quantitative Comparison of Dopamine Transporter Affinity

The affinity of a-PHP and a-PVP for the dopamine transporter has been quantified using radioligand binding assays and uptake inhibition assays. The data, presented in terms of the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), indicate that both compounds are potent inhibitors of DAT.

CompoundTransporterKᵢ (µM)[5]IC₅₀ (µM)[6]
a-PHPHuman Dopamine Transporter (hDAT)0.0160.02
a-PVPHuman Dopamine Transporter (hDAT)0.02220.04

Kᵢ (inhibition constant) represents the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates a more potent inhibitor.

The data indicates that a-PHP exhibits a slightly higher affinity for the human dopamine transporter than a-PVP, as evidenced by its lower Kᵢ and IC₅₀ values.[5][6] Research suggests that for α-pyrrolidinophenones, increasing the length of the carbon chain on the α-carbon generally leads to an increase in affinity for hDAT.[5]

Mechanism of Action at the Dopamine Transporter

Both a-PHP and a-PVP act as dopamine transporter inhibitors.[1][2] They bind to DAT and block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of dopamine in the synapse, resulting in enhanced dopaminergic signaling and the characteristic stimulant effects of these compounds.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DA_synapse Dopamine->DA_synapse Reuptake DAT Dopamine Transporter (DAT) DAT->DA_synapse Blocks Vesicle Dopamine Vesicle Vesicle->Dopamine Release Dopamine_Receptor Dopamine Receptor DA_synapse->Dopamine_Receptor Binding a-PHP_a-PVP a-PHP / a-PVP a-PHP_a-PVP->DAT cluster_workflow Radioligand Binding Assay Workflow A Prepare hDAT-expressing cell membranes B Incubate membranes with [¹²⁵I]RTI-55 and test compound (a-PHP or a-PVP) A->B C Separate bound and unbound radioligand (Filtration) B->C D Quantify radioactivity (Scintillation Counting) C->D E Calculate IC₅₀ and Kᵢ values D->E

References

Comparative Pharmacology of α-PHP and α-PiHP: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of α-Pyrrolidinohexanophenone (α-PHP) and α-Pyrrolidinoisohexanophenone (α-PiHP), two synthetic cathinones of the pyrovalerone class. This document summarizes key experimental data on their interactions with monoamine transporters and their effects on locomotor activity, supported by detailed experimental protocols and visualizations of relevant pathways and workflows.

Introduction

α-PHP and α-PiHP are positional isomers that have emerged as psychoactive substances of concern.[1][2] Both compounds are known to act as potent stimulants by inhibiting the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), with significantly less activity at the serotonin (B10506) (5-HT) transporter.[1] Their structural similarity and shared primary mechanism of action necessitate a detailed comparative analysis to understand the subtle differences in their pharmacological profiles that may influence their potency, abuse liability, and toxicological effects.

Data Presentation

The following tables summarize the available quantitative data for α-PHP and α-PiHP, focusing on their in vitro binding affinities and functional inhibition of monoamine transporters, as well as their in vivo effects on locomotor activity. It is important to note that the in vitro data for α-PHP and α-PiHP presented here are compiled from different studies and, therefore, should be interpreted with caution due to potential variations in experimental conditions.

Table 1: In Vitro Monoamine Transporter Binding Affinities (Ki, nM)
CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Reference
α-PHP 164033,000[3]
α-PiHP 35.7340> 7500
Table 2: In Vitro Monoamine Transporter Uptake Inhibition (IC50, nM)
CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Reference
α-PHP ---
α-PiHP 16.541.4> 10,000

No directly comparable IC50 data for α-PHP was found in the reviewed literature.

Table 3: In Vivo Locomotor Activity (ED50, mg/kg)
CompoundLocomotor Activity (ED50)Animal ModelReference
α-PHP ~2.5Mice[4]
α-PiHP 2.46Mice[5]

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is a generalized procedure for determining the binding affinity (Ki) of test compounds for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Cell membrane preparations from the above cell lines.

  • Radioligand (e.g., [¹²⁵I]RTI-55 for DAT and NET, [³H]citalopram for SERT).[6]

  • Test compounds (α-PHP, α-PiHP).

  • Reference compounds (e.g., cocaine, mazindol).

  • Assay buffer (e.g., Krebs-HEPES buffer, pH 7.4).[7]

  • Scintillation fluid and counter.

  • Glass fiber filters.[6]

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing the target transporter and homogenize them in a suitable buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer.[6]

  • Incubation: Incubate the cell membranes with a specific concentration of the radioligand and varying concentrations of the test compound in the assay buffer.[6]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the bound and free radioligand.[6]

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.[7]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Neurotransmitter Uptake Inhibition Assay

This protocol outlines a general method for measuring the functional inhibition of monoamine transporters by test compounds, typically reported as IC50 values.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT grown in multi-well plates.[6]

  • Radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[6]

  • Test compounds (α-PHP, α-PiHP).

  • Assay buffer.

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture: Culture HEK293 cells stably expressing the respective monoamine transporter in multi-well plates.[6]

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound for a short period.[3][6]

  • Uptake Initiation: Add the radiolabeled monoamine substrate to initiate the uptake process.[3][7]

  • Incubation: Incubate the plate for a defined period at a controlled temperature.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabel.[7]

  • Lysis and Detection: Lyse the cells and quantify the intracellular radioactivity using a scintillation counter.[7]

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that produces 50% inhibition of the specific uptake of the radiolabeled substrate.

Locomotor Activity Assessment in Mice

This protocol describes a common method for evaluating the psychostimulant effects of compounds by measuring changes in locomotor activity in mice.

Materials:

  • Male Swiss-Webster mice.[4]

  • Open-field activity chambers equipped with photobeam detectors.[8]

  • Test compounds (α-PHP, α-PiHP) dissolved in a suitable vehicle (e.g., 0.9% saline).[4]

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.[8]

  • Habituation: Habituate the mice to the locomotor activity chambers for a set period on the day before testing.

  • Drug Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneal injection).[4]

  • Data Collection: Immediately place the mice in the activity chambers and record locomotor activity (e.g., beam breaks) for a specified duration (e.g., 2 hours).[4][5]

  • Data Analysis: Analyze the locomotor activity data to determine the dose-response relationship and calculate the ED50 value, which is the dose that produces 50% of the maximal effect.

Mandatory Visualization

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron a-PHP_a-PiHP α-PHP / α-PiHP DAT_NET DAT / NET a-PHP_a-PiHP->DAT_NET Inhibition DA_NE_vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_release Release DA_NE_vesicle->DA_NE_release DA_NE_synapse DA / NE DA_NE_release->DA_NE_synapse Neurotransmission DA_NE_synapse->DAT_NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors DA_NE_synapse->Postsynaptic_Receptors Binding Signal_Transduction Signal Transduction Postsynaptic_Receptors->Signal_Transduction Activation

Caption: Mechanism of action of α-PHP and α-PiHP.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Binding_Assay Radioligand Binding Assay (Determine Ki) Uptake_Assay Neurotransmitter Uptake Assay (Determine IC50) Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis Locomotor_Activity Locomotor Activity Study (Determine ED50) Locomotor_Activity->Data_Analysis Compound α-PHP / α-PiHP Compound->Binding_Assay Compound->Uptake_Assay Compound->Locomotor_Activity

Caption: Experimental workflow for pharmacological comparison.

References

Navigating the Analytical Maze: A Comparative Guide to Validating LC-MS/MS Methods for a-PHP Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel psychoactive substances (NPS) like alpha-Pyrrolidinohexiophenone (a-PHP) is paramount. This guide provides an objective comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for a-PHP analysis, with a focus on different sample preparation techniques and their performance across various biological matrices.

The ever-evolving landscape of NPS necessitates robust and reliable analytical methods for their detection and quantification. Among these, LC-MS/MS has emerged as the gold standard due to its high sensitivity and selectivity. This guide delves into the critical aspects of LC-MS/MS method validation for a-PHP, offering a comparative analysis of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) techniques.

At a Glance: Key Validation Parameters for a-PHP Quantification

A comprehensive validation of an LC-MS/MS method ensures its reliability and accuracy. Key parameters include the limit of quantification (LOQ), linearity, precision, accuracy, recovery, and matrix effects. The following tables summarize these parameters from a validated method for a-PHP quantification in hair samples using SPE, providing a benchmark for performance.

Validation ParameterResult
Lower Limit of Quantification (LLOQ)1 pg/mg
Linearity (R²)> 0.99
Intraday Precision (%RSD)< 15%
Interday Precision (%RSD)< 15%
Accuracy (%Bias)Within ±15%

Choosing the Right Tool: A Comparative Look at Sample Preparation

The choice of sample preparation technique is a critical step that can significantly impact the accuracy and reproducibility of results. Here, we compare two of the most common techniques for a-PHP extraction: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE): The Clean-up Champion

SPE is a highly selective sample preparation technique that effectively removes matrix interferences, leading to cleaner extracts and reduced matrix effects. This is particularly advantageous when dealing with complex matrices like hair.

A validated method for the analysis of 16 synthetic cathinones, including a-PHP, in hair utilizes an SPE protocol.[1] This method demonstrates excellent sensitivity with a limit of quantification (LOQ) of 1 pg/mg for a-PHP.[1]

Liquid-Liquid Extraction (LLE): The Workhorse of Extraction

LLE is a widely used and cost-effective technique for extracting analytes from aqueous samples. While generally less selective than SPE, it can be optimized to provide good recovery for a range of compounds. For the analysis of various drugs of abuse in whole blood, a simple LLE protocol has been successfully validated.[2]

Head-to-Head: SPE vs. LLE Recovery
Extraction TechniqueMean Recovery (%)
Solid-Phase Extraction (SPE)84.1[3]
Liquid-Liquid Extraction (LLE)77.4[3]

The Matrix Matters: a-PHP Quantification Across Biological Samples

The choice of biological matrix is often dictated by the specific research question, be it recent drug use or long-term exposure. Here, we explore validated methodologies for a-PHP quantification in various matrices.

Hair: A Window into Chronic Exposure

Hair analysis provides a long-term history of drug exposure. The previously mentioned SPE-LC-MS/MS method for synthetic cathinones in hair offers a robust protocol for a-PHP quantification.[1]

Oral Fluid: A Non-Invasive Alternative

Oral fluid is an increasingly popular matrix due to its non-invasive collection. Validated LC-MS/MS methods for the analysis of a wide range of drugs of abuse in oral fluid have been developed, often employing a simple dilution or protein precipitation followed by direct injection or a straightforward extraction step.

Urine: The Standard for Recent Use

Urine is a common matrix for detecting recent drug use. Both SPE and LLE methods have been successfully applied to the extraction of various drugs and their metabolites from urine prior to LC-MS/MS analysis. The choice between the two often depends on the desired level of sample cleanup and the complexity of the urine matrix.

Whole Blood: The Gold Standard for Pharmacokinetic Studies

Whole blood analysis is crucial for pharmacokinetic studies. Validated LC-MS/MS methods for the quantification of drugs in whole blood often utilize protein precipitation or LLE for sample preparation.[2][5]

Ensuring Accuracy: The Role of Internal Standards

The use of an appropriate internal standard (IS) is critical for accurate quantification in LC-MS/MS analysis. A stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte (e.g., a-PHP-d5), is the gold standard. These standards co-elute with the analyte and experience similar matrix effects, allowing for reliable correction of any variations in the analytical process. When a SIL-IS is not available, a structural analog can be used, but careful validation is required to ensure it behaves similarly to the analyte.

Experimental Workflows: A Visual Guide

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the typical workflows for sample preparation and analysis.

SPE_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis Hair Sample Hair Sample Washing Washing Hair Sample->Washing Homogenization Homogenization Washing->Homogenization Ultrasonication Ultrasonication Homogenization->Ultrasonication Sample Loading Sample Loading Ultrasonication->Sample Loading SPE Cartridge Conditioning SPE Cartridge Conditioning SPE Cartridge Conditioning->Sample Loading Washing Step Washing Step Sample Loading->Washing Step Elution Elution Washing Step->Elution Evaporation & Reconstitution Evaporation & Reconstitution Elution->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis LLE_Workflow cluster_sample_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Blood/Urine Sample Blood/Urine Sample Addition of IS & Buffer Addition of IS & Buffer Blood/Urine Sample->Addition of IS & Buffer Addition of Organic Solvent Addition of Organic Solvent Addition of IS & Buffer->Addition of Organic Solvent Vortex & Centrifugation Vortex & Centrifugation Addition of Organic Solvent->Vortex & Centrifugation Separation of Organic Layer Separation of Organic Layer Vortex & Centrifugation->Separation of Organic Layer Evaporation & Reconstitution Evaporation & Reconstitution Separation of Organic Layer->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

References

Cross-Validation of α-PHP Identification: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical platforms for the identification and quantification of alpha-Pyrrolidinohexiophenone (α-PHP), a potent synthetic cathinone. The objective is to offer a clear overview of the performance of different analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Executive Summary

The accurate detection and quantification of novel psychoactive substances (NPS) like α-PHP are critical in forensic toxicology, clinical chemistry, and drug development. This guide focuses on the cross-validation of α-PHP identification across two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both techniques are capable of identifying α-PHP, they offer different levels of sensitivity and have distinct sample preparation requirements. This comparison highlights these differences to facilitate informed methodological choices.

Performance Comparison of Analytical Platforms

The following table summarizes the quantitative performance of GC-MS and LC-MS/MS for the analysis of α-PHP and similar synthetic cathinones. It is important to note that direct comparison is nuanced by variations in the biological matrix and specific instrument configurations.

Analytical PlatformAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
GC-MS-EI α-PHPWhole Blood5 ng/mL[1]10 ng/mL[1]
LC-MS/MS Synthetic CathinonesUrineNot specified0.1 to 1 ng/mL[2]
LC-TOF-MS MPHP*Urine0.5 ng/mL[3]1.0 ng/mL[3]

Note: MPHP (4'-methyl-α-pyrrolidinohexanophenone) is a structural isomer of α-PHP. Data for MPHP is included to provide a reasonable estimate of the performance of LC-MS platforms for this class of compounds in the absence of directly comparable validated data for α-PHP in the same matrix.

Experimental Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for α-PHP in Whole Blood

This protocol is based on a validated method for the determination of α-PHP in whole blood samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of whole blood, add an internal standard (e.g., cocaine-d3).

  • Perform a solid-phase extraction using a mixed-mode SPE column.

  • Wash the column sequentially with deionized water, 1.0 M acetic acid, and methanol (B129727).

  • Dry the SPE column under vacuum.

  • Elute the analyte using a mixture of methylene (B1212753) chloride, isopropanol, and ammonium (B1175870) hydroxide.

  • Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MS detector (or equivalent)

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 100 °C (held for 1 minute), ramped at 15 °C/min to 325 °C (held for 5 minutes).

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Full-scan mode (scan range 40-570 m/z) or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Synthetic Cathinones in Urine

This protocol is a general representation for the analysis of synthetic cathinones in urine, as detailed in various studies.

1. Sample Preparation: "Dilute-and-Shoot" or Protein Precipitation

  • Dilute-and-Shoot:

    • To 100 µL of urine, add 400 µL of an internal standard solution (e.g., methylone-d3, α-PVP-d8).

    • Vortex the mixture.

    • The sample is ready for injection.[4]

  • Protein Precipitation (for plasma/blood):

    • To a volume of plasma, add a multiple (e.g., 3x) of ice-cold acetonitrile (B52724).

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF).

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with two solvents, typically water with a small percentage of formic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol with formic acid (Mobile Phase B).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Mechanism of Action and Signaling Pathway

α-PHP primarily acts as a potent reuptake inhibitor of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). Its interaction with these transporters blocks the reabsorption of dopamine and norepinephrine from the synaptic cleft, leading to an increase in the extracellular concentrations of these neurotransmitters and subsequent enhanced stimulation of postsynaptic receptors. This mechanism is responsible for its stimulant effects. α-PHP has a significantly lower affinity for the serotonin (B10506) transporter (SERT).

aPHP_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Dopamine/Norepinephrine Vesicles vesicle->Synaptic Cleft Release DA Dopamine NE Norepinephrine DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) aPHP α-PHP aPHP->DAT Inhibition aPHP->NET Inhibition Synaptic Cleft->DAT Reuptake Synaptic Cleft->NET Reuptake receptor Postsynaptic Receptors DA->receptor Binding NE->receptor Binding signaling Downstream Signaling Cascades receptor->signaling Activation

Caption: Mechanism of action of α-PHP at the synapse.

Cross-Validation Workflow

The process of cross-validating an analytical method ensures its robustness and reliability across different laboratories, instruments, and analysts. This workflow is crucial for establishing a method as a standard for forensic and clinical applications.

Cross_Validation_Workflow method_dev Primary Method Development (e.g., GC-MS) validation1 Single-Lab Validation (Accuracy, Precision, LOD, LOQ) method_dev->validation1 interlab_study Inter-Laboratory Comparison (Cross-Validation) validation1->interlab_study secondary_method Secondary Method Selection (e.g., LC-MS/MS) validation2 Single-Lab Validation (Accuracy, Precision, LOD, LOQ) secondary_method->validation2 validation2->interlab_study data_analysis Statistical Analysis (Bias, Concordance) interlab_study->data_analysis standardization Standardized Protocol Establishment data_analysis->standardization

Caption: Workflow for cross-validation of analytical methods.

References

A Guide to Certified Reference Materials for Accurate α-PHP Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Overview of Certified Reference Materials for the Quantitative Analysis of α-Pyrrolidinohexiophenone (α-PHP).

In the evolving landscape of forensic toxicology and clinical chemistry, the accurate quantification of novel psychoactive substances (NPS) is paramount. α-Pyrrolidinohexiophenone (α-PHP), a synthetic cathinone, presents a significant analytical challenge due to its potent psychoactive effects and increasing prevalence. To ensure the reliability and comparability of analytical results, the use of Certified Reference Materials (CRMs) is indispensable. This guide provides a comparative overview of available CRMs for α-PHP analysis, details on experimental protocols, and a discussion on the importance of using certified standards.

The Gold Standard: Certified Reference Materials

CRMs are highly characterized materials with certified property values, including concentration and uncertainty, that are traceable to national or international standards.[1][2] They are produced by accredited organizations under stringent guidelines such as ISO 17034 and tested in laboratories accredited to ISO/IEC 17025.[3][4] The use of CRMs is crucial for:

  • Method validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and limits of detection and quantification.[5]

  • Instrument calibration: Ensuring the accuracy of instrument response.

  • Quality control: Monitoring the ongoing performance of analytical methods.[6]

Commercially Available α-PHP Certified Reference Materials

Several reputable suppliers offer CRMs for α-PHP and its isotopically labeled internal standards, essential for mass spectrometry-based methods. While obtaining complete Certificates of Analysis often requires direct contact with the suppliers, publicly available product information provides valuable insights into their specifications.

Table 1: Comparison of α-PHP Certified Reference Materials

SupplierProduct NameCatalog No.FormulationCertified ConcentrationAccreditations
Cayman Chemical α-Pyrrolidinohexanophenone (hydrochloride) (CRM)291461 mg/mL in methanolNot publicly specified on product pageISO 17034, ISO/IEC 17025[3]
α-Pyrrolidinohexanophenone-d₈ (hydrochloride) (CRM)40382100 µg/mL in methanolNot publicly specified on product pageISO 17034, ISO/IEC 17025[7]
Cerilliant (MilliporeSigma) Information on a specific a-PHP CRM is not readily available on their main product pages. However, they are a known supplier of a wide range of drug reference standards and are accredited to ISO 17034 and ISO/IEC 17025.[8][9]---ISO 17034, ISO/IEC 17025
Lipomed Information on a specific a-PHP CRM is not readily available on their main product pages. They are a known supplier of analytical reference standards for controlled substances and are accredited to ISO 17034 and ISO/IEC 17025.---ISO 17034, ISO/IEC 17025

Alternative Analytical Standards

While CRMs represent the highest level of accuracy and traceability, other analytical standards are also utilized in research and forensic settings.

  • Reference Materials (RMs): These materials are well-characterized but lack the formal certification and traceability of a CRM.[1] They can be suitable for routine analysis and method development. Cayman Chemical, for instance, offers α-Pyrrolidinohexanophenone (hydrochloride) as a reference material (Catalog No. 9001934) with a stated purity of ≥98%.[4]

  • In-house Prepared Standards: Laboratories may synthesize and characterize their own α-PHP standards. While cost-effective, this approach requires extensive validation to establish purity, concentration, and stability, and lacks the inherent traceability of a CRM. The uncertainty associated with in-house standards is typically higher than that of CRMs.

Experimental Protocols for α-PHP Analysis

The accurate quantification of α-PHP in biological matrices is typically achieved using chromatographic techniques coupled with mass spectrometry. The following provides a detailed example of a validated method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for α-PHP in Whole Blood

This method, validated according to ANSI/ASB Standard 036 guidelines, demonstrates a robust procedure for the determination of α-PHP in post-mortem blood samples.[10]

1. Sample Preparation (Solid-Phase Extraction)

  • To 500 µL of whole blood, add an internal standard (e.g., cocaine-d₃).

  • Perform solid-phase extraction (SPE) to isolate the analyte from the matrix.

2. GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A suitable capillary column for drug analysis (e.g., 5% phenyl polysiloxane).

  • Injection Mode: Splitless.

  • Oven Temperature Program: Optimized for the separation of α-PHP and the internal standard.

  • Mass Spectrometry Mode: Single Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Table 2: Performance Characteristics of a Validated GC-MS Method for α-PHP in Blood [10]

ParameterResult
Linearity Range 10 - 1,000 ng/mL (r² > 0.999)
Limit of Detection (LOD) 5 ng/mL
Limit of Quantitation (LOQ) 10 ng/mL
Intra-day Precision (CV) < 17.7%
Inter-day Precision (CV) < 17.7%
Bias (Accuracy) < 11.6%
Extraction Efficiency 98.5% - 103.3%

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for α-PHP analysis using CRMs and the logical hierarchy of analytical standards.

a-PHP Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Biological Sample (e.g., Whole Blood) Fortification Spike with Internal Standard (CRM) Sample_Collection->Fortification Extraction Solid-Phase or Liquid-Liquid Extraction Fortification->Extraction Chromatography GC or LC Separation Extraction->Chromatography Mass_Spectrometry Mass Spectrometry (MS or MS/MS) Chromatography->Mass_Spectrometry Quantification Quantification using Calibration Curve (CRM) Mass_Spectrometry->Quantification Reporting Report Results Quantification->Reporting

Figure 1: General workflow for a-PHP analysis.

Hierarchy_of_Analytical_Standards cluster_properties Key Properties CRM Certified Reference Material (CRM) RM Reference Material (RM) CRM->RM Higher Traceability & Lower Uncertainty Traceability Metrological Traceability CRM->Traceability Uncertainty Stated Uncertainty CRM->Uncertainty Certification Formal Certification CRM->Certification InHouse In-House Prepared Standard RM->InHouse Higher Traceability & Lower Uncertainty

Figure 2: Hierarchy of analytical standards.

Conclusion

The use of Certified Reference Materials is a fundamental requirement for producing defensible and high-quality data in the analysis of α-PHP. While CRMs from suppliers like Cayman Chemical are readily available, it is imperative for laboratories to obtain and review the Certificate of Analysis to understand the specific certified values and their uncertainties. The selection of an appropriate analytical method, such as the GC-MS protocol detailed here, combined with the use of CRMs for calibration and quality control, will ensure the accuracy and reliability of results, which is critical in both forensic investigations and clinical settings. Researchers and drug development professionals should prioritize the use of CRMs to ensure the integrity and comparability of their data.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Substituted α-PHP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of α-pyrrolidinohexiophenone (α-PHP) and a series of its 4-substituted analogs. The primary mechanism of action for these synthetic cathinones is the inhibition of monoamine transporters, particularly the dopamine (B1211576) transporter (DAT), which is thought to underlie their abuse liability.[1][2] This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the underlying principles of their structure-activity relationship and mechanism of action.

Data Presentation: In Vitro Activity at Monoamine Transporters

The following table summarizes the inhibitory potency (IC₅₀) of various 4-substituted α-PHP analogs at the human dopamine transporter (hDAT) and human serotonin (B10506) transporter (hSERT). A systematic study reveals that substitutions at the 4-position of the aryl ring are generally well-tolerated at DAT, with most analogs displaying similar, potent inhibition.[1] A notable exception is the 4-trifluoromethyl (4-CF₃) analog, which exhibits a significant decrease in potency and selectivity.[1][2] All tested compounds, except for the 4-CF₃ analog, behave as highly selective DAT inhibitors over SERT.[1][2][3]

Analog (4-Position Substituent)hDAT IC₅₀ (nM)hSERT IC₅₀ (nM)DAT vs. SERT Selectivity (SERT IC₅₀ / DAT IC₅₀)
H (α-PHP)12.3>10,000>813
CH₃ (MPHP)16.24,530280
F 16.7>10,000>599
Cl 12.08,810734
Br 10.79,920927
OCH₃ 30.1>10,000>332
CF₃ 1,320>10,000>7.6

Data sourced from Davies et al., 2023.[1] For comparison, the known DAT reuptake inhibitor cocaine has an IC₅₀ of 340 nM in the same assay.[1]

Key Findings from SAR Analysis

The structure-activity relationship for 4-substituted α-PHP analogs as DAT reuptake inhibitors can be summarized as follows:

  • High DAT Potency: With the exception of the 4-CF₃ group, various electron-donating and electron-withdrawing substituents at the 4-position result in analogs with DAT inhibition potencies falling within a narrow, less than 3-fold range.[1][2]

  • High DAT/SERT Selectivity: The analogs are potent and selective inhibitors of DAT, with selectivity ratios ranging from 280-fold to over 900-fold compared to SERT.[1]

  • The 4-CF₃ Outlier: The 4-trifluoromethyl analog is a significant outlier, being at least 80-fold less potent at DAT than the other analogs and displaying markedly reduced selectivity.[1][2] The specific physicochemical properties of the CF₃ group that lead to this dramatic loss of activity are not fully understood.[1]

  • Distinction from Releasing Agents: This SAR profile for DAT reuptake inhibition is distinct from that of cathinones that act as DAT releasing agents, where molecular determinants can differ significantly.[1]

SAR_Summary Figure 1: SAR of 4-Substituted α-PHP Analogs at DAT cluster_substituents 4-Position Substituents cluster_outcomes Pharmacological Effect H H (α-PHP) Potency High & Selective DAT Inhibition H->Potency CH3 CH₃ CH3->Potency Halogens F, Cl, Br Halogens->Potency OCH3 OCH₃ OCH3->Potency CF3 CF₃ (Outlier) LowPotency Drastically Reduced DAT Potency & Selectivity CF3->LowPotency

Caption: General SAR findings for 4-substituted α-PHP analogs.

Experimental Protocols

The data presented in this guide were generated using established methodologies for chemical synthesis and in vitro pharmacological assessment.

The racemic α-PHP analogs were synthesized via one of two primary routes.[1]

  • Route 1 (for 4-F, 4-Cl, 4-Br analogs): This method begins with a Friedel-Crafts acylation of the appropriately substituted benzene (B151609) with hexanoyl chloride and a catalytic amount of aluminum chloride (AlCl₃) to produce the corresponding hexanophenone (B1345741). This intermediate is then subjected to α-bromination using bromine. The resulting α-bromohexanophenone is treated with pyrrolidine (B122466) to yield the final 4-substituted α-PHP analog.[1]

  • Route 2 (for 4-CH₃, 4-OCH₃, 4-CF₃ analogs): This route involves the Grignard reaction of a substituted benzonitrile (B105546) with pentylmagnesium bromide to form an imine, which is then hydrolyzed to the hexanophenone intermediate. The subsequent steps of α-bromination and reaction with pyrrolidine are identical to Route 1.[1]

The inhibitory activity of the α-PHP analogs at the dopamine and serotonin transporters was determined using a fluorescent substrate uptake assay.[1]

The assay evaluates the ability of the test compounds to inhibit the transport of 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP⁺), a fluorescent substrate for both DAT and SERT.[1] The substrate is non-fluorescent in solution but becomes highly fluorescent upon transport into cells, where it interacts with intracellular components.[1] The measurement of fluorescence intensity therefore serves as a direct indicator of transporter activity.

Assay_Workflow Figure 2: Workflow for APP⁺ Uptake Inhibition Assay A Cells expressing hDAT or hSERT are cultured on cover slips B Cells are placed on a microscope and perfused with buffer A->B C A specific concentration of the α-PHP analog (inhibitor) is added B->C D APP⁺ (fluorescent substrate) is added to the perfusion buffer C->D E Fluorescence intensity inside the cells is measured over 30 seconds using microscopy D->E F The rate of APP⁺ uptake is calculated E->F G Steps C-F are repeated for a range of analog concentrations to generate a concentration-response curve F->G H IC₅₀ Value is Determined G->H

Caption: Experimental workflow for determining transporter inhibition.

Mechanism of Action: Dopamine Reuptake Inhibition

α-PHP and its active analogs function as dopamine reuptake inhibitors. By binding to DAT, they block the transporter's primary function, which is to clear dopamine from the synaptic cleft and return it to the presynaptic neuron. This blockade leads to an accumulation of dopamine in the synapse, enhancing and prolonging dopaminergic neurotransmission. This mechanism is believed to be the basis for their psychostimulant effects.[1][4]

Synaptic_Mechanism Figure 3: Mechanism of Dopamine Reuptake Inhibition cluster_pre Presynaptic Neuron DA_vesicle Dopamine Vesicles Cleft Synaptic Cleft DA_vesicle->Cleft 1. Dopamine Release DAT Dopamine Transporter (DAT) Receptor Dopamine Receptors DA_released DA DA_released->DAT Normal Reuptake DA_released->Receptor 3. Receptor Activation Analog α-PHP Analog Analog->DAT 2. Inhibition

Caption: α-PHP analogs block DAT, increasing synaptic dopamine.

References

A Comparative Analysis of the In Vitro and In Vivo Potency of α-PHP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo potency of alpha-Pyrrolidinohexiophenone (α-PHP), a synthetic cathinone (B1664624) stimulant. The data presented is compiled from preclinical research to offer an objective overview of its pharmacological activity.

Quantitative Potency Comparison

The following tables summarize the in vitro and in vivo potency of α-PHP and its related analogs. In vitro potency is primarily determined by the compound's ability to inhibit the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) at their respective transporters (DAT and NET). In vivo potency is assessed through behavioral assays, such as locomotor activity, in animal models.

Compound Transporter IC50 (nM) Assay System
α-PHPDATData Not Available
NETData Not Available
α-PiHPDATPotency equivalent to α-PVPMouse brain tissue
NETSlightly lower potency than α-PVPMouse brain tissue
3,4-MD-α-PHPDATData Not Available
NETData Not Available

Table 1: In Vitro Potency of α-PHP and Analogs. IC50 values represent the concentration of the drug that inhibits 50% of the transporter activity. Lower values indicate higher potency. α-PiHP is a close structural isomer of α-PHP.

Compound Behavioral Assay ED50 (mg/kg) Animal Model
α-PHPLocomotor Activity0.1 - 30 (effective dose range)Mice
α-PiHPLocomotor Activity4.0Mice
3,4-MD-α-PHPLocomotor Activity1.98Mice
Drug Discrimination (vs. Cocaine)2.28Rats
Drug Discrimination (vs. Methamphetamine)1.65Rats

Table 2: In Vivo Potency of α-PHP and Analogs. ED50 values represent the dose of the drug that produces 50% of its maximal effect. The effective dose range for α-PHP indicates the doses at which significant behavioral effects were observed.[1]

Signaling Pathway of α-PHP

α-PHP primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), it increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced downstream signaling.

a-PHP Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle Synaptic Vesicle DA_NE->Vesicle Stored DA_NE_Synapse DA & NE Vesicle->DA_NE_Synapse Release Receptor DA & NE Receptors DA_NE_Synapse->Receptor Binding DAT_NET DAT & NET DA_NE_Synapse->DAT_NET Reuptake aPHP α-PHP aPHP->DAT_NET Blocks Signaling Downstream Signaling (Stimulant Effects) Receptor->Signaling DAT_NET->DA_NE Recycled

Caption: Mechanism of action of α-PHP as a norepinephrine-dopamine reuptake inhibitor.

Experimental Protocols

In Vitro: Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.

1. Cell Culture and Preparation:

  • Human Embryonic Kidney 293 (HEK293) cells or other suitable cell lines are stably transfected to express the human dopamine transporter (hDAT).[2]
  • Cells are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.
  • On the day of the experiment, cells are harvested and washed with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).[3]

2. Assay Procedure:

  • Cells are pre-incubated with varying concentrations of α-PHP or a control vehicle.
  • A radiolabeled substrate, typically [3H]dopamine, is added to initiate the uptake reaction.
  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
  • Uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.[4]

3. Data Analysis:

  • The amount of radiolabel taken up by the cells is quantified using a scintillation counter.
  • The data is analyzed to determine the concentration of α-PHP that causes 50% inhibition of dopamine uptake (IC50).[4]

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_culture [label="Culture hDAT-\nexpressing cells"]; prepare_cells [label="Harvest and wash cells"]; pre_incubation [label="Pre-incubate cells with α-PHP"]; add_radiolabel [label="Add [3H]Dopamine"]; incubation [label="Incubate at 37°C"]; terminate_uptake [label="Wash with ice-cold buffer"]; quantify [label="Quantify radioactivity"]; analyze [label="Calculate IC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> cell_culture; cell_culture -> prepare_cells; prepare_cells -> pre_incubation; pre_incubation -> add_radiolabel; add_radiolabel -> incubation; incubation -> terminate_uptake; terminate_uptake -> quantify; quantify -> analyze; analyze -> end; }

Caption: Workflow for the in vitro dopamine transporter uptake inhibition assay.

In Vivo: Locomotor Activity Assessment in Rodents

This assay measures the stimulant effects of a compound by quantifying the exploratory and ambulatory behavior of rodents in a novel environment.

1. Animal Acclimation:

  • Rodents (typically mice or rats) are housed in a controlled environment with a regular light-dark cycle and access to food and water ad libitum.
  • Animals are acclimated to the testing room for at least 30-60 minutes before the experiment begins.[5]

2. Apparatus and Drug Administration:

  • The open-field apparatus consists of a square arena, often equipped with infrared beams or a video tracking system to monitor movement.[5][6]
  • Animals are administered with varying doses of α-PHP or a vehicle control, typically via intraperitoneal (i.p.) injection.

3. Data Collection:

  • Immediately after injection, each animal is placed in the center of the open-field arena.
  • Locomotor activity, including distance traveled, rearing frequency, and time spent in different zones of the arena, is recorded for a set duration (e.g., 60-120 minutes).

4. Data Analysis:

  • The collected data is analyzed to determine the dose-response relationship for α-PHP-induced locomotor activity.
  • The effective dose that produces 50% of the maximum stimulant effect (ED50) is calculated.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; acclimate [label="Acclimate rodents to\ntesting environment"]; administer [label="Administer α-PHP or vehicle"]; place_in_arena [label="Place rodent in\nopen-field arena"]; record_activity [label="Record locomotor activity\n(e.g., 60-120 min)"]; analyze [label="Analyze dose-response\nand calculate ED50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> acclimate; acclimate -> administer; administer -> place_in_arena; place_in_arena -> record_activity; record_activity -> analyze; analyze -> end; }

Caption: Workflow for the in vivo locomotor activity assessment.

References

a-PHP vs. Cocaine: A Comparative Analysis of Reinforcing Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reinforcing effects of α-Pyrrolidinohexanophenone (a-PHP) and cocaine in established animal models. The data presented herein are derived from peer-reviewed studies and are intended to inform research into the abuse liability of novel psychoactive substances and the development of potential therapeutics.

Executive Summary

a-PHP, a synthetic cathinone, demonstrates comparable or even greater reinforcing efficacy than cocaine in several preclinical models of addiction. Animal studies consistently show that a-PHP is readily self-administered, produces a conditioned place preference, and enhances brain reward function, often with higher potency than cocaine. While both psychostimulants exert their primary reinforcing effects through the inhibition of the dopamine (B1211576) transporter (DAT), emerging evidence suggests potential differences in their downstream signaling pathways that may contribute to their distinct behavioral profiles. This guide synthesizes the available quantitative data, details the experimental methodologies used to generate this data, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Reinforcing Effects

The following tables summarize quantitative data from key preclinical paradigms used to assess the reinforcing properties of a-PHP and cocaine. It is important to note that direct comparisons should be made with caution, as experimental parameters can vary between studies.

Parameter a-PHP Cocaine Animal Model
Acquisition of Self-Administration Readily acquiredReadily acquiredRat
Maintenance of Self-Administration (FR schedule) Dose-dependent respondingDose-dependent respondingRat, Mouse
Motivation for Self-Administration (Progressive-Ratio Breakpoint) High breakpoint values reportedHigh breakpoint values reportedRat
Conditioned Place Preference (CPP) Induces significant CPPInduces significant CPP[1]Mouse, Rat
Intracranial Self-Stimulation (ICSS) Facilitates ICSS (lowers reward thresholds)[2]Facilitates ICSS (lowers reward thresholds)[3][4]Rat

Table 1: Comparison of a-PHP and Cocaine in Intravenous Self-Administration (IVSA) Studies. This table summarizes the reinforcing effects of a-PHP and cocaine in IVSA paradigms. Both drugs are readily self-administered by animals, indicating their rewarding properties. Breakpoint values, a measure of motivation, are typically high for both compounds.

Parameter a-PHP Cocaine Animal Model
Effective Dose Range 1 - 5 mg/kg (i.p.)5 - 20 mg/kg (i.p.)[1][5]Mouse
Preference Score (Difference in time spent in drug-paired vs. saline-paired chamber) Significant positive preference scoresSignificant positive preference scores[1][5]Mouse

Table 2: Comparison of a-PHP and Cocaine in Conditioned Place Preference (CPP) Studies. This table highlights the ability of both a-PHP and cocaine to induce a conditioned place preference, a measure of the rewarding effects of the drug-associated environment.

Parameter a-PHP Cocaine Animal Model
Effect on Reward Thresholds Dose-dependently lowers thresholds[2]Dose-dependently lowers thresholds[3][6][4]Rat
Effective Dose Range 1.0 - 3.2 mg/kg (i.p.)[2]5 - 20 mg/kg (i.p.)[7]Rat

Table 3: Comparison of a-PHP and Cocaine in Intracranial Self-Stimulation (ICSS) Studies. This table shows that both a-PHP and cocaine enhance the rewarding effects of direct brain stimulation, as indicated by a lowering of the electrical current threshold required to maintain responding.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.

Intravenous Self-Administration (IVSA)

Objective: To assess the reinforcing efficacy of a drug by measuring the extent to which an animal will work to receive it.

Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive), a syringe pump for drug infusion, and a swivel system to allow the animal free movement. Animals are surgically implanted with an intravenous catheter, typically in the jugular vein.

Procedure:

  • Acquisition: Animals are placed in the operant chamber and presses on the active lever result in an intravenous infusion of the drug (e.g., a-PHP or cocaine) on a fixed-ratio 1 (FR1) schedule (one press = one infusion). Inactive lever presses are recorded but have no programmed consequences. Sessions continue until stable responding is established.

  • Dose-Response: Once responding is stable, the dose of the drug is varied across sessions to determine the dose-response function.

  • Progressive-Ratio (PR) Schedule: To assess motivation, the response requirement for each subsequent infusion is systematically increased. The "breakpoint" is the highest number of responses an animal will make to receive a single infusion before responding ceases. A higher breakpoint indicates a stronger motivation to obtain the drug.[8][9]

Conditioned Place Preference (CPP)

Objective: To measure the rewarding properties of a drug by assessing an animal's preference for an environment previously paired with the drug.[10][11]

Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers and a neutral central chamber.

Procedure:

  • Pre-Conditioning (Baseline): The animal is allowed to freely explore all three chambers to determine any initial preference for one of the outer chambers.[10]

  • Conditioning: Over several days, the animal receives an injection of the drug (e.g., a-PHP or cocaine) and is confined to one of the outer chambers. On alternate days, the animal receives a saline injection and is confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.[10]

  • Post-Conditioning (Test): The animal is again allowed to freely explore all three chambers in a drug-free state, and the time spent in each of the outer chambers is recorded. A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference.[10]

Intracranial Self-Stimulation (ICSS)

Objective: To evaluate the effect of a drug on the brain's reward pathways by measuring changes in an animal's willingness to work for direct electrical stimulation of those pathways.[12]

Apparatus: An operant chamber with a lever or wheel that, when manipulated, delivers a brief electrical pulse to a stimulating electrode surgically implanted in a reward-related brain region, typically the medial forebrain bundle (MFB).

Procedure:

  • Training: Animals are trained to press the lever or turn the wheel to receive electrical stimulation.

  • Threshold Determination: The intensity or frequency of the electrical stimulation is varied to determine the minimum level (threshold) that will sustain responding.

  • Drug Testing: Animals are administered the test drug (e.g., a-PHP or cocaine) or vehicle, and changes in the reward threshold are measured. A decrease in the threshold indicates that the drug has enhanced the rewarding effect of the stimulation, suggesting an abuse liability.[12]

Mandatory Visualization

experimental_workflow cluster_ivsa Intravenous Self-Administration (IVSA) cluster_cpp Conditioned Place Preference (CPP) cluster_icss Intracranial Self-Stimulation (ICSS) ivsa_acq Acquisition (FR1) ivsa_dr Dose-Response ivsa_acq->ivsa_dr ivsa_pr Progressive-Ratio ivsa_dr->ivsa_pr cpp_pre Pre-Conditioning cpp_cond Conditioning cpp_pre->cpp_cond cpp_post Post-Conditioning cpp_cond->cpp_post icss_train Training icss_thresh Threshold Determination icss_train->icss_thresh icss_test Drug Testing icss_thresh->icss_test start Animal Model start->ivsa_acq start->cpp_pre start->icss_train

Experimental workflow for assessing reinforcing effects.

Dopaminergic signaling pathway in psychostimulant reinforcement.

logical_relationship cluster_drugs cluster_mechanism cluster_effects aphp a-PHP dat_inhibition Dopamine Transporter (DAT) Inhibition aphp->dat_inhibition cocaine Cocaine cocaine->dat_inhibition da_increase Increased Synaptic Dopamine dat_inhibition->da_increase reinforcement Reinforcing Effects (Self-Administration, CPP, ICSS) da_increase->reinforcement abuse_liability Abuse Liability reinforcement->abuse_liability

Comparative mechanism of reinforcing effects.

References

Isomer-Specific Biological Activity of α-Pyrrolidinohexiophenone (α-PHP): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to α-PHP and Stereoisomerism

α-Pyrrolidinohexiophenone (α-PHP) is a synthetic cathinone (B1664624) that acts primarily as a monoamine transporter inhibitor.[1][2] It displays high affinity for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), with significantly lower affinity for the serotonin (B10506) transporter (SERT).[1][2] This pharmacological profile is consistent with its observed psychostimulant effects.[2] Like other synthetic cathinones with a chiral center at the α-carbon, α-PHP exists as two stereoisomers, (S)-α-PHP and (R)-α-PHP. It is widely anticipated that these enantiomers exhibit different biological activities, a phenomenon well-documented for the closely related compound α-PVP, where the (S)-enantiomer is substantially more potent as a DAT and NET inhibitor than the (R)-enantiomer.[3]

Quantitative Data on Monoamine Transporter Inhibition

While specific data for the individual enantiomers of α-PHP are lacking, the following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for racemic α-PHP at human monoamine transporters.

CompoundTransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
Racemic α-PHP hDAT1632
hNET4748
hSERT33,000>10,000

Data sourced from Eshleman et al., 2017.

Inferred Isomer-Specific Activity: Comparison with α-PVP

The stereoselective activity of α-PVP provides a strong predictive model for the expected differences between the (S)- and (R)-enantiomers of α-PHP. In studies on α-PVP, the (S)-enantiomer demonstrates significantly higher potency at both DAT and NET compared to the (R)-enantiomer.[3] It is therefore highly probable that (S)-α-PHP is the more pharmacologically active enantiomer, responsible for the majority of the potent dopamine and norepinephrine reuptake inhibition observed with the racemic mixture.

Experimental Protocols

To facilitate research into the isomer-specific activity of α-PHP, detailed methodologies for key experiments are provided below.

In Vitro Monoamine Transporter Inhibition Assays

1. Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., (S)-α-PHP or (R)-α-PHP) to displace a known radiolabeled ligand from the monoamine transporters.

  • Materials:

    • HEK293 cells stably expressing human DAT, NET, or SERT.

    • Radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

    • Test compounds ((S)-α-PHP and (R)-α-PHP).

    • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).

    • Scintillation counter and fluid.

  • Procedure:

    • Culture HEK293 cells expressing the target transporter to confluence in 96-well plates.

    • On the day of the experiment, wash the cells with assay buffer.

    • Incubate the cells with varying concentrations of the test compound and a fixed concentration of the radiolabeled ligand for a specified time at room temperature.

    • Terminate the binding reaction by rapidly washing the cells with ice-cold assay buffer to remove unbound radioligand.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Determine the Ki values by analyzing the competition binding data using appropriate software.

2. Monoamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.

  • Materials:

    • HEK293 cells stably expressing human DAT, NET, or SERT.

    • Radiolabeled substrates (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).

    • Test compounds ((S)-α-PHP and (R)-α-PHP).

    • Assay buffer.

    • Scintillation counter and fluid.

  • Procedure:

    • Plate and culture the cells as described for the binding assay.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Initiate uptake by adding the radiolabeled monoamine substrate.

    • After a short incubation period, terminate the uptake by washing the cells with ice-cold assay buffer.

    • Lyse the cells and quantify the amount of radiolabeled substrate taken up using a scintillation counter.

    • Calculate the IC50 values by plotting the percentage of inhibition against the test compound concentration.

In Vivo and Behavioral Studies

1. In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

  • Procedure:

    • Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the nucleus accumbens) in a rat or mouse.

    • Allow the animal to recover from surgery.

    • On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect dialysate samples at regular intervals to establish a baseline neurotransmitter level.

    • Administer the test compound ((S)-α-PHP or (R)-α-PHP) and continue collecting dialysate samples.

    • Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

2. Locomotor Activity

This behavioral assay assesses the stimulant effects of a compound.

  • Procedure:

    • Individually house mice in open-field activity chambers equipped with infrared beams to track movement.

    • Allow the animals to habituate to the chambers for a set period.

    • Administer the test compound ((S)-α-PHP or (R)-α-PHP) or vehicle.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration.

    • Compare the activity levels between the different treatment groups.

3. Drug Self-Administration

This operant conditioning paradigm is used to assess the reinforcing and abuse potential of a drug.

  • Procedure:

    • Surgically implant an intravenous catheter into the jugular vein of a rat.

    • Train the rat to press a lever to receive an infusion of the test compound.

    • Once the self-administration behavior is established, various schedules of reinforcement can be used to assess the reinforcing efficacy of the (S)- and (R)-enantiomers of α-PHP.

Visualizations

G Signaling Pathway of a-PHP at the Dopamine Transporter cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Synaptic_Cleft Synaptic_Cleft Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Dopamine Dopamine Synaptic_Cleft->Dopamine Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding aPHP_Isomer (S)-a-PHP / (R)-a-PHP aPHP_Isomer->DAT Inhibition

Caption: Mechanism of a-PHP Isomers at the Dopamine Synapse.

G Experimental Workflow for In Vitro Uptake Inhibition Assay Cell_Culture Culture HEK293 cells expressing monoamine transporters Pre_incubation Pre-incubate cells with (S)-a-PHP or (R)-a-PHP Cell_Culture->Pre_incubation Uptake_Initiation Add radiolabeled monoamine substrate Pre_incubation->Uptake_Initiation Incubation Incubate for a defined period Uptake_Initiation->Incubation Termination Terminate uptake with ice-cold buffer Incubation->Termination Cell_Lysis Lyse cells Termination->Cell_Lysis Scintillation_Counting Measure radioactivity Cell_Lysis->Scintillation_Counting Data_Analysis Calculate IC50 values Scintillation_Counting->Data_Analysis

Caption: Workflow for Monoamine Uptake Inhibition Assay.

References

A Guide to Inter-laboratory Comparison of α-PHP Analytical Results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for establishing and participating in inter-laboratory comparisons for the analysis of alpha-Pyrrolidinohexiophenone (α-PHP), a potent synthetic cathinone. Ensuring analytical accuracy and reliability across different laboratories is critical for forensic toxicology, clinical diagnostics, and research. This document outlines common analytical methods, a proposed workflow for proficiency testing, and the statistical evaluation of results.

Overview of Analytical Methodologies for α-PHP

The quantification of α-PHP in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry. These methods are chosen for their high sensitivity and specificity, which are crucial due to the low concentrations often encountered in forensic cases.

Common Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the analysis of synthetic cathinones.[1] GC-MS, particularly with electron ionization (EI), is a robust method for identifying and quantifying α-PHP.[2][3][4]

  • Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and can be advantageous for analyzing complex biological samples like blood and urine with minimal sample preparation.

A validated GC-MS-EI method for α-PHP in blood has demonstrated high linearity and precision.[2][4][5] Key performance parameters for such methods are summarized in the table below, which serves as a benchmark for what an inter-laboratory study would aim to compare.

Table 1: Example Performance Characteristics of a Validated GC-MS-EI Method for α-PHP in Blood

Parameter Typical Performance
Linearity Range 10 - 1,000 ng/mL (r² > 0.999)[2][4]
Limit of Detection (LOD) 5 ng/mL[2][4]
Limit of Quantitation (LOQ) 10 ng/mL[2][4]
Intraday Precision (CV%) < 17.7%[2][4]
Intermediate Precision (CV%) < 17.7%[2][4]
Bias < 11.6%[2][4]

| Extraction Efficiency | 98.5% - 103.3%[2][4] |

Experimental Protocols

A typical analytical workflow for α-PHP quantification involves sample preparation, instrumental analysis, and data processing.

Sample Preparation:

  • Matrix: Whole blood, urine, or hair are common biological samples.[5]

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are frequently employed to isolate α-PHP and remove interfering substances from the biological matrix.[2][5]

  • Internal Standard: An internal standard, such as cocaine-d₃, is added before extraction to correct for variations in extraction efficiency and instrument response.[2][4]

  • Derivatization: For GC-MS analysis, derivatization may be used, though it is not always necessary for α-PHP.

Instrumental Analysis (GC-MS Example):

  • Instrument: Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Column: A non-polar or medium-polarity capillary column is typically used for separation.

  • Mode: Analysis is often performed in single-ion monitoring (SIM) mode for enhanced sensitivity and specificity by monitoring characteristic ions of α-PHP.[2][4]

Framework for an Inter-Laboratory Comparison Study

Inter-laboratory comparisons, often conducted as proficiency tests (PT), are essential for external quality assurance.[6] They allow laboratories to assess their performance against their peers and a reference value.[6] The process follows a structured workflow.

G cluster_provider Proficiency Test (PT) Provider cluster_labs Participating Laboratories cluster_analysis Data Evaluation prep Sample Preparation (Spiked & Blank Matrices) homogeneity Homogeneity & Stability Testing prep->homogeneity dist Sample Distribution homogeneity->dist analysis Sample Analysis (Routine Methods) dist->analysis Shipment reporting Result Reporting (Online Portal) analysis->reporting stats Statistical Analysis (ISO 13528) reporting->stats Data Submission zscore Performance Scoring (z-scores) stats->zscore report_gen Final Report Generation zscore->report_gen labs_feedback Corrective Actions (If Necessary) report_gen->labs_feedback Feedback G start Receive Data from All Laboratories data_check Check for Data Entry Errors start->data_check outlier_test Identify Outliers (e.g., Grubbs' Test) data_check->outlier_test robust_mean Calculate Assigned Value (X) (Robust Statistics - ISO 13528) outlier_test->robust_mean stdev_calc Determine Standard Deviation for Proficiency Assessment (σ) robust_mean->stdev_calc z_calc Calculate z-score for Each Laboratory stdev_calc->z_calc evaluation Assign Performance Status (Satisfactory, Questionable, Unsatisfactory) z_calc->evaluation end Publish Final Report evaluation->end

References

Quantitative Structure-Activity Relationship (QSAR) for α-PHP Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of α-Pyrrolidinohexiophenone (α-PHP) and its derivatives, focusing on their quantitative structure-activity relationships (QSAR). The information presented is intended to support research and drug development efforts by providing objective data and detailed experimental methodologies.

Introduction to α-PHP and its Derivatives

α-Pyrrolidinohexiophenone (α-PHP) is a synthetic cathinone (B1664624) and a potent psychostimulant that primarily acts as a monoamine transporter inhibitor.[1] It is a homolog of α-pyrrolidinovalerophenone (α-PVP), with an extended alkyl chain.[2] The pharmacological effects of α-PHP and its analogs are largely attributed to their interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT).[3] Additionally, recent studies have highlighted their activity at muscarinic acetylcholine (B1216132) receptors.[4] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for predicting the pharmacological profiles of new derivatives and for the development of potential therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of α-PHP and its derivatives has been evaluated through various in vitro assays, primarily focusing on their affinity for and inhibition of monoamine transporters and muscarinic receptors.

Monoamine Transporter Activity

The primary mechanism of action for α-PHP and its analogs is the inhibition of dopamine and norepinephrine reuptake.[5] The structure of the α-carbon side chain and substitutions on the phenyl ring significantly influence their potency and selectivity.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) and Uptake Inhibition (IC50, nM) of α-PHP and its Derivatives

Compoundα-Alkyl Chain LengthPhenyl SubstitutionDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
α-PPPPropylUnsubstituted1290161400-1371000048.3
α-PBPButylUnsubstituted145--42.4>1000033.5
α-PVPPentylUnsubstituted22.2--12.9>1000012.1
α-PHP Hexyl Unsubstituted 16.0 [6]33000 [6]339 [6]21.6 [6]40000 [6]36.3 [6]
4-Me-α-PHP (MPHP)Hexyl4-Methyl---16>10000-
4-F-α-PHPHexyl4-Fluoro---13>10000-
4-Cl-α-PHPHexyl4-Chloro---12>10000-
4-Br-α-PHPHexyl4-Bromo---15>10000-
4-CF3-α-PHPHexyl4-Trifluoromethyl---1700>10000-
MDPHPHexyl3,4-Methylenedioxy------

Data compiled from multiple sources. Note that assay conditions may vary between studies.

From the data, a clear trend emerges: increasing the length of the α-alkyl chain from propyl (α-PPP) to hexyl (α-PHP) generally increases the binding affinity and inhibitory potency at the dopamine transporter (DAT).[7] Most 4-substituted analogs of α-PHP, with the exception of the 4-trifluoromethyl derivative, exhibit similar high potency at DAT. The 4-CF3 substitution dramatically reduces DAT potency, highlighting a significant negative steric or electronic effect at this position.[8] All listed derivatives show significantly lower affinity for the serotonin transporter (SERT) compared to DAT, indicating a general selectivity for the dopamine transporter.

Muscarinic Receptor Activity

Recent research has revealed that α-PHP and its analogs also interact with muscarinic acetylcholine receptors, acting as antagonists.[4] This off-target activity may contribute to some of the adverse effects associated with these compounds.

Table 2: Muscarinic Receptor Binding Affinities (Ki, nM) of α-PHP and Related Compounds

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)
α-PPP3040073000378003080036300
α-PVP960824141013801150
α-PHP 251 [4]120 (Kb) [4]1400 [4]1100 [4]900 [4]
MDPHP363010000>10000>10000>10000

Data extracted from Chen and Canal (2020). Kb value for M2 receptor indicates antagonist potency.

Similar to the trend observed with monoamine transporters, increasing the α-alkyl chain length enhances the binding affinity at muscarinic receptors, with α-PHP displaying the highest affinity among the tested analogs, particularly at the M1 and M2 subtypes.[4] The presence of a 3,4-methylenedioxy group in MDPHP appears to decrease the affinity for muscarinic receptors.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using [3H]WIN 35,428 as the radioligand.

Materials:

  • Tissue: Rat striatum, a brain region with high DAT density.

  • Radioligand: [3H]WIN 35,428 (specific activity ~80-90 Ci/mmol).

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4 at 4°C.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4 at 4°C.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4 at 4°C.

  • Non-specific binding control: Cocaine (10 µM) or unlabeled WIN 35,428 (1 µM).

  • 96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold Homogenization Buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspending in Assay Buffer and centrifuging again. Resuspend the final pellet in Assay Buffer and determine the protein concentration.

  • Binding Assay: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with various concentrations of the test compound.

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of [3H]WIN 35,428 (final concentration ~1-2 nM), and 150 µL of membrane suspension.

    • Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [3H]WIN 35,428, and 150 µL of membrane suspension.

    • Competition: Add 50 µL of the test compound dilution, 50 µL of [3H]WIN 35,428, and 150 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Dopamine Uptake Assay in Synaptosomes

This protocol measures the ability of test compounds to inhibit the uptake of [3H]dopamine into rat striatal synaptosomes.

Materials:

  • Tissue: Rat striatum.

  • Radioligand: [3H]Dopamine.

  • Buffers:

    • Homogenization Buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.4.

    • Uptake Buffer: 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 5 mM D-glucose, 1 mM ascorbic acid, pH 7.4.

  • Non-specific uptake control: A known DAT inhibitor such as cocaine (10 µM) or nomifensine (B1679830) (10 µM).

  • Microcentrifuge tubes, water bath, filtration apparatus, and liquid scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold Homogenization Buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomes) in Uptake Buffer.

  • Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for 10 minutes at 37°C.

  • Initiate Uptake: Add [3H]dopamine (final concentration ~10-20 nM) to initiate the uptake reaction and incubate for a short period (e.g., 5 minutes) at 37°C.

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by three washes with ice-cold Uptake Buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters.

  • Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake by plotting the percentage of inhibition against the log concentration of the test compound.

Muscarinic Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay for muscarinic receptors using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

Materials:

  • Receptor Source: Membranes from cells expressing a specific human muscarinic receptor subtype (M1-M5) or from a tissue rich in muscarinic receptors (e.g., rat brain cortex).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Buffers:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • 96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membranes from the receptor source as described in the DAT binding assay protocol.

  • Binding Assay: Set up the assay in a 96-well plate in triplicate.

    • Total Binding: 50 µL Assay Buffer, 50 µL [3H]-NMS, 150 µL membranes.[9]

    • Non-specific Binding: 50 µL 1 µM Atropine, 50 µL [3H]-NMS, 150 µL membranes.[9]

    • Competition: 50 µL of test compound dilution, 50 µL [3H]-NMS, 150 µL membranes.[9]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration and Counting: Terminate the assay by rapid filtration and measure radioactivity as described for the DAT binding assay.

  • Data Analysis: Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by α-PHP derivatives and the general experimental workflows.

dopamine_reuptake_inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_cytosol Dopamine DA_vesicle->DA_cytosol Release DA_synapse Dopamine DA_cytosol->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) DAT->DA_cytosol Reuptake aPHP α-PHP Derivative aPHP->DAT Inhibition DA_synapse->DAT Binding D1R D1 Receptor DA_synapse->D1R Binding AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates downstream Downstream Effects PKA->downstream Phosphorylates

Caption: Dopamine reuptake inhibition by α-PHP derivatives.

muscarinic_receptor_antagonism cluster_M1 M1 Receptor (Gq-coupled) cluster_M2 M2 Receptor (Gi-coupled) ACh_M1 Acetylcholine M1R M1 Receptor ACh_M1->M1R Binds aPHP_M1 α-PHP Derivative aPHP_M1->M1R Blocks Gq Gq protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca ACh_M2 Acetylcholine M2R M2 Receptor ACh_M2->M2R Binds aPHP_M2 α-PHP Derivative aPHP_M2->M2R Blocks Gi Gi protein M2R->Gi Activates AC_M2 Adenylyl Cyclase Gi->AC_M2 Inhibits cAMP_M2 cAMP AC_M2->cAMP_M2 Reduces production of

Caption: Muscarinic receptor antagonism by α-PHP derivatives.

experimental_workflow start Start: Synthesize or Obtain α-PHP Derivatives prep Prepare Biological Samples (e.g., Brain Tissue, Cell Lines) start->prep binding_assay Perform Radioligand Binding Assays (DAT, SERT, NET, Muscarinic) prep->binding_assay uptake_assay Perform Functional Uptake Assays (e.g., [³H]Dopamine) prep->uptake_assay data_analysis Data Analysis: Calculate Ki and IC50 values binding_assay->data_analysis uptake_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis qsar_modeling Quantitative Structure-Activity Relationship (QSAR) Modeling (Optional, if sufficient data) sar_analysis->qsar_modeling conclusion Draw Conclusions on the Pharmacological Profile of Derivatives sar_analysis->conclusion qsar_modeling->conclusion

Caption: General experimental workflow for QSAR analysis.

Discussion on QSAR and Molecular Descriptors

A formal Quantitative Structure-Activity Relationship (QSAR) study for α-PHP derivatives has been challenging due to the limited range of potencies observed for many analogs at the dopamine transporter.[8] However, the available data allows for qualitative and semi-quantitative SAR analyses.

For cathinone derivatives, several classes of molecular descriptors are typically employed in QSAR studies to correlate chemical structure with biological activity:

  • Electronic Descriptors: These describe the electronic properties of the molecule, such as Hammett constants (σ), which quantify the electron-donating or -withdrawing nature of substituents on the phenyl ring.

  • Steric Descriptors: These relate to the size and shape of the molecule or its substituents. Examples include Taft steric parameters (Es) and molecular volume. For α-pyrrolidinophenones, the size of the α-alkyl chain has been shown to correlate with DAT inhibitory potency.[10]

  • Hydrophobic Descriptors: Lipophilicity, often quantified by the partition coefficient (logP) or the hydrophobic substituent constant (π), is a crucial factor influencing a drug's ability to cross cell membranes and interact with its target.

  • Topological and 3D Descriptors: These descriptors encode information about the connectivity of atoms and the three-dimensional shape of the molecule. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) utilize 3D fields to build predictive QSAR models.[11]

For α-PHP derivatives, the strong negative impact of the 4-CF3 group on DAT activity suggests that electronic and/or steric properties at this position are critical. The systematic increase in potency with the elongation of the α-alkyl chain points to the importance of hydrophobic and steric interactions within the DAT binding pocket.

Conclusion

The structure-activity relationships of α-PHP derivatives are complex, with modifications at the α-alkyl chain and the phenyl ring significantly impacting their activity at monoamine transporters and muscarinic receptors. While a comprehensive QSAR model remains to be developed, the existing data provides valuable insights for medicinal chemists and pharmacologists. The elongation of the α-alkyl chain generally enhances potency at both DAT and muscarinic receptors. Substitutions on the phenyl ring can have dramatic effects, as exemplified by the 4-trifluoromethyl group. Further research with a more diverse set of analogs is needed to build robust predictive QSAR models that can guide the design of novel compounds with desired pharmacological profiles.

References

A Comparative Analysis of the Metabolic Fates of a-PHP and MDPHP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two synthetic cathinones, α-pyrrolidinohexiophenone (a-PHP) and 3,4-methylenedioxy-α-pyrrolidinohexanophenone (MDPHP). Understanding the biotransformation of these compounds is critical for the development of analytical detection methods, for assessing their toxicological profiles, and for informing the design of safer therapeutic agents. This document summarizes their primary metabolic routes, presents available quantitative data, details common experimental protocols, and visualizes the metabolic pathways.

Overview of Metabolic Pathways

Both a-PHP and MDPHP undergo extensive phase I and, to a lesser extent, phase II metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. Their structural differences, particularly the presence of a methylenedioxy group on the phenyl ring of MDPHP, lead to distinct metabolic routes.

a-PHP Metabolism: The metabolism of a-PHP is characterized by three main pathways:

  • Keto Reduction: The ketone group is reduced to a secondary alcohol.

  • Pyrrolidine (B122466) Ring Oxidation: This is a major metabolic route, leading to the formation of a lactam (2"-oxo metabolite).[1]

  • Alkyl Chain Oxidation: Hydroxylation can occur at the terminal (ω) or penultimate (ω-1) positions of the hexyl chain.[1] The extent of each pathway can be influenced by the length of the alkyl side chain.[1]

MDPHP Metabolism: The metabolism of MDPHP is significantly influenced by its methylenedioxy moiety and also involves modifications to the pyrrolidine ring and alkyl chain:

  • Demethylenation: A key biotransformation of the methylenedioxy group, often followed by methylation of the resulting catechol.[2]

  • Keto Reduction: Similar to a-PHP, the carbonyl group can be reduced to an alcohol.[2]

  • Pyrrolidine Ring Oxidation: Oxidation of the pyrrolidine ring can form a lactam, which may undergo subsequent ring-opening.[2]

  • Alkyl Chain Hydroxylation: Hydroxylation can occur along the aliphatic side chain.

  • N-Dealkylation: The pyrrolidine ring can be opened.

  • Glucuronidation: Hydroxylated metabolites can undergo phase II conjugation with glucuronic acid.[2]

Quantitative Metabolic Data

Direct comparative quantitative analysis of a-PHP and MDPHP metabolism under identical experimental conditions is limited in the current literature. The following tables summarize available data from separate in vitro studies, highlighting the relative abundance of metabolites for each compound. It is important to note that variations in experimental setups (e.g., incubation times, enzyme source) can influence these results.

Table 1: Relative Abundance of a-PHP Metabolites in Human Hepatocytes (3-hour incubation)

MetaboliteMetabolic PathwayRelative Peak Area (%)
Dihydroxy-pyrrolidinyl-a-PHPPyrrolidine Ring DihydroxylationMajor
Hydroxy-pyrrolidinyl-a-PHPPyrrolidine Ring HydroxylationMajor
Dihydro-a-PHP (Alcohol)Keto ReductionMajor
Oxo-dihydro-a-PHPPyrrolidine Ring Oxidation + Keto ReductionMajor
2"-Oxo-a-PHP (Lactam)Pyrrolidine Ring OxidationMajor

Data derived from a study using human hepatocyte incubations. The term "Major" indicates that these were among the five most abundant metabolites, collectively accounting for over 95% of the total metabolite peak area.

Table 2: Proposed Major Metabolic Pathways for MDPHP in Humans

Metabolic PathwayResulting MetabolitesSignificance
Demethylenation followed by MethylationCatechol and methyl-catechol derivativesMajor
Carbonyl Group ReductionAlcohol metaboliteSignificant
Pyrrolidine Ring Oxidation & Ring OpeningLactam and ring-opened metabolitesSignificant
Alkyl Chain CarboxylationCarboxylic acid derivativeIdentified

This table is based on the tentative identification of metabolites in human urine samples, where the peak areas of metabolites were comparable to or exceeded that of the parent compound, indicating extensive metabolism.[2]

Experimental Protocols

The following section details a general methodology for in vitro metabolism studies of synthetic cathinones using human liver microsomes (HLM), a common experimental system for investigating phase I metabolism.

In Vitro Metabolism with Human Liver Microsomes (HLM)

Objective: To identify Phase I metabolites of a test compound.

Materials:

  • Test compound (a-PHP or MDPHP)

  • Pooled human liver microsomes (HLM)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Ice-cold acetonitrile (B52724) or methanol (B129727) (for quenching the reaction)

  • Incubator/water bath at 37°C

  • Centrifuge

  • Analytical instrumentation (e.g., Liquid Chromatography-High-Resolution Mass Spectrometry, LC-HRMS)

Procedure:

  • Preparation: A reaction mixture is prepared containing the test compound, HLM, and phosphate buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate.

  • Initiation: The metabolic reaction is initiated by adding the NADPH-regenerating system.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1-3 hours). Aliquots may be taken at different time points to assess metabolic stability.

  • Termination: The reaction is stopped by adding an equal volume of ice-cold acetonitrile or methanol. This precipitates the proteins.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the parent compound and its metabolites, is collected and analyzed by LC-HRMS to identify and quantify the metabolites formed.

Control Experiments:

  • Negative Control (without NADPH): To ensure that the observed metabolism is NADPH-dependent (i.e., CYP450-mediated).

  • Negative Control (without HLM): To check for non-enzymatic degradation of the compound.

  • Vehicle Control: To ensure that the solvent used to dissolve the compound does not interfere with the assay.

Cytochrome P450 Isozyme Involvement

While it is established that CYP450 enzymes are the primary drivers of phase I metabolism for both a-PHP and MDPHP, comprehensive reaction phenotyping to identify the specific isozymes responsible for each metabolic transformation is not fully available. For compounds structurally related to MDPHP containing a methylenedioxy group, CYP2C19 and CYP2D6 have been identified as the main enzymes responsible for demethylenation. The specific isozymes involved in the keto reduction, hydroxylation, and oxidation of the pyrrolidine ring for both a-PHP and MDPHP require further investigation.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways of a-PHP and MDPHP.

Caption: Metabolic Pathways of a-PHP.

Experimental_Workflow start Prepare Reaction Mixture (Compound, HLM, Buffer) pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate quench Quench Reaction (Ice-cold Acetonitrile) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant (LC-HRMS) centrifuge->analyze

References

Safety Operating Guide

Essential Guide to the Proper Disposal of a-PHP and Crystal Methamphetamine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal procedures for alpha-Pyrrolidinohexanophenone (a-PHP) and crystal methamphetamine. Adherence to these protocols is essential for ensuring laboratory safety, regulatory compliance, and environmental protection.

Both a-PHP and methamphetamine are classified as Schedule I controlled substances by the U.S. Drug Enforcement Administration (DEA), indicating a high potential for abuse and no currently accepted medical use in the United States.[1] As such, their disposal is strictly regulated.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): At a minimum, personnel should wear a lab coat, nitrile gloves, and chemical splash goggles. For procedures with a risk of aerosolization, a properly fitted respirator may be necessary.

  • Ventilation: All handling and disposal activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Authorized Personnel Only: Access to areas where these substances are handled and stored must be restricted to authorized individuals.

  • Emergency Preparedness: Ensure that an eyewash station, safety shower, and a spill kit compatible with the chemicals are readily accessible.

Regulatory Framework: DEA Compliance

The disposal of controlled substances is governed by the DEA. The primary requirement is that the substance be rendered "non-retrievable," meaning it cannot be transformed to a physical or chemical state or form that allows it to be readily available for illicit use.[2][3]

There are two primary compliant disposal pathways for DEA-registered laboratories:

  • Reverse Distributor: Transferring the substance to a DEA-registered reverse distributor is a common and recommended method.[4]

  • On-Site Destruction: Destruction of the substance on-site in a manner that renders it non-retrievable. This process must be witnessed by at least two authorized employees and meticulously documented.[3]

A DEA Form 41 must be completed to record the destruction of controlled substances.[4] This form must be maintained by the registrant for a minimum of two years.[4][5]

Disposal Plan: a-PHP and Crystal Methamphetamine

The following step-by-step guide outlines the disposal process for both a-PHP and crystal methamphetamine in a laboratory setting.

Phase 1: Pre-Disposal and Waste Segregation
  • Inventory Management: Maintain a detailed inventory of all controlled substances, including the date of acquisition, quantity used, and the remaining balance.[5]

  • Waste Identification: Identify all materials contaminated with a-PHP or methamphetamine. This includes pure substances, solutions, contaminated labware (e.g., vials, pipettes), and PPE.

  • Segregation: All waste contaminated with these controlled substances must be segregated from other chemical and general laboratory waste streams. Use clearly labeled, leak-proof, and sealed containers.

Phase 2: Selection of Disposal Method

The choice between using a reverse distributor and on-site destruction will depend on institutional policies, available facilities, and the quantity of the substance to be disposed of.

dot

DisposalDecision start Controlled Substance Waste Identified (a-PHP or Methamphetamine) decision Select Disposal Method start->decision reverse_distributor Engage DEA-Registered Reverse Distributor decision->reverse_distributor  Institutional Policy / Large Quantities on_site_destruction Perform On-Site Destruction decision->on_site_destruction  Institutional Policy / Small Quantities package_transport Package for Transport (Follow Distributor's Instructions) reverse_distributor->package_transport render_nonretrievable Render Substance Non-Retrievable on_site_destruction->render_nonretrievable documentation Complete DEA Form 41 and Maintain Records package_transport->documentation render_nonretrievable->documentation end_disposal Disposal Complete documentation->end_disposal

Caption: Decision workflow for the disposal of controlled substances.

Phase 3: Detailed Disposal Protocols

Method 1: Disposal via Reverse Distributor

  • Contact a Reverse Distributor: Identify and contact a DEA-registered reverse distributor to arrange for the pickup and disposal of the controlled substances. There will be a fee for this service.[6]

  • Documentation for Transfer: For Schedule I and II substances, a DEA Form 222 is required for the transfer. For Schedule III-V substances, an invoice is sufficient.[6]

  • Packaging: Securely package the controlled substance waste in accordance with the reverse distributor's instructions and Department of Transportation (DOT) regulations.

  • Record Keeping: Retain all records of the transfer for at least two years.[6]

Method 2: On-Site Destruction

This method should only be performed if permitted by your institution's policies and if you have the appropriate facilities and protocols in place.

  • Witnesses: Designate at least two authorized employees to witness the entire destruction process.

  • Rendering Non-Retrievable: The primary goal is to irreversibly alter the substance. While the DEA does not mandate a specific method, incineration is a common and effective approach that meets the "non-retrievable" standard.[2] If incineration is not available, chemical degradation can be an alternative, provided it is effective for the specific substance.

  • Adulteration/Inerting: For small quantities, the substance can be mixed with an inert, non-toxic material to make it unusable and unrecognizable. One common method involves mixing the substance with used cat litter or coffee grounds.[7][8]

    • Place the controlled substance in a container.

    • Add a small amount of water to dissolve the substance.

    • Add an equal or larger amount of an undesirable substance (e.g., cat litter, dirt).

    • Seal the container securely.

  • Final Disposal of Adulterated Waste: Once rendered non-retrievable, the adulterated mixture may be disposed of as hazardous chemical waste through your institution's environmental health and safety office.

  • Documentation: Complete the DEA Form 41, detailing the substance destroyed, the quantity, the method of destruction, and the signatures of the two witnesses.[4]

Data on Chemical Properties

While specific disposal-related quantitative data is limited, understanding the chemical properties of these substances is crucial for safe handling.

Propertya-PHPCrystal Methamphetamine
Chemical Formula C₁₆H₂₃NOC₁₀H₁₅N
Molar Mass 245.36 g/mol 135.22 g/mol
Appearance Crystalline solid or powderTranslucent crystals or powder
DEA Schedule Schedule ISchedule I

dot

OnSiteDisposalWorkflow cluster_prep Preparation cluster_destruction Destruction Process cluster_post Post-Destruction prep_start Initiate On-Site Destruction witnesses Assemble Two Authorized Witnesses prep_start->witnesses ppe Don Appropriate PPE witnesses->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Substance to be Destroyed fume_hood->weigh container Place in Primary Container weigh->container method Render Non-Retrievable (e.g., Adulteration/Inerting) adulterant Add Water and Adulterant (e.g., Cat Litter) container->adulterant mix Mix Thoroughly adulterant->mix seal Seal Primary Container mix->seal secondary_container Place in Secondary Labeled Waste Container seal->secondary_container form41 Complete DEA Form 41 seal->form41 waste_pickup Arrange for Hazardous Waste Pickup via EHS secondary_container->waste_pickup record Signatures from Both Witnesses form41->record

Caption: Step-by-step workflow for on-site disposal and adulteration.

Contaminated Materials and Decontamination
  • Labware: Non-disposable glassware should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol (B145695) or methanol), followed by a wash with detergent and water, is a common practice. The rinse solvent must be collected and disposed of as hazardous waste.

  • Surfaces: Work surfaces should be wiped down with a compatible cleaning agent. For methamphetamine, a simple detergent and water solution has been shown to be effective.[9]

  • Spills: In the event of a spill, evacuate the area and follow your institution's spill response procedures. Use a spill kit with appropriate absorbent materials. All materials used for cleanup must be disposed of as hazardous waste.

  • PPE: All disposable PPE (gloves, lab coats, etc.) that is contaminated or potentially contaminated must be collected and disposed of as hazardous chemical waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of a-PHP and crystal methamphetamine, thereby protecting personnel and the environment while upholding the highest standards of laboratory safety and regulatory adherence.

References

Essential Safety and Handling Protocols for α-PHP Crystal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: α-Pyrrolidinohexiophenone (a-PHP) is a potent synthetic stimulant and a controlled substance in many jurisdictions.[1][2][3] Handling of this compound should only be conducted by trained professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations. The following information is intended to provide essential safety guidelines for researchers, scientists, and drug development professionals.

Alpha-PHP is a hazardous substance that can be harmful if swallowed or inhaled, and it can cause serious skin and eye irritation.[4] It may also cause respiratory irritation, drowsiness, or dizziness.[4] Due to its potential for adverse health effects, including agitation, paranoia, hypertension, and in severe cases, cardiac arrest, stringent safety measures are imperative.[1][2]

Key Hazard Information for a-PHP
Hazard StatementDescription
Harmful if SwallowedIngestion of a-PHP can lead to adverse health effects.[4]
Harmful if InhaledInhalation of a-PHP dust or fumes can be harmful and may cause respiratory irritation.[4]
Skin IrritationDirect contact with the skin can cause irritation.[4]
Eye IrritationContact with the eyes can cause serious irritation.[4]
Neurological EffectsMay cause drowsiness or dizziness.[4]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is the primary control measure to prevent exposure when handling a-PHP. The following table summarizes the recommended PPE.

Body PartPPE RecommendationRationale
Hands Double-gloving with powder-free nitrile gloves. Change gloves every 30-60 minutes or immediately upon contamination.[5]To prevent skin contact and absorption. Double-gloving provides an extra layer of protection. Powder-free gloves are recommended to avoid aerosolization of the chemical.[5]
Eyes/Face Chemical splash goggles and a full-face shield.[6]To protect against splashes and airborne particles. A face shield offers broader protection for the entire face.[6]
Respiratory A NIOSH-certified N95 or N100 respirator for handling powder. For larger spills or potential for aerosol generation, a chemical cartridge-type respirator may be necessary.[5][6]To prevent inhalation of a-PHP dust. The type of respirator should be selected based on a risk assessment of the specific procedure.
Body A disposable, back-closing, long-sleeved gown with tight-fitting cuffs.[7]To protect the skin and personal clothing from contamination.
Hair/Feet Hair and beard covers, and disposable shoe covers.To prevent contamination of hair and to avoid tracking contaminants outside of the work area.[5]

Operational Plan for Handling a-PHP Crystal

A systematic approach to handling a-PHP is crucial to minimize the risk of exposure. The following workflow outlines the key steps from preparation to post-handling.

cluster_prep Pre-Handling Preparation cluster_handling Handling Procedure cluster_post Post-Handling prep1 Designate a controlled work area (e.g., chemical fume hood). prep2 Assemble all necessary equipment and materials. prep1->prep2 prep3 Don all required Personal Protective Equipment (PPE). prep2->prep3 handle1 Work within the designated controlled area. prep3->handle1 handle2 Carefully weigh and handle the a-PHP crystal to minimize dust generation. handle1->handle2 handle3 Keep all containers with a-PHP tightly closed when not in use. handle2->handle3 post1 Decontaminate all work surfaces and equipment. handle3->post1 post2 Segregate and label all a-PHP waste for proper disposal. post1->post2 post3 Carefully doff PPE, avoiding self-contamination. post2->post3 post4 Wash hands thoroughly with soap and water. post3->post4

Caption: Workflow for the safe handling of a-PHP crystal.

Disposal Plan

Proper disposal of a-PHP and contaminated materials is critical to prevent environmental contamination and accidental exposure. All disposal must be in accordance with local, state, and federal regulations.

cluster_hazardous Hazardous Waste Stream start a-PHP Waste Generated decision Is the waste contaminated with a-PHP? start->decision hw1 Place in a designated, sealed, and clearly labeled hazardous waste container. decision->hw1 Yes non_hazardous Dispose of as non-hazardous laboratory waste. decision->non_hazardous No hw2 Store in a secure, designated hazardous waste accumulation area. hw1->hw2 hw3 Arrange for disposal by a licensed hazardous waste management company. hw2->hw3

Caption: Decision diagram for the disposal of a-PHP waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is essential.

Emergency Contact Information
Emergency ServiceContact Number
Poison Control Center1-800-222-1222
Emergency Services911
Institutional Safety Office[Insert specific number here]
First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove contaminated clothing.[8][10] Flush the affected area with large amounts of water for at least 15 minutes.[8] If irritation persists, seek medical attention.[10]

  • Inhalation: Move the affected person to fresh air at once.[10] If breathing has stopped, perform artificial respiration.[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Emergency Event exp_decision Type of Exposure? start->exp_decision spill_decision Spill Size? start->spill_decision eye Eye Contact: Flush with water for 15 min. exp_decision->eye Eye skin Skin Contact: Remove clothing, flush with water. exp_decision->skin Skin inhale Inhalation: Move to fresh air. exp_decision->inhale Inhalation seek_medical Seek Immediate Medical Attention eye->seek_medical skin->seek_medical inhale->seek_medical minor_spill Minor Spill: - Alert others in the area. - Use spill kit to absorb. - Decontaminate the area. spill_decision->minor_spill Minor major_spill Major Spill: - Evacuate the area. - Notify institutional safety office. - Prevent entry. spill_decision->major_spill Major

Caption: Flowchart for emergency response to a-PHP incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.